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Prop-1-ene-1-sulfonamide

Cat. No.: B15306723
M. Wt: 121.16 g/mol
InChI Key: YKRLMZKCVQTOAZ-NSCUHMNNSA-N
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Description

Prop-1-ene-1-sulfonamide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2S B15306723 Prop-1-ene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

(E)-prop-1-ene-1-sulfonamide

InChI

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+

InChI Key

YKRLMZKCVQTOAZ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/S(=O)(=O)N

Canonical SMILES

CC=CS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Prop-1-ene-1-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prop-1-ene-1-sulfonamide is a small molecule of interest within the broader class of vinyl sulfonamides, a group of compounds recognized for their potential as covalent modifiers of biological macromolecules. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related vinyl sulfonamides to infer its characteristics and potential applications in drug discovery and chemical biology. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₃H₇NO₂S. The structure features a sulfonamide group attached to the first carbon of a propene chain. The presence of a double bond gives rise to the possibility of E/Z isomerism.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 753002-39-0[1]

  • Molecular Formula: C₃H₇NO₂S

  • Molecular Weight: 121.16 g/mol [1]

  • SMILES: C/C=C/S(=O)(=O)N (for the E-isomer)

Isomerism:

The double bond in this compound allows for the existence of two geometric isomers: (E)-prop-1-ene-1-sulfonamide and (Z)-prop-1-ene-1-sulfonamide. The relative stability and reactivity of these isomers may differ and would require experimental or computational investigation to determine.

Physicochemical Properties (Predicted and Inferred)
PropertyValue (for Prop-1-ene-2-sulfonamide)Data Source
Molecular Weight121.16 g/mol PubChem CID: 20563296[2]
XLogP3-AA-0.2PubChem CID: 20563296[2]
Hydrogen Bond Donor Count1PubChem CID: 20563296[2]
Hydrogen Bond Acceptor Count2PubChem CID: 20563296[2]
Rotatable Bond Count1PubChem CID: 20563296[2]
Exact Mass121.01974964 DaPubChem CID: 20563296[2]
Topological Polar Surface Area68.5 ŲPubChem CID: 20563296[2]
Spectroscopic Properties (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of sulfonamides and vinyl groups, the following can be predicted:

¹H NMR Spectroscopy:

  • Vinyl Protons: Resonances in the range of 5-7 ppm, with coupling constants characteristic of their geometric relationship (cis or trans).

  • Methyl Protons: A doublet in the upfield region (around 1.8-2.2 ppm).

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet that is exchangeable with D₂O, typically appearing in the downfield region.

¹³C NMR Spectroscopy:

  • Vinyl Carbons: Resonances in the range of 100-150 ppm.

  • Methyl Carbon: A signal in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide group.

  • S=O Stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

  • C=C Stretching: A band in the region of 1650-1600 cm⁻¹.

  • S-N Stretching: A band around 950-900 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M+): Expected at m/z = 121.

  • Fragmentation: Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, general methods for the synthesis of vinyl sulfonamides can be applied.

General Synthetic Approaches
  • From a Vinyl Sulfonyl Chloride: The most common method involves the reaction of a corresponding vinyl sulfonyl chloride with ammonia or an amine. The vinyl sulfonyl chloride precursor can be synthesized through various routes, including the sulfochlorination of an appropriate alkene.

  • Elimination Reactions: Synthesis can be achieved through the elimination of a leaving group from a β-substituted ethylsulfonamide.

  • Novel Methods: Recent research has explored novel synthetic strategies, such as the use of an α-selenoether as a protecting group for the vinyl sulfonamide, which is then unmasked under mild oxidative conditions. This method offers the advantage of high purity without the need for chromatography of the final reactive product.

A General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which could be adapted for this compound.

Materials:

  • Prop-1-ene-1-sulfonyl chloride

  • Ammonia (or an appropriate amine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve Prop-1-ene-1-sulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the base to the solution, followed by the slow, dropwise addition of the amine.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

Direct biological studies on this compound are not currently published. However, the broader class of vinyl sulfonamides has been shown to possess significant biological activities, primarily due to their nature as Michael acceptors.

Covalent Inhibition of Cysteine Proteases

Vinyl sulfonamides are potent, irreversible inhibitors of cysteine proteases. The electrophilic vinyl group can undergo a Michael addition reaction with the nucleophilic thiol group of a cysteine residue in the active site of the enzyme, leading to the formation of a covalent bond and inactivation of the enzyme. This mechanism is of significant interest in the development of targeted therapies for diseases where cysteine proteases are implicated, such as parasitic infections and cancer.

Nrf2 Signaling Pathway Activation

Some vinyl sulfones and sulfonamides have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By reacting with cysteine sensors on the Nrf2 inhibitor Keap1, these compounds can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of protective genes. This activity suggests potential therapeutic applications in neurodegenerative diseases, inflammatory conditions, and cancer chemoprevention.

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Keap1 Keap1

EGFR Tyrosine Kinase Inhibition

Structurally related vinyl sulfones have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to cell proliferation and survival in cancer. The vinyl group in these compounds can act as a Michael acceptor to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. This suggests that this compound could also be explored for its potential as an EGFR inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization VSA This compound VSA->EGFR Covalent Inhibition (at Cys797) RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K_AKT Dimerization->PI3K_AKT

Experimental Protocols

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the ability of a compound to activate the Nrf2 pathway.

Materials:

  • Hepatoma (HepG2) cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Test compound (this compound) dissolved in DMSO.

  • Positive control (e.g., sulforaphane).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Seed the ARE-luciferase HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of the compound.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and normalize to cell viability.

Nrf2_Assay_Workflow Start Start Seed_Cells Seed ARE-Luciferase HepG2 cells in a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat cells with test compound and controls Incubate_24h_1->Treat_Compounds Incubate_24h_2 Incubate for 24h Treat_Compounds->Incubate_24h_2 Assay_Viability Perform Cell Viability Assay (parallel plate) Treat_Compounds->Assay_Viability Assay_Luciferase Perform Luciferase Assay Incubate_24h_2->Assay_Luciferase Read_Luminescence Measure Luminescence Assay_Luciferase->Read_Luminescence Analyze_Data Analyze Data: - Calculate fold induction - Normalize to viability Read_Luminescence->Analyze_Data Assay_Viability->Analyze_Data End End Analyze_Data->End

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a compound against EGFR.

Materials:

  • Recombinant human EGFR kinase.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • Test compound (this compound) dissolved in DMSO.

  • Positive control (e.g., Gefitinib, Erlotinib).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase buffer.

  • In a 384-well plate, add the test compound or control, recombinant EGFR kinase, and the peptide substrate.

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal with luciferase.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents an under-investigated small molecule with potential for significant biological activity based on its structural class. As a vinyl sulfonamide, it is predicted to be an electrophilic species capable of covalent modification of proteins, particularly at cysteine residues. This reactivity profile suggests potential applications as an inhibitor of cysteine proteases and EGFR tyrosine kinase, as well as an activator of the Nrf2 signaling pathway. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to validate these predictions and explore its therapeutic potential. This technical guide provides a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

An In-depth Technical Guide to the Synthesis of (E)-prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-prop-1-ene-1-sulfonamide is a vinyl sulfonamide, a class of compounds recognized for their potential as covalent modifiers of biological targets. Their inherent electrophilicity, arising from the Michael acceptor system, makes them valuable warheads for the design of irreversible inhibitors, particularly targeting cysteine and lysine residues in enzymes. This technical guide provides a comprehensive overview of a practical synthetic route to (E)-prop-1-ene-1-sulfonamide, detailed experimental protocols, and representative characterization data. Furthermore, it visualizes the synthetic workflow and a key signaling pathway associated with the mechanism of action of vinyl sulfonamides.

Introduction

Vinyl sulfonamides are increasingly utilized in drug discovery and chemical biology as covalent inhibitors.[1][2][3] The sulfonyl group acts as a strong electron-withdrawing group, activating the carbon-carbon double bond for nucleophilic attack by amino acid residues such as cysteine. This leads to the formation of a stable covalent bond with the target protein, resulting in irreversible inhibition. The (E)-stereochemistry of the double bond can be crucial for specific interactions within an enzyme's active site. This guide details a direct and efficient synthesis of (E)-prop-1-ene-1-sulfonamide, a fundamental building block in this class of compounds.

Synthetic Pathway

The synthesis of (E)-prop-1-ene-1-sulfonamide is most directly achieved through the reaction of the commercially available (E)-prop-1-ene-1-sulfonyl chloride with an ammonia source. This one-step process is efficient and avoids the complexities of synthesizing the vinyl sulfonyl chloride precursor.

Scheme 1: Synthesis of (E)-prop-1-ene-1-sulfonamide

Caption: Synthetic route to (E)-prop-1-ene-1-sulfonamide.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of (E)-prop-1-ene-1-sulfonamide based on general methods for the amination of sulfonyl chlorides.

3.1. Synthesis of (E)-prop-1-ene-1-sulfonamide

  • Materials:

    • (E)-prop-1-ene-1-sulfonyl chloride (1.0 eq)

    • Ammonium hydroxide (28-30% aqueous solution, 5.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (E)-prop-1-ene-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the aqueous ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution of the sulfonyl chloride. A white precipitate may form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, dilute the mixture with dichloromethane and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-prop-1-ene-1-sulfonamide.

Data Presentation

Table 1: Reaction Data

ParameterValue
Yield 70-90%
Purity >95% (post-chromatography)
Physical State White to off-white solid

Table 2: Spectroscopic Data (Representative)

Technique Expected Data
¹H NMR δ (ppm): ~6.8-7.2 (m, 1H, =CH-S), ~6.0-6.4 (m, 1H, CH₃-CH=), ~5.0-5.5 (br s, 2H, NH₂), ~1.9-2.2 (d, 3H, CH₃)
¹³C NMR δ (ppm): ~140-145 (=CH-S), ~125-130 (CH₃-CH=), ~18-22 (CH₃)
IR (cm⁻¹) ~3350-3250 (N-H stretch, two bands for primary sulfonamide), ~1330-1310 (asymmetric SO₂ stretch), ~1160-1140 (symmetric SO₂ stretch), ~970 (C=C bend, trans)
MS (EI) M⁺ expected at m/z 121.02. Common fragmentation patterns for sulfonamides include the loss of SO₂ (m/z 64) and cleavage of the S-N bond.

Visualization of Pathways and Workflows

5.1. Signaling Pathway: Covalent Enzyme Inhibition

Vinyl sulfonamides act as irreversible inhibitors by forming a covalent bond with nucleophilic residues in the active site of an enzyme, such as a cysteine protease. The mechanism involves a Michael addition of the cysteine thiol to the activated double bond of the vinyl sulfonamide.

Signaling_Pathway cluster_enzyme Enzyme Active Site Enzyme_Cys Enzyme with Nucleophilic Cysteine (Cys-SH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme_Cys->Complex Inhibitor (E)-prop-1-ene-1-sulfonamide Inhibitor->Complex Binding to active site Covalent_Adduct Covalently Modified Enzyme (Irreversibly Inhibited) Complex->Covalent_Adduct Michael Addition (Covalent Bond Formation)

Caption: Covalent inhibition of an enzyme by (E)-prop-1-ene-1-sulfonamide.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (E)-prop-1-ene-1-sulfonamide.

Experimental_Workflow Start Start Reaction Reaction: (E)-prop-1-ene-1-sulfonyl chloride + NH3 (aq) in THF Start->Reaction Workup Aqueous Workup: DCM extraction, brine wash Reaction->Workup Drying Drying and Concentration: Dry with MgSO4, evaporate solvent Workup->Drying Purification Purification: Silica Gel Chromatography Drying->Purification Analysis Characterization: NMR, IR, MS Purification->Analysis End Pure Product Analysis->End

Caption: Experimental workflow for the synthesis of (E)-prop-1-ene-1-sulfonamide.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of (E)-prop-1-ene-1-sulfonamide, a valuable building block for the development of covalent inhibitors. The provided experimental protocol, along with representative data and visual workflows, serves as a comprehensive resource for researchers in medicinal chemistry and drug development. The exploration of vinyl sulfonamides continues to be a promising avenue for the discovery of novel therapeutics that act via covalent mechanisms.

References

Spectroscopic Data Interpretation of Prop-1-ene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prop-1-ene-1-sulfonamide is an organic compound containing a sulfonamide functional group attached to a propenyl chain. As a member of the vinyl sulfonamide class, it holds potential interest in medicinal chemistry and materials science due to the reactivity of the vinyl group and the biological significance of the sulfonamide moiety. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations based on known data for analogous compounds and typical spectroscopic ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 6.5Doublet of Quartets1HH-1 (Vinyl)
~ 6.5 - 7.0Doublet of Quartets1HH-2 (Vinyl)
~ 1.9 - 2.1Doublet of Doublets3HH-3 (Methyl)
~ 5.0 - 7.0Broad Singlet2HNH₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 130 - 140C-1 (Vinyl)
~ 120 - 130C-2 (Vinyl)
~ 15 - 20C-3 (Methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H Asymmetric Stretch
3300 - 3200MediumN-H Symmetric Stretch
3100 - 3000MediumC-H Stretch (Vinyl)
2950 - 2850MediumC-H Stretch (Methyl)
1650 - 1600MediumC=C Stretch
1350 - 1300StrongS=O Asymmetric Stretch
1170 - 1140StrongS=O Symmetric Stretch
950 - 900StrongS-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

m/zFormulaIdentity
121C₃H₇NO₂SMolecular Ion [M]⁺
106C₃H₆NS[M-O]⁺
79SO₂NHSulfonamide fragment
56C₃H₄SThiopropenyl fragment
41C₃H₅Allyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1][2]

    • The mixture should be a fine, homogeneous powder.[1]

  • Pellet Formation:

    • Place the powdered mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with the ESI source.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).[3][4]

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[5][6]

    • The detector records the abundance of each ion.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[3][4]

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Grinding with KBr & Pelletizing Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Multiplicities, Integrations NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Prop-1-ene-1-sulfonamide. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide leverages established chemical shift theory and data from analogous structures, such as vinyl sulfones, to present a robust theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a detailed spectroscopic roadmap for the identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl protons, the methyl protons, and the protons of the sulfonamide group. The electron-withdrawing nature of the sulfonyl group is anticipated to cause a significant downfield shift (deshielding) of the vinyl protons compared to a simple alkene.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-16.5 - 7.0Doublet of Quartets (dq)JH1-H2 = 15.0 (trans), JH1-H3 = 1.5 (allylic)
H-26.0 - 6.5Doublet of Quartets (dq)JH2-H1 = 15.0 (trans), JH2-H3 = 7.0 (vicinal)
-CH₃ (H-3)1.8 - 2.2Doublet of Doublets (dd)JH3-H2 = 7.0 (vicinal), JH3-H1 = 1.5 (allylic)
-SO₂NH₂5.0 - 7.0Broad SingletN/A

Note: The chemical shift of the -SO₂NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also undergo exchange with residual water in the solvent, leading to further broadening or disappearance.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the prop-1-ene backbone. Similar to the proton spectrum, the carbon atoms of the double bond are expected to be deshielded by the adjacent sulfonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1135 - 145
C-2125 - 135
C-3 (-CH₃)15 - 25

Structural and Analytical Workflow Visualization

To facilitate a clear understanding of the molecular structure and the analytical process, the following diagrams have been generated using the Graphviz (DOT language).

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup & Calibration A->B C ¹H NMR Spectrum Acquisition B->C D ¹³C NMR Spectrum Acquisition (e.g., Broadband Decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Multiplicity, Coupling Constants, Integration) E->F G Structural Elucidation & Verification F->G

Figure 2: Logical workflow for the NMR analysis of this compound.

Experimental Protocols

The following section outlines a detailed, generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the sulfonamide group.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): An initial RG can be set automatically by the instrument.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak to its known chemical shift value.

  • Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative ratios of the different types of protons.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the provided experimental protocols and workflow visualizations, offer a comprehensive resource for the unambiguous identification and structural verification of this molecule. Researchers can utilize this information to guide their synthetic efforts, confirm the identity of their products, and facilitate the development of new chemical entities. It is important to reiterate that the presented NMR data are predictions and experimental verification is recommended.

Introduction to Vinyl Sulfonamides and Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Vinyl Sulfonamides

Vinyl sulfonamides are a class of organic compounds containing both a sulfonamide group (-SO₂NR₂) and a vinyl group (-CH=CH₂). In medicinal chemistry and drug development, they are highly valued as electrophilic "warheads" capable of forming covalent bonds with specific protein residues, particularly cysteine.[1][2][3][4] This makes them crucial components in the design of targeted covalent inhibitors.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the characterization of these molecules. By measuring the absorption of infrared radiation, FT-IR spectroscopy provides a unique molecular "fingerprint" that can confirm the presence of key functional groups, verify the successful synthesis of the target compound, and assess its purity.[5][6] This guide provides a detailed overview of the characteristic IR absorptions of vinyl sulfonamides, experimental protocols for sample analysis, and logical workflows for spectral interpretation.

Characteristic Infrared Absorption Bands

The IR spectrum of a vinyl sulfonamide is dominated by the vibrational modes of its two primary functional groups: the sulfonamide and the vinyl moiety. The precise wavenumber of these absorptions can be influenced by the molecular environment, but they consistently appear in predictable regions of the spectrum.[7]

Sulfonamide Group (R-SO₂-N)

The sulfonamide group gives rise to several strong and easily identifiable absorption bands:

  • S=O Asymmetric & Symmetric Stretching: The most prominent features of a sulfonamide are the two intense stretching vibrations of the sulfonyl (SO₂) group. The asymmetric stretch appears at a higher frequency than the symmetric stretch.[8]

  • S-N Stretching: The stretching of the sulfur-nitrogen bond typically results in a medium to strong absorption band.[8]

  • N-H Stretching: For primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the N-H stretching vibration is observed in the region above 3200 cm⁻¹. Primary sulfonamides will show two distinct bands corresponding to asymmetric and symmetric stretches.[8]

Vinyl Group (-CH=CH₂)

The vinyl group provides several characteristic peaks that confirm its presence:

  • =C-H Stretching: The stretching of the sp² hybridized carbon-hydrogen bonds of the vinyl group occurs at a frequency just above 3000 cm⁻¹. This is a key diagnostic feature that distinguishes them from the sp³ C-H stretches of alkyl chains, which appear just below 3000 cm⁻¹.[7][9]

  • C=C Stretching: The carbon-carbon double bond stretch gives rise to a band of variable intensity in the 1680-1640 cm⁻¹ region.[7] Its intensity can be influenced by conjugation and substitution.

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations (or "wags") of the vinyl C-H bonds produce strong and sharp absorption bands in the fingerprint region (1000-650 cm⁻¹).[7] For a terminal vinyl group (-CH=CH₂), two distinct bands are typically observed.

Summary of Characteristic IR Absorptions

The following table summarizes the key quantitative data for the infrared analysis of a typical vinyl sulfonamide.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Typical Intensity
Sulfonamide N-H Stretch (if present)3390 - 3230Medium, Broad
S=O Asymmetric Stretch1370 - 1315Strong
S=O Symmetric Stretch1185 - 1145Strong
S-N Stretch925 - 905Medium - Strong
Vinyl =C-H Stretch3100 - 3010Medium
C=C Stretch1680 - 1640Medium - Weak
=C-H Out-of-Plane Bend1000 - 910Strong, Sharp
Alkyl/Aryl C-H Stretch (sp³)3000 - 2850Medium - Strong
C=C Aromatic Stretch1600 - 1450Medium - Weak

Note: The ranges cited are typical and can shift based on the specific chemical structure, substitution, and physical state of the sample.[7][8][10]

Logical Workflow for Spectral Interpretation

Interpreting the FT-IR spectrum of a vinyl sulfonamide involves a systematic search for the expected characteristic peaks. The following diagram illustrates a logical workflow for this process.

G cluster_0 FT-IR Spectrum Analysis Workflow for a Vinyl Sulfonamide start Obtain FT-IR Spectrum (4000-400 cm⁻¹) region_so2 Region 1: 1400-1100 cm⁻¹ Look for Sulfonyl Group start->region_so2 check_so2 Two strong, sharp peaks for S=O stretching? region_so2->check_so2 region_vinyl Region 2: 3100-3000 cm⁻¹ & 1680-1640 cm⁻¹ Look for Vinyl Group check_so2->region_vinyl Yes conclusion_fail Conclusion: Structure is inconsistent. Re-evaluate synthesis or purity. check_so2->conclusion_fail No check_vinyl_ch =C-H stretch > 3000 cm⁻¹? region_vinyl->check_vinyl_ch check_vinyl_cc C=C stretch ~1640 cm⁻¹? check_vinyl_ch->check_vinyl_cc Yes check_vinyl_ch->conclusion_fail No region_wag Region 3: 1000-900 cm⁻¹ Confirm Vinyl Group check_vinyl_cc->region_wag Yes check_vinyl_cc->conclusion_fail No check_wag Strong, sharp out-of-plane bending peaks? region_wag->check_wag region_nh Region 4: 3400-3200 cm⁻¹ Check for N-H bond check_wag->region_nh Yes check_wag->conclusion_fail No check_nh Broad N-H stretch present? region_nh->check_nh conclusion_success Conclusion: Evidence strongly supports presence of Vinyl Sulfonamide structure. check_nh->conclusion_success Yes (Primary/Secondary) check_nh->conclusion_success No (Tertiary)

Caption: Logical workflow for identifying a vinyl sulfonamide from an IR spectrum.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR spectra depend on proper sample preparation. The chosen method depends on the physical state of the vinyl sulfonamide sample (e.g., solid, oil).

Protocol 1: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[11] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[12]

Methodology:

  • Equipment Preparation: Thoroughly clean an agate mortar and pestle, and the pellet die components, with a volatile solvent like acetone or chloroform and ensure they are completely dry.[13]

  • Sample Grinding: Place 1-2 mg of the solid vinyl sulfonamide sample into the agate mortar and grind it into a very fine powder.[14]

  • Mixing with KBr: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[12][14] The sample concentration should be between 0.2% and 1%.[11] Gently but thoroughly mix the sample and KBr by grinding for another minute until the mixture is homogeneous.[13]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for several minutes.[12][15] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[12]

  • Pellet Retrieval: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.[15] Handle the pellet with forceps to avoid contamination.

  • Analysis: Place the pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.[16]

Critical Consideration: KBr is hygroscopic.[11] Moisture absorbed from the atmosphere can lead to a broad absorption band around 3400 cm⁻¹ (O-H stretch), which could interfere with the N-H region.[12] Work quickly and use dry KBr.

Protocol 2: Thin Film Method for Oils or Soluble Solids

This method is suitable for amorphous solids, oils, or samples that can be dissolved in a volatile solvent.

Methodology:

  • Sample Preparation: If the sample is a solid, dissolve a small amount in a suitable volatile solvent (e.g., dichloromethane, acetone). The solvent must not have strong absorptions in regions that would obscure the sample's key peaks and must be fully evaporated before analysis.[17]

  • Film Deposition: Place one or two drops of the liquid sample or solution onto the face of an IR-transparent salt plate (e.g., NaCl, KBr). For solutions, allow the solvent to completely evaporate. A gentle stream of nitrogen or placing the plate in a vacuum oven can accelerate this process.[17]

  • Assembly: If using a liquid sample, place a second salt plate on top of the first to create a thin capillary film.

  • Analysis: Mount the salt plate(s) in the spectrometer's sample holder. Collect a background spectrum first, then acquire the sample spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent.

General Experimental and Characterization Workflow

The synthesis of vinyl sulfonamides and their subsequent characterization follows a standard workflow in chemical research. The diagram below outlines these key stages.

G cluster_workflow General Workflow: Synthesis to Spectroscopic Characterization node_synthesis Synthesis of Vinyl Sulfonamide (e.g., Horner-Wadsworth-Emmons, α-selenoether oxidation) node_workup Aqueous Work-up & Extraction node_synthesis->node_workup node_purification Purification (e.g., Column Chromatography, Recrystallization) node_workup->node_purification node_characterization Spectroscopic Characterization node_purification->node_characterization node_ftir FT-IR Spectroscopy: Confirm Functional Groups (SO₂, C=C, etc.) node_characterization->node_ftir node_nmr NMR Spectroscopy (¹H, ¹³C): Elucidate Detailed Structure node_characterization->node_nmr node_ms Mass Spectrometry (MS): Confirm Molecular Weight node_characterization->node_ms node_ftir->node_nmr node_final Pure, Characterized Vinyl Sulfonamide node_nmr->node_ms

Caption: Workflow from synthesis to full characterization of vinyl sulfonamides.

Conclusion

Infrared spectroscopy is an indispensable, rapid, and non-destructive tool for the structural verification of vinyl sulfonamides. By systematically analyzing the spectrum for the strong, characteristic absorptions of the sulfonyl group and the unique vibrations of the vinyl moiety, researchers can efficiently confirm the identity and integrity of these important molecules. Proper sample preparation, following detailed protocols, is critical to obtaining high-quality spectra that enable confident structural assignments in research and drug development settings.

References

Navigating the Isomeric Landscape of Prop-1-ene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core technical details surrounding the isomers of Prop-1-ene-1-sulfonamide, a class of organic compounds with potential significance in medicinal chemistry. This document provides a comprehensive overview of their chemical identification, synthesis, and known biological context, presenting data in a structured format to facilitate research and development efforts.

Chemical Identification and Isomeric Differentiation

  • (1E)-prop-1-ene-1-sulfonyl chloride: 98821-29-5

  • (Z)-prop-1-ene-1-sulfonyl chloride: 29775-08-4

For clarity and accurate reporting, it is imperative for researchers to characterize the specific isomer(s) they are working with using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Known CAS Numbers for this compound and Related Isomers

Compound NameCAS NumberIsomeric Form
This compound753002-39-0Unspecified
(1E)-prop-1-ene-1-sulfonyl chloride98821-29-5E (trans)
(Z)-prop-1-ene-1-sulfonyl chloride29775-08-4Z (cis)
Prop-1-ene-2-sulfonamide16325-50-1N/A
Prop-2-ene-1-sulfonamide16325-51-2N/A

Experimental Protocols for Stereoselective Synthesis

The synthesis of vinyl sulfonamides can be achieved through various methods, with some offering stereoselectivity, preferentially yielding the (E)-isomer. A common and effective method is the Horner-Wadsworth-Emmons reaction.

General Protocol for the Synthesis of (E)-prop-1-ene-1-sulfonamide via Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • Diethyl (sulfamoylmethyl)phosphonate

  • Acetaldehyde

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (sulfamoylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Wittig-Horner Reaction: Cool the ylide solution back to 0 °C. Add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (E)-prop-1-ene-1-sulfonamide.

Expected Outcome: This reaction typically yields the (E)-isomer as the major product due to the thermodynamic stability of the trans-alkene. The stereochemical purity should be confirmed by NMR analysis.

Biological Activity and Signaling Pathways

The biological activities of the individual (E)- and (Z)-isomers of this compound have not been extensively studied. However, the broader class of sulfonamides is well-known for a wide range of pharmacological activities.

Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.[1] Their antibacterial properties are a classic example, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Some sulfonamide derivatives have also been investigated for their cytotoxic effects against cancer cell lines.[2] The mechanism of action in these cases can be varied, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).

At present, there is no specific information available in the scientific literature linking this compound isomers to any particular signaling pathway. Research in this area would be a novel and potentially fruitful avenue for drug discovery.

Workflow for Investigating Biological Activity

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Stereoselective Synthesis of (E) and (Z) Isomers purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) characterization->enzyme antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway target Target Identification (Pull-down Assays, etc.) enzyme->target

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound isomers.

Conclusion

The study of this compound isomers presents an opportunity for the discovery of novel therapeutic agents. While there are gaps in the current knowledge, particularly concerning the specific biological activities of the (E) and (Z) isomers, the established synthetic methodologies for vinyl sulfonamides provide a solid foundation for further investigation. The key to advancing in this area will be the careful stereoselective synthesis and rigorous characterization of the individual isomers, followed by systematic biological screening to elucidate their potential as enzyme inhibitors or other bioactive molecules. This technical guide serves as a foundational resource for researchers embarking on this promising line of inquiry.

References

Theoretical Calculations on the Reactivity of Prop-1-ene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-ene-1-sulfonamide and related α,β-unsaturated sulfonamides are compounds of significant interest in medicinal chemistry and drug development. Their reactivity, particularly as Michael acceptors, makes them valuable moieties for covalent inhibitors and other targeted therapeutics.[1][2] Understanding the electronic structure and reaction mechanisms of these compounds at a quantum mechanical level is crucial for rational drug design and predicting their biological activity. This technical guide outlines the application of theoretical calculations, primarily Density Functional Theory (DFT), to elucidate the reactivity of this compound. It provides a framework for computational protocols, data interpretation, and visualization of key chemical events.

Introduction to the Reactivity of α,β-Unsaturated Sulfonamides

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the strongly electron-withdrawing sulfonamide group. This makes the β-carbon susceptible to nucleophilic attack, primarily through a Michael addition mechanism.[1][2] Vinyl sulfonamides are generally more electrophilic and, therefore, more reactive than their acrylamide counterparts, which are common "warheads" in covalent inhibitors.[1][2] This enhanced reactivity can be modulated by substituents on the nitrogen atom or the alkene, allowing for fine-tuning of their interaction with biological nucleophiles like cysteine or lysine residues in proteins.[1]

Theoretical calculations offer a powerful tool to quantify the electronic properties that govern this reactivity, map potential energy surfaces of reaction pathways, and predict kinetic and thermodynamic parameters.

Computational Methodology: A Detailed Protocol

This section details a typical computational protocol for investigating the reactivity of this compound using Density Functional Theory (DFT).

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure: The 3D structure of this compound is built using a molecular editor.

  • Optimization: The geometry is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Analysis of Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine the distribution of electron density and calculate atomic charges. This helps identify the most electrophilic and nucleophilic sites in the molecule.[4]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's energy and spatial distribution are particularly important for predicting susceptibility to nucleophilic attack. A lower LUMO energy indicates higher electrophilicity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3][5]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[3][5]

Modeling Reaction Pathways

To study a specific reaction, such as the Michael addition of a thiol (e.g., methanethiol, as a model for cysteine), the following steps are taken:

  • Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Various algorithms, such as the Berny algorithm, can be used.

  • TS Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima.

Predicted Reactivity Data for this compound

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for similar vinyl sulfonamide systems.

Table 1: Calculated Structural and Electronic Properties
ParameterValueDescription
Optimized Bond Lengths
Cα=Cβ~1.34 ÅLength of the carbon-carbon double bond.
Cβ-S~1.78 ÅLength of the carbon-sulfur single bond.
S-N~1.65 ÅLength of the sulfur-nitrogen single bond.
NBO Atomic Charges
~ -0.35 eCharge on the α-carbon of the vinyl group.
~ +0.15 eCharge on the β-carbon, indicating its electrophilicity.
S~ +1.20 eCharge on the sulfur atom.
FMO Energies
EHOMO~ -7.5 eVEnergy of the Highest Occupied Molecular Orbital.
ELUMO~ -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap~ 6.3 eVIndicator of chemical reactivity and stability.[3][5]
Table 2: Calculated Activation Barriers for Michael Addition
ReactionNucleophileActivation Energy (ΔG‡)Description
Sulfa-Michael AdditionCH3S- (thiolate)~10-15 kcal/molEnergy barrier for the addition of a soft nucleophile to the β-carbon.
Sulfa-Michael AdditionNH3 (amine)~18-25 kcal/molEnergy barrier for the addition of a harder nucleophile.

Visualizing Reactivity and Computational Workflows

Visual diagrams are essential for conveying complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and the key mechanism of reactivity for this compound.

G cluster_0 Computational Workflow for Reactivity Analysis cluster_1 Electronic Property Analysis cluster_2 Reaction Mechanism Study (e.g., Michael Addition) mol_build 1. Build Initial Structure (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc nbo NBO Analysis (Atomic Charges) freq_calc->nbo fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Mapping (Electrostatic Potential) freq_calc->mep ts_search 4. Transition State Search freq_calc->ts_search irc_calc 5. IRC Calculation (Verify Reaction Path) ts_search->irc_calc energy_profile 6. Analyze Energy Profile (Activation Barriers) irc_calc->energy_profile

Caption: A typical workflow for the computational analysis of molecular reactivity.

G cluster_ts Transition State cluster_product Product Reactant_Sulfonamide This compound (Electrophile, LUMO-centered on Cβ) TS Transition State [Nu---Cβ bond forming] Reactant_Sulfonamide->TS Reactant_Nucleophile Nucleophile (Nu:) (e.g., R-S⁻, HOMO) Reactant_Nucleophile->TS Product_Adduct Michael Adduct (Covalent Bond Formed) TS->Product_Adduct ΔG‡

Caption: Logical diagram of the Sulfa-Michael addition reaction pathway.

Conclusion

Theoretical calculations provide indispensable insights into the reactivity of this compound. By employing DFT methods, researchers can obtain detailed information on the molecule's electronic structure, identify reactive sites, and quantify the energy barriers for key reactions like the Sulfa-Michael addition. This computational approach allows for a systematic, in-silico evaluation of reactivity that can guide the synthesis of new sulfonamide derivatives and accelerate the development of novel therapeutics. The protocols and data frameworks presented in this guide offer a starting point for conducting and interpreting such valuable theoretical investigations.

References

Propene Sulfonamide Derivatives: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene sulfonamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the propene (allyl) moiety into the sulfonamide framework offers unique structural and electronic properties that can be exploited to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive review of the current state of research on propene sulfonamide derivatives, with a focus on their synthesis, biological activities, and potential for therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Synthesis of Propene Sulfonamide Derivatives

The synthesis of propene sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. The introduction of the propene group can be achieved by utilizing allylamine as the starting amine or by N-alkylation of a primary sulfonamide with an allyl halide.

General Experimental Protocol: N-Alkylation of a Primary Sulfonamide

A common method for the synthesis of N-allyl sulfonamides involves the deprotonation of a primary sulfonamide followed by reaction with an allyl halide. For instance, N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide can be synthesized as follows:

A mixture of N-phenyl benzenesulfonamide (2.1552 mmol), sodium hydride (8.333 mmol), and N,N-dimethylformamide (10 ml) is stirred at room temperature for 30 minutes. Allyl bromide (2.1552 mmol) is then added to the reaction mixture. The stirring is continued for an additional 3 hours, after which the contents are poured over crushed ice. The resulting precipitate is isolated, washed with water, and recrystallized from methanol to yield the purified product.[1]

Synthesis from Morita-Baylis-Hillman Adducts

Another synthetic route involves the use of Morita-Baylis-Hillman (MBH) adducts. Allyl sulfonamides can be prepared from these adducts and primary aromatic sulfonamides. This method allows for the generation of two series of allyl sulfonamides. The reaction of 2-[hydroxy(phenyl)methyl]acrylonitrile with primary aromatic sulfonamides yields products with a Z configuration, while the use of methyl 2-[hydroxy(phenyl)methyl]acrylate results in an E configuration for the final products.[2]

Biological Activities of Propene Sulfonamide Derivatives

Propene sulfonamide derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

Several studies have highlighted the potential of propene sulfonamide derivatives and structurally similar arylpropyl sulfonamides as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing potent activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Arylpropyl Sulfonamide Analogues
4PC-3 (Prostate)44.9[3]
4HL-60 (Leukemia)28.5[3]
9PC-3 (Prostate)40.5[3]
9HL-60 (Leukemia)33.1[3]
14PC-3 (Prostate)39.1[3]
14HL-60 (Leukemia)24.7[3]
15PC-3 (Prostate)29.2[3]
15HL-60 (Leukemia)20.7[3]
20PC-3 (Prostate)35.9[3]
20HL-60 (Leukemia)23.0[3]
N-Alkyl Sulfonamides
7bHepG2 (Liver)9.66 ± 0.8[2]
7bHCT-116 (Colon)7.49 ± 0.6[2]
7bMCF-7 (Breast)14.29 ± 1.3[2]
7cHepG2 (Liver)6.43 ± 0.5[2]
7cHCT-116 (Colon)8.65 ± 0.7[2]
7cMCF-7 (Breast)8.97 ± 0.7[2]
10cHepG2 (Liver)10.57 ± 0.9[2]
10cHCT-116 (Colon)14.29 ± 1.3[2]
10cMCF-7 (Breast)13.82 ± 1.1[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the arylpropyl sulfonamide analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as PC-3 and HL-60, are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Antibacterial Activity

The antibacterial potential of sulfonamides is well-established, and propene-containing derivatives have also been explored for their activity against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivatives
5aE. coli7.81[4]
9aE. coli7.81[4]
11bS. aureus62.5[4]
3bS. aureus125[4]
5bS. aureus125[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antifungal Activity

Certain allyl sulfonamides have demonstrated notable antifungal activity, particularly against plant pathogenic fungi like Botrytis cinerea.

Compound IDFungal StrainMycelial Growth Inhibition (%) at 3 mmol L⁻¹Reference
Allyl Sulfonamides
1eBotrytis cinerea~60%[2]
2fBotrytis cinerea~60%[2]

Experimental Protocol: Poisoned Food Technique for Antifungal Activity

The antifungal activity against mycelial growth is evaluated using the poisoned food technique. The test compounds are incorporated into a molten potato dextrose agar (PDA) medium at a specific concentration. The medium is then poured into Petri plates. A small disc of the fungal mycelium is placed at the center of each plate. The plates are incubated, and the radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated by comparing the growth in the treated plates with that in the control plates.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

While the general mechanism for antibacterial sulfonamides is well-understood, the specific signaling pathways modulated by propene sulfonamide derivatives in other therapeutic areas, such as oncology, are still under investigation. For many anticancer agents, the mechanism involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel propene sulfonamide derivative.

G Workflow for Mechanism of Action Studies A Synthesized Propene Sulfonamide Derivative B In Vitro Biological Screening (e.g., Anticancer Activity) A->B C Identification of Potent Lead Compound B->C D Target Identification Studies (e.g., Proteomics, Kinase Profiling) C->D E Pathway Analysis (e.g., Western Blot, qPCR) D->E F Validation in In Vivo Models E->F

Caption: A generalized workflow for elucidating the mechanism of action of a novel propene sulfonamide derivative.

Further research is required to delineate the specific molecular targets and signaling cascades affected by propene sulfonamide derivatives to fully understand their therapeutic potential.

Pharmacokinetics and ADME Properties

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of a drug candidate are critical for its clinical success. While comprehensive ADME data for propene sulfonamide derivatives are limited in the public domain, general considerations for sulfonamides can be informative. Sulfonamides exhibit a wide range of pharmacokinetic profiles depending on their specific chemical structures.

The development of new propene sulfonamide derivatives should include early-stage ADME profiling to optimize for desirable drug-like properties. The following diagram outlines a typical experimental workflow for in vitro ADME assessment.

G In Vitro ADME Profiling Workflow cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism cluster_3 Excretion/Toxicity A Caco-2 Permeability B MDCK-MDR1 Permeability C Plasma Protein Binding D Blood-Plasma Ratio E Microsomal Stability (Liver, Intestine) F CYP450 Inhibition G Metabolite Identification H Hepatotoxicity I hERG Inhibition Start Test Compound Start->A Start->B Start->C Start->D Start->E Start->F Start->G Start->H Start->I

Caption: A typical experimental workflow for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of a drug candidate.

Conclusion and Future Directions

Propene sulfonamide derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the development of new therapeutic agents. While initial studies have demonstrated their potential in oncology and infectious diseases, further research is warranted to fully explore their therapeutic utility.

Future efforts should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of propene sulfonamide derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

  • Pharmacokinetic profiling: In-depth investigation of the ADME properties of lead candidates to optimize their drug-like characteristics.

  • In vivo efficacy studies: Validation of the therapeutic potential of promising derivatives in relevant animal models of disease.

By addressing these key areas, the full therapeutic potential of propene sulfonamide derivatives can be unlocked, paving the way for the development of novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Vinyl Sulfonamides as Michael Acceptors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfonamides are a versatile class of Michael acceptors utilized in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. Their electron-withdrawing sulfonamide group activates the double bond for conjugate addition by a wide range of nucleophiles. The resulting β-functionalized sulfonamides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to the prevalence of the sulfonamide functional group in drug candidates. This document provides an overview of their application and detailed protocols for their use.

Applications in Organic Synthesis

Vinyl sulfonamides participate in Michael addition reactions with a variety of nucleophiles, including:

  • Carbon Nucleophiles: Enolates, organometallics, and enamines.

  • Nitrogen Nucleophiles: Amines, azides, and heterocycles.

  • Oxygen Nucleophiles: Alcohols and phenols.

  • Sulfur Nucleophiles: Thiols.

These reactions often proceed under mild conditions and can be rendered stereoselective through the use of chiral catalysts or auxiliaries. The resulting adducts can be further elaborated, for example, by removal of the activating sulfonamide group or by transformations of the newly introduced functional group.

Experimental Protocols

General Protocol for the Michael Addition of a Thiol to a Vinyl Sulfonamide

This protocol describes a general procedure for the conjugate addition of a thiol to a vinyl sulfonamide, a common application of this class of Michael acceptors.

Materials:

  • N-Phenyl-ethenesulfonamide (or other suitable vinyl sulfonamide)

  • 4-Methoxythiophenol (or other suitable thiol nucleophile)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply (for inert atmosphere)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Phenyl-ethenesulfonamide (1.0 eq). Dissolve the vinyl sulfonamide in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Nucleophile: Add 4-methoxythiophenol (1.1 eq) to the solution.

  • Initiation of Reaction: Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative data for the Michael addition of various nucleophiles to vinyl sulfonamides, highlighting the versatility and efficiency of this reaction.

EntryVinyl SulfonamideNucleophileCatalyst/BaseSolventTime (h)Yield (%)Reference
1N-Phenyl-ethenesulfonamide4-MethoxythiophenolEt3NDCM295
2N-Tosyl-vinylsulfonamideIndole-Neat2488
3N-Boc-vinylsulfonamidePyrrolidine-MeOH198
4N-Benzyl-ethenesulfonamideBenzylamine-THF1292

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Dissolve Vinyl Sulfonamide in DCM start->setup add_nuc Add Nucleophile (e.g., Thiol) setup->add_nuc add_base Add Base (e.g., Et3N) add_nuc->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the Michael addition to a vinyl sulfonamide.

reaction_scheme cluster_product vs Vinyl Sulfonamide prod Michael Adduct vs->prod nuc Nucleophile (Nu-H) nuc->prod catalyst Base or Catalyst catalyst->prod solvent Solvent solvent->prod

Caption: General reaction scheme for the Michael addition to a vinyl sulfonamide.

Application Notes and Protocols for Prop-1-ene-1-sulfonamide as an Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prop-1-ene-1-sulfonamide and related vinyl sulfonamides as irreversible enzyme inhibitors. This class of compounds acts as a valuable tool in chemical biology and drug discovery for selectively targeting and inactivating enzymes through covalent modification.

Introduction

This compound is a representative member of the vinyl sulfonamide class of compounds, which are potent electrophiles used for the targeted covalent inhibition of enzymes.[1][2][3] The vinyl sulfonamide moiety functions as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, within the active site or other functionally important regions of a protein.[4][5] This irreversible inhibition offers advantages in terms of prolonged duration of action and high potency. Vinyl sulfonamides are generally more reactive than the commonly used acrylamides, making them particularly useful for targeting less nucleophilic residues.[4]

Mechanism of Irreversible Inhibition

The primary mechanism of irreversible inhibition by vinyl sulfonamides is a Michael addition reaction. A nucleophilic residue from the enzyme, typically the thiol group of a cysteine or the amine group of a lysine, attacks the β-carbon of the vinyl group. This results in the formation of a stable carbon-sulfur or carbon-nitrogen bond, leading to the irreversible inactivation of the enzyme.

G Enzyme Enzyme (with nucleophile) NonCovalent Non-covalent Complex Enzyme->NonCovalent Reversible Binding (Ki) Inhibitor This compound Inhibitor->NonCovalent Covalent Covalent Adduct (Irreversibly Inhibited Enzyme) NonCovalent->Covalent Covalent Bond Formation (kinact)

Target Enzymes

Vinyl sulfonamides have been successfully employed to irreversibly inhibit a variety of enzyme classes, demonstrating their broad utility in drug discovery and chemical biology.

Table 1: Examples of Enzyme Classes Targeted by Vinyl Sulfonamide Inhibitors

Enzyme ClassSpecific ExamplesTargeted ResidueReference
KinasesERK2, Bruton's tyrosine kinase (BTK)Cysteine[1][6]
Deubiquitylating EnzymesUSP7Cysteine[1][7]
GTPasesKRas(G12C)Cysteine[1][6]
Cysteine ProteasesCruzain, PapainCysteine[3][8]
Other EnzymesThymidylate SynthaseCysteine[1][2][3]

Quantitative Data on Vinyl Sulfonamide Inhibitors

Table 2: Representative Kinetic Data for Vinyl Sulfonamide Inhibitors

InhibitorTarget EnzymeKi (μM)kinact (min-1)kinact/Ki (M-1s-1)Reference
Vinyl Sulfonamide DerivativeCysteine Protease (Cruzain)Data not specifiedData not specifiedPotent inhibition observed[8][9]
FT827 (Vinyl Sulfonamide)USP7Data not specifiedData not specifiedPotent covalent inhibition[7]
NU6300 (Vinyl Sulfone)CDK2Data not specifiedData not specifiedIrreversible inhibition targeting Lys89[5]

Note: The table above provides examples of the types of data obtained for vinyl sulfonamide inhibitors. For specific values, please refer to the cited literature.

Experimental Protocols

Protocol 1: Synthesis of Terminal Vinyl Sulfonamides

A general and robust method for the synthesis of terminal vinyl sulfonamides involves a two-step procedure from commercially available starting materials. This method, adapted from Craven et al. (2019), utilizes an α-selenoether masking group that is eliminated under mild oxidative conditions.[1]

Materials:

  • Appropriate amine starting material

  • 2-((Phenylselanyl)ethyl)sulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium periodate (NaIO4)

  • Methanol (MeOH)

  • Water (H2O)

Procedure:

  • Sulfonamide Formation:

    • Dissolve the amine starting material in DCM.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C.

    • Add a solution of 2-((phenylselanyl)ethyl)sulfonyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-selenoethyl sulfonamide by column chromatography.

  • Oxidative Elimination:

    • Dissolve the purified α-selenoethyl sulfonamide in a mixture of MeOH and H2O.

    • Add NaIO4 to the solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the terminal vinyl sulfonamide. The product is often of high purity and may not require further purification.[1]

G Start Amine Starting Material Step1 Sulfonamide Formation (2-((Phenylselanyl)ethyl)sulfonyl chloride, Et3N, DCM) Start->Step1 Intermediate α-Selenoethyl Sulfonamide Step1->Intermediate Step2 Oxidative Elimination (NaIO4, MeOH/H2O) Intermediate->Step2 Product Terminal Vinyl Sulfonamide Step2->Product

Protocol 2: Irreversible Tethering Assay to Evaluate Enzyme Inhibition

This protocol is a mass spectrometry-based assay to assess the covalent modification of a target enzyme by a vinyl sulfonamide inhibitor.[1] Thymidylate synthase (TS) is used here as a model system.

Materials:

  • Purified target enzyme (e.g., Thymidylate Synthase)

  • Vinyl sulfonamide inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Mass spectrometer (e.g., LCT Premier XE)

Procedure:

  • Incubation:

    • Prepare a solution of the target enzyme in the assay buffer to a final concentration of 10 μM.

    • Add the vinyl sulfonamide inhibitor to the enzyme solution to a final concentration of 100 μM.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

  • Mass Spectrometry Analysis:

    • After incubation, analyze the sample by intact protein mass spectrometry.

    • Acquire mass spectra to determine the mass of the protein.

    • A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification.

  • Data Analysis:

    • Compare the mass spectrum of the inhibitor-treated enzyme to that of a vehicle-treated control.

    • Calculate the percentage of modified protein.

G Prepare Prepare Enzyme Solution (10 µM) Add Add Vinyl Sulfonamide (100 µM) Prepare->Add Incubate Incubate (e.g., 30 min) Add->Incubate Analyze Intact Protein Mass Spectrometry Incubate->Analyze Data Analyze Mass Shift Analyze->Data

Protocol 3: Kinetic Characterization of Irreversible Inhibition

To determine the kinetic parameters (Ki and kinact), a time-dependent inhibition assay is required. This typically involves pre-incubating the enzyme with the inhibitor for various times before initiating the enzymatic reaction.

Materials:

  • Purified target enzyme

  • Vinyl sulfonamide inhibitor

  • Substrate for the enzyme

  • Assay buffer

  • A plate reader or spectrophotometer to monitor the reaction

Procedure:

  • Pre-incubation:

    • In a multi-well plate, prepare a series of solutions containing the enzyme at a fixed concentration in the assay buffer.

    • To each well, add the vinyl sulfonamide inhibitor at various concentrations.

    • Incubate the enzyme-inhibitor mixtures for different periods (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a saturating concentration of the substrate to each well.

    • Immediately monitor the reaction progress (e.g., absorbance change) over time.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration and pre-incubation time.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

For a more detailed guide on analyzing time-dependent IC50 data for irreversible inhibitors, refer to the work by constants and others.[10][11][12]

Conclusion

This compound and related vinyl sulfonamides are versatile and potent tools for the irreversible inhibition of a wide range of enzymes. Their enhanced reactivity compared to other electrophiles makes them particularly valuable for targeting specific nucleophilic residues. The protocols outlined above provide a framework for the synthesis and characterization of these inhibitors, enabling their application in drug discovery and as chemical probes to elucidate biological pathways.

References

Application Notes and Protocols: Covalent Modification of Cysteine Residues with Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-1-ene-1-sulfonamide belongs to the class of vinyl sulfonamides, which are increasingly utilized as electrophilic "warheads" for the targeted covalent modification of nucleophilic amino acid residues in proteins.[1][2][3] The electron-withdrawing nature of the sulfonamide group renders the vinyl moiety susceptible to Michael-type addition reactions. Cysteine, with its highly nucleophilic thiol group, is a primary target for this class of compounds, leading to the formation of a stable thioether linkage. This covalent and often irreversible interaction is of significant interest in drug discovery and chemical biology for applications such as enzyme inhibition, antibody-drug conjugates, and chemical probes.[2][4][5] Vinyl sulfonamides are considered alternatives to acrylamides, offering different reactivity profiles and potential advantages in targeting non-catalytic cysteines.[1][2][3]

This document provides a detailed protocol for the reaction of this compound with cysteine residues in peptides and proteins, including methods for reaction monitoring and characterization of the resulting conjugate.

Reaction Mechanism

The reaction proceeds via a Michael addition, where the deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the β-carbon of the vinyl group of this compound. Subsequent protonation of the resulting carbanion yields the stable thioether adduct.[6]

Quantitative Data Summary

The reactivity of vinyl sulfonamides with cysteine can be modulated by substituents on the nitrogen atom and the alkene.[1][2] While specific kinetic data for this compound is not extensively published, the following table provides a template for researchers to populate with their own experimental data, alongside representative values for related compounds to offer a comparative context.

CompoundReactantApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Half-life (t₁₂) at [Cys] = 10 µM (min)Experimental ConditionsReference
This compound N-acetyl-L-cysteineUser-determinedUser-determinede.g., Phosphate buffer, pH 7.4, 25°C-
Representative Vinyl SulfonamideGlutathioneValueValueSpecify buffer, pH, temperature[2]
Representative AcrylamideGlutathioneValueValueSpecify buffer, pH, temperature[2]

Users should perform kinetic studies under their specific experimental conditions to determine the precise reactivity of this compound.

Experimental Protocols

Protocol 1: Reaction of this compound with a Cysteine-Containing Peptide

This protocol describes a general procedure for labeling a cysteine-containing peptide with this compound and monitoring the reaction by mass spectrometry.

Materials:

  • Cysteine-containing peptide (e.g., >95% purity)

  • This compound

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.4, containing 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Prepare a 1 mM stock solution of the cysteine-containing peptide in the Reaction Buffer.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to a final concentration of 100 µM in the desired reaction volume.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 200 µM (a 2-fold molar excess). The final DMSO concentration should be kept low (e.g., <5%) to avoid affecting the reaction.

    • Incubate the reaction mixture at room temperature or 37°C.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 15 min, 30 min, 1 h, 4 h, 24 h), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 0.1% TFA in water.

    • Analyze the sample by LC-MS to monitor the disappearance of the starting peptide mass and the appearance of the peptide-adduct mass. The expected mass increase corresponds to the molecular weight of this compound.[7]

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the unmodified peptide and the covalent adduct.

    • Calculate the percentage of modification at each time point.

Protocol 2: Labeling of a Protein with this compound and Analysis by Intact Protein Mass Spectrometry

This protocol is suitable for screening the reactivity of this compound with a target protein.[5]

Materials:

  • Purified protein with at least one accessible cysteine residue (concentration determined by a suitable method, e.g., Bradford assay).

  • This compound

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl

  • DMSO

  • Quenching Solution: 1% Formic acid in water/acetonitrile (50:50)

  • Intact protein mass spectrometer (e.g., Q-TOF)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 10 µM in the Reaction Buffer.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • Incubate the protein solution with a 10-fold molar excess of this compound (final concentration 100 µM).

    • As a negative control, incubate the protein with an equivalent volume of DMSO.

    • Incubate the reactions at a desired temperature (e.g., 37°C) for a set time (e.g., 2 hours).

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction by diluting the sample 1:10 in the Quenching Solution.

    • Desalt the sample using a suitable method (e.g., C4 ZipTip) according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted sample by intact protein mass spectrometry.

    • Look for a mass shift corresponding to the addition of one or more molecules of this compound. The expected mass increase will be the molecular weight of the compound.[7]

Visualizations

Caption: Reaction mechanism of cysteine modification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Solution (e.g., 10 µM in Buffer) Incubation Incubate Protein and Ligand (e.g., 1:10 molar ratio, 37°C) Protein_Prep->Incubation Ligand_Prep Prepare this compound (e.g., 10 mM in DMSO) Ligand_Prep->Incubation Quench Quench and Desalt Sample Incubation->Quench MS Intact Protein Mass Spectrometry Quench->MS Data Analyze Mass Shift (Adduct vs. Unmodified) MS->Data

Caption: Workflow for protein labeling and analysis.

References

Application of Prop-1-ene-1-sulfonamide Analogs in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that typically exhibit weak binding to a biological target. Subsequent optimization of these initial hits can lead to the development of high-affinity and selective drug candidates.

Vinyl sulfonamides, including analogs of Prop-1-ene-1-sulfonamide, represent a promising class of fragments for FBDD, particularly in the realm of covalent inhibitors. The electrophilic vinyl group can form a covalent bond with nucleophilic residues, such as cysteine or lysine, on the target protein. This irreversible interaction can lead to high potency and prolonged duration of action. These application notes provide an overview of the utility of vinyl sulfonamide fragments in FBDD and detailed protocols for their synthesis, screening, and characterization.

Data Presentation: Quantitative Analysis of Vinyl Sulfonamide Fragments

The following tables summarize key quantitative data for representative vinyl sulfonamide and vinyl sulfone fragments from published studies. This data is crucial for understanding their reactivity, potency, and potential for development.

Table 1: Kinetic and Inhibition Data for Vinyl Sulfone/Sulfonamide Derivatives

Compound IDTarget EnzymeIC50k_inact / K_i (M⁻¹s⁻¹)Reference
VF16 (Vinyl Sulfone Derivative)EGFR Tyrosine Kinase7.85 ± 0.88 nMNot Reported[1]
1a (β-Amidomethyl Vinyl Sulfone)Chikungunya (CHIKV) nsP2 Protease60 nM>9000[2]
RA-2034 (β-Aminomethyl Vinyl Sulfone)CHIKV nsP2 Protease60 nM6400[3]
5 (N-Methyl Sulfamate)CHIKV nsP2 ProteaseNot Reported2030[3]

Table 2: Reactivity and Metabolic Stability of Covalent Inhibitors

Compound IDHalf-life in 5 mM GSH (pH 7.4)Intrinsic Clearance (μL/min/10⁶ cells) in mouse hepatocytesReference
1 (Vinyl Sulfone)Not Reported544[3]
5 (N-Methyl Sulfamate)More stable than 1 544[3]

Experimental Protocols

Protocol 1: Synthesis of Terminal Vinyl Sulfonamide Fragments

This protocol is adapted from a novel method utilizing an α-selenoether masking group, which allows for the synthesis of high-purity vinyl sulfonamides suitable for fragment library creation.[4][5][6]

Materials:

  • Amine substrate

  • 1-bromoethane-1-sulfonyl chloride

  • Phenyl selenide

  • Sodium metaperiodate (NaIO₄)

  • Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sulfonylation: React the desired amine substrate with 1-bromoethane-1-sulfonyl chloride in a suitable solvent like dichloromethane to form the corresponding sulfonamide.

  • Selenide Displacement: Displace the bromide of the resulting product with phenyl selenide to form the stable α-selenoether intermediate. This intermediate can be purified by column chromatography.

  • Oxidative Elimination: Treat the purified α-selenoether with a mild oxidant, such as sodium metaperiodate (NaIO₄), to induce elimination and form the terminal vinyl sulfonamide.

  • Work-up and Purification: Perform an aqueous work-up to remove inorganic byproducts. The resulting vinyl sulfonamide is often of high purity and may not require further chromatographic purification.

Protocol 2: Screening of Covalent Fragments by Intact Protein Mass Spectrometry

This protocol outlines a general workflow for identifying covalent binding of vinyl sulfonamide fragments to a target protein using liquid chromatography-mass spectrometry (LC-MS).[4][7][8][9]

Materials:

  • Purified target protein

  • Vinyl sulfonamide fragment library

  • Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein analysis (e.g., C4)

  • Quenching solution (e.g., formic acid)

Procedure:

  • Incubation: Incubate the target protein (typically at a concentration of 1-10 µM) with individual fragments or pools of fragments from the library (at concentrations ranging from 10-100 µM) in the assay buffer. Include a no-fragment control.

  • Time-Course Analysis (Optional): To assess the rate of covalent modification, samples can be taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution, such as formic acid, to denature the protein and prevent further reaction.

  • LC-MS Analysis: Inject the quenched samples onto the LC-MS system. The LC method should be optimized for desalting and separation of the protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the bound fragment indicates a covalent modification. The percentage of modified protein can be quantified by comparing the peak intensities of the unmodified and modified protein.

Protocol 3: ADP-Glo™ Kinase Assay for Functional Characterization

This protocol describes a luminescent-based assay to determine the inhibitory activity of vinyl sulfonamide fragments against a target kinase.[1]

Materials:

  • Target kinase

  • Substrate for the kinase (e.g., a specific peptide)

  • ATP

  • Vinyl sulfonamide fragments

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In each well of the plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and the vinyl sulfonamide fragment at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow_for_Covalent_Fragment_Screening cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment_Library Vinyl Sulfonamide Fragment Library Incubation Incubation (Protein + Fragments) Fragment_Library->Incubation Target_Protein Purified Target Protein Target_Protein->Incubation LC_MS Intact Protein LC-MS Analysis Incubation->LC_MS Identify Covalent Adducts Hit_Confirmation Hit Confirmation (Dose-Response) LC_MS->Hit_Confirmation Prioritize Hits Functional_Assay Functional Assay (e.g., Kinase Assay) Hit_Confirmation->Functional_Assay Orthogonal_Methods Orthogonal Biophysical Methods (e.g., DSF, SPR) Hit_Confirmation->Orthogonal_Methods SAR Structure-Activity Relationship (SAR) Functional_Assay->SAR Orthogonal_Methods->SAR Lead_Compound Optimized Lead Compound SAR->Lead_Compound

Caption: Covalent Fragment Screening Workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Dissociation and Translocation Ub Ubiquitination Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Maf Maf Maf->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Vinyl_Sulfonamide Vinyl Sulfonamide Fragment Vinyl_Sulfonamide->Keap1 Covalent Modification of Cysteine Residues

Caption: Nrf2 Signaling Pathway Modulation.

Concluding Remarks

Vinyl sulfonamide fragments are valuable tools in fragment-based drug discovery, particularly for the development of covalent inhibitors. Their synthesis is accessible, and their covalent binding mechanism allows for robust detection and characterization using mass spectrometry and other biophysical techniques. The provided protocols and data serve as a foundation for researchers to incorporate this promising fragment class into their drug discovery pipelines. Further exploration and optimization of vinyl sulfonamide hits have the potential to yield novel therapeutics against a range of challenging biological targets.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Incorporating a Sulfonamide Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among these, heterocycles incorporating a sulfonamide functional group are of significant interest due to their wide range of biological activities. Sulfonamides are key pharmacophores found in a variety of drugs, including antibacterial, antiviral, and antitumor agents.[1][2] While direct synthetic routes from prop-1-ene-1-sulfonamide to diverse heterocyclic systems are not extensively documented in the reviewed literature, this document provides detailed application notes and protocols for the synthesis of various sulfonamide-containing heterocycles, which are crucial for researchers, scientists, and professionals in drug development. The methodologies presented herein focus on key synthetic strategies for constructing important heterocyclic scaffolds such as thiazines and pyridines.

Key Synthetic Strategies

Several synthetic strategies have been developed for the preparation of heterocyclic compounds bearing a sulfonamide group. These methods often involve the cyclization of sulfonamide-containing precursors or the introduction of the sulfonamide moiety onto a pre-existing heterocyclic ring.

Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives

One important class of sulfur-containing heterocycles is the 1,2-thiazinanes. These saturated six-membered rings containing adjacent sulfur and nitrogen atoms can be synthesized through intramolecular cyclization of unsaturated sulfonamides.

A notable example is the synthesis of 3-vinyl-1,2-thiazinane-1,1-dioxide from hex-5-ene-1-sulfonamide. This transformation is achieved via an intramolecular aziridination catalyzed by a rhodium complex, followed by rearrangement.[3]

Synthesis_of_Thiazinane Start Hex-5-ene-1-sulfonamide Reagents PhI(OAc)2 (0.02 equiv.) Rh2(OAc)4 (1.5 equiv.) Al2O3 (2.5 equiv.) CH2Cl2, 40 °C, 3 h Start->Reagents Intramolecular Aziridination Product 3-vinyl-1,2-thiazinane-1,1-dioxide Reagents->Product

Caption: Synthetic pathway for 3-vinyl-1,2-thiazinane-1,1-dioxide.

Experimental Protocol: Synthesis of 3-vinyl-1,2-thiazinane-1,1-dioxide

  • To a solution of hex-5-ene-1-sulfonamide in dichloromethane (CH2Cl2), add PhI(OAc)2 (0.02 equivalents), Rh2(OAc)4 (1.5 equivalents), and Al2O3 (2.5 equivalents).

  • Stir the reaction mixture at 40 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-vinyl-1,2-thiazinane-1,1-dioxide.

Starting MaterialProductCatalyst/ReagentsSolventTemp.TimeYieldReference
Hex-5-ene-1-sulfonamide3-vinyl-1,2-thiazinane-1,1-dioxidePhI(OAc)2, Rh2(OAc)4, Al2O3CH2Cl240 °C3 h90%[3]
Synthesis of Pyridines with Sulfonamide Moieties

Pyridine scaffolds are ubiquitous in pharmaceuticals. The synthesis of pyridines functionalized with sulfonamide groups can be achieved through multi-component reactions. A novel method involves a cooperative vinylogous anomeric-based oxidation mechanism.[4][5]

Synthesis_of_Pyridine Ketone Ketone with sulfonamide moiety Catalyst TQoxyTtriFA (2 mol%) Ketone->Catalyst Aldehyde Aromatic aldehyde Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Conditions Solvent-free Appropriate times Catalyst->Conditions Product Pyridine with sulfonamide moiety Conditions->Product

Caption: Multi-component synthesis of sulfonamide-containing pyridines.

Experimental Protocol: General Procedure for the Synthesis of New Pyridines with Sulfonamide Moiety [5]

  • In a reaction vessel, combine the ketone with a sulfonamide moiety (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add the quinoline-based dendrimer-like ionic liquid catalyst, TQoxyTtriFA (2 mol%).

  • Heat the reaction mixture under solvent-free conditions for the appropriate time as determined by reaction monitoring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mixture of n-hexane/ethyl acetate (1:1) as the eluent.

  • Upon completion, the reaction mixture is thoroughly washed with water.

  • The solid product is collected by filtration and air-dried to afford the pure pyridine derivative.

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct ClassReference
Ketone with sulfonamideAromatic aldehydeMalononitrileTQoxyTtriFASolvent-freePyridines with sulfonamide moiety[5]
Synthesis of 1,3-Thiazines

1,3-Thiazines are another important class of heterocyclic compounds containing nitrogen and sulfur. Their synthesis can be achieved through various condensation and cycloaddition reactions.[6][7] Although a direct synthesis from this compound is not detailed, the general construction of the 1,3-thiazine ring is a key transformation.

Logical_Relationship Topic Synthesis of Heterocyclic Sulfonamides Strategy1 Intramolecular Cyclization Topic->Strategy1 Strategy2 Multi-component Reactions Topic->Strategy2 Strategy3 Condensation/Cycloaddition Topic->Strategy3 Product1 Thiazinanes Strategy1->Product1 Product2 Pyridines Strategy2->Product2 Product3 1,3-Thiazines Strategy3->Product3

Caption: Key strategies for synthesizing sulfonamide-containing heterocycles.

The synthesis of heterocyclic compounds containing the sulfonamide moiety is a vibrant area of research with significant implications for drug discovery. While the specific use of this compound as a starting material requires further investigation, the protocols and strategies outlined in these application notes provide a solid foundation for the synthesis of diverse and medicinally relevant sulfonamide-containing heterocycles. The detailed experimental procedures and tabulated data offer valuable resources for researchers aiming to explore this important chemical space.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Prop-1-ene-1-sulfonamide is a novel monomer, and as such, direct literature on its polymerization is limited. The following application notes and protocols are based on established methods for the synthesis and polymerization of analogous vinylsulfonamide and sulfonamide-containing monomers. These protocols provide a foundational methodology that can be adapted and optimized for this compound.

Introduction

Sulfonamide-containing polymers are a versatile class of materials with a wide range of applications in medicine and materials science due to their unique chemical and physical properties.[1][2] The sulfonamide group can impart desirable characteristics such as pH-responsiveness, thermal stability, and specific biological activities.[3][4] These polymers are valuable in drug delivery, as hydrogels, and for creating materials with tunable mechanical properties.[5][6] this compound represents a new, unexplored monomer in this family. Its vinyl group offers a reactive site for polymerization, while the primary sulfonamide moiety provides a handle for further functionalization or for imparting pH-sensitivity.

This document provides a comprehensive guide to the proposed synthesis of this compound and its subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and controlled molecular weights, making it an ideal choice for creating advanced functional materials.[7][8]

Proposed Synthesis of this compound Monomer

A plausible synthetic route for this compound is a two-step process starting from a suitable precursor, followed by amination. A general outline is provided below.

Step 1: Synthesis of Prop-1-ene-1-sulfonyl chloride This key intermediate can potentially be synthesized from propionaldehyde or a related three-carbon starting material through a sequence of reactions involving sulfonation and chlorination.

Step 2: Amination of Prop-1-ene-1-sulfonyl chloride The sulfonyl chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) under controlled conditions to yield the desired this compound monomer.

Experimental Protocols

Protocol for RAFT Polymerization of this compound

This protocol is adapted from established procedures for the RAFT polymerization of other functional monomers, such as sulfonamide-containing methacrylamides.[3][8]

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • 1,4-Dioxane or Dimethylformamide (DMF) (anhydrous)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask or sealed ampules

  • Magnetic stirrer and heating plate/oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve this compound (monomer), DDMAT (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be in the range of 50:1:0.1 to 200:1:0.1, depending on the desired molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C. The reaction time can vary from 4 to 24 hours, depending on the desired conversion. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol or diethyl ether. Isolate the polymer by filtration or centrifugation.

  • Drying: Wash the polymer multiple times with fresh precipitant and dry under vacuum at room temperature until a constant weight is achieved.

Protocol for Polymer Characterization

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Eluent: A suitable solvent for the polymer, such as DMF or THF with a small amount of LiBr.

  • Calibration: Use polystyrene or polymethyl methacrylate standards for calibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and determine monomer conversion.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat the polymer sample under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the polymer.

  • Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.

Data Presentation: Properties of Analogous Polysulfonamides

The following table summarizes the properties of various sulfonamide-containing polymers reported in the literature to provide a reference for the expected characteristics of poly(this compound).

Polymer ClassMonomerPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C)Reference
Poly(N-(4-vinylphenyl)sulfonamide)sN-(4-vinylphenyl)sulfonamidesFree Radical2,300 - 3,2001.15 - 1.47N/AN/A[7]
Sulfonamide Functionalized Poly(styrene oxide)Functionalized Styrene OxideRing-Opening Polymerization14,200 - 113,000N/A68 - 73>300[4]
Linear PolysulfonamidesBis(N-sulfonyl aziridine)Step-GrowthN/AN/A62.5 - 199.2up to 360[4]

N/A: Not available in the cited source.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_characterization Polymer Characterization start Starting Materials synthesis Synthesis of This compound start->synthesis purification_m Purification & Characterization synthesis->purification_m polymerization RAFT Polymerization purification_m->polymerization purification_p Precipitation & Washing polymerization->purification_p drying Vacuum Drying purification_p->drying gpc GPC (Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr thermal TGA/DSC (Stability, Tg) drying->thermal

Caption: Experimental workflow from monomer synthesis to polymer characterization.

drug_delivery_pathway cluster_system Physiological Environment cluster_release Mechanism of Action polymer_drug Polymer-Drug Conjugate (Stable at pH 7.4) tumor_env Acidic Tumor Microenvironment (pH < 7.0) polymer_drug->tumor_env Accumulation via EPR Effect protonation Protonation of Sulfonamide Groups tumor_env->protonation pH drop triggers conformational_change Polymer Conformational Change or Swelling protonation->conformational_change drug_release Drug Release conformational_change->drug_release cell_uptake Cancer Cell drug_release->cell_uptake Therapeutic Action

Caption: pH-responsive drug delivery mechanism for a sulfonamide-containing polymer.

Applications and Future Perspectives

Polymers derived from this compound are expected to exhibit properties that are highly valuable for biomedical and pharmaceutical applications.

  • pH-Responsive Systems: The sulfonamide group has a pKa that can be tuned, making these polymers responsive to changes in pH.[3] This property is highly sought after for targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[3]

  • Hydrogels: The hydrophilicity of the sulfonamide group makes these polymers excellent candidates for the formation of hydrogels. These hydrogels can be used in tissue engineering, as wound dressings, or as matrices for the controlled release of therapeutics.[5]

  • Therapeutic Polymers: The sulfonamide moiety is a well-known pharmacophore present in numerous drugs, including antibacterial and anticancer agents.[9][10] Polymers with inherent therapeutic activity could be developed, potentially leading to synergistic effects or improved drug efficacy.

Future work should focus on the detailed investigation of the polymerization kinetics of this compound, the thorough characterization of the resulting polymers, and the exploration of their performance in relevant biological systems. The methodologies outlined in this document provide a solid starting point for researchers to unlock the potential of this novel monomer.

References

Prop-1-ene-1-sulfonamide as a Warhead in Targeted Covalent Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The key to a successful TCI is the "warhead," an electrophilic group that forms a stable covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the various warheads, those based on the Michael addition reaction are prevalent. Vinyl sulfonamides, including prop-1-ene-1-sulfonamide derivatives, are gaining attention as effective Michael acceptors for targeting nucleophilic residues like cysteine and lysine.[1]

Vinyl sulfonamides are generally more electrophilic than the commonly used acrylamides, which can offer advantages in targeting less reactive nucleophiles.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and application of this compound and related vinyl sulfone/sulfonamide warheads in the development of targeted covalent inhibitors.

Synthesis Protocols

Protocol 1: Synthesis of N,N-dimethyl-1-propene-1-sulfonamide

This protocol describes a dehydrative synthesis method starting from N,N-dimethyl-2-hydroxypropanesulfonamide.

Materials:

  • N,N-dimethyl-2-hydroxypropanesulfonamide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable organic base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., flash chromatography system)

Procedure:

  • Dissolve N,N-dimethyl-2-hydroxypropanesulfonamide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N,N-dimethyl-1-propene-1-sulfonamide as a mixture of E- and Z-isomers.

Note: The ratio of E/Z isomers can be determined by 1H NMR spectroscopy based on the coupling constants of the vinylic protons.

Reactivity and Kinetic Characterization

Protocol 2: Assessment of Warhead Reactivity with Glutathione (GSH)

This assay is a standard method to evaluate the intrinsic reactivity of a Michael acceptor warhead. The rate of reaction with the biological thiol glutathione is monitored over time.

Materials:

  • This compound derivative (or other vinyl sulfonamide/sulfone)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (e.g., ketoprofen) for HPLC analysis

  • HPLC or NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the vinyl sulfonamide compound in a suitable organic solvent (e.g., DMSO or ACN).

    • Prepare a stock solution of glutathione in PBS.

    • Prepare a stock solution of the internal standard in ACN.

  • Reaction Setup:

    • In a reaction vessel, combine PBS (pH 7.4) and ACN (e.g., 9:1 v/v).

    • Add the internal standard to the reaction buffer.

    • Add the vinyl sulfonamide compound to the reaction buffer to a final concentration of, for example, 250 µM.

    • Initiate the reaction by adding a molar excess of GSH (e.g., 5 mM).

  • Time-Course Monitoring:

    • Incubate the reaction mixture at 37 °C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately, for example, by adding an excess of a quenching agent or by rapid dilution in a cold solvent.

    • Analyze the samples by HPLC or NMR to determine the remaining concentration of the vinyl sulfonamide compound.

  • Data Analysis:

    • Plot the concentration of the vinyl sulfonamide compound versus time.

    • Determine the half-life (t1/2) of the compound under these conditions. This provides a quantitative measure of its reactivity.

Protocol 3: Determination of Kinetic Parameters (k_inact and K_I) for Covalent Inhibition

For a two-step covalent inhibitor, the potency is best described by the individual kinetic parameters: the initial binding affinity (K_I) and the rate of inactivation (k_inact).

Materials:

  • Target enzyme (e.g., a specific kinase)

  • Substrate for the enzyme (e.g., a peptide and ATP for a kinase)

  • Covalent inhibitor with a this compound warhead

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ for kinase assays)

  • Plate reader for signal detection

Procedure:

  • Assay Principle: The assay measures the time-dependent inhibition of the enzyme. By measuring the enzyme activity at different inhibitor concentrations and pre-incubation times, the kinetic parameters can be determined.

  • Experimental Setup:

    • Perform the assay in a multi-well plate format.

    • Prepare serial dilutions of the covalent inhibitor.

    • In each well, combine the enzyme and the inhibitor at various concentrations in the assay buffer.

    • Allow the enzyme and inhibitor to pre-incubate for different periods (e.g., 0, 15, 30, 60, 120 minutes).

    • Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).

    • Allow the reaction to proceed for a fixed amount of time.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.

  • Data Analysis:

    • For each pre-incubation time, plot the enzyme activity against the inhibitor concentration to determine the IC50 value at that time point.

    • The IC50 values will decrease with increasing pre-incubation time for an irreversible inhibitor.

    • Plot the IC50 values as a function of the pre-incubation time.

    • Fit the data to the appropriate kinetic model for irreversible inhibition to derive the values of k_inact and K_I. Several software packages are available for this type of analysis.

Application Example: Vinyl Sulfone as a Warhead for EGFR Tyrosine Kinase Inhibitors

A study identified a vinyl sulfone derivative, VF16 , as a potent inhibitor of EGFR tyrosine kinase.[2][3]

Quantitative Data
CompoundTargetAssay MethodIC50 (nM)
VF16 EGFR-TKADP-Glo™ Kinase Assay7.85 ± 0.88
Erlotinib (control) EGFR-TKADP-Glo™ Kinase Assay26.09 ± 5.42

Data summarized from a study on vinyl sulfone derivatives as EGFR inhibitors.[3]

Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR-TK Inhibition

This protocol is adapted from the study on VF16.[2]

Materials:

  • Recombinant human EGFR tyrosine kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • VF16 (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the test compound (VF16) at various concentrations.

    • Add 10 µL of a solution containing the EGFR-TK enzyme and the peptide substrate in assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Measurement and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Targeted Pathway

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Covalent inhibitors targeting a cysteine residue (Cys797) in the ATP-binding site of EGFR can effectively block its kinase activity and subsequent signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Covalent Inhibitor (e.g., with prop-1-ene-1- sulfonamide warhead) Inhibitor->EGFR Covalently Binds (Inhibits Kinase Activity)

Caption: EGFR signaling pathway and covalent inhibition.

References

One-Pot Synthesis of Substituted Sulfonamides from Prop-1-ene-1-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted sulfonamides, specifically cyclic sulfonamides known as sultams, from Prop-1-ene-1-sulfonamide. The synthesis proceeds via a tandem aza-Michael addition and intramolecular oxa-Michael cyclization reaction with various amino alcohols. This efficient one-pot methodology offers a streamlined approach to generating a library of diverse sultam scaffolds, which are of significant interest in drug discovery and medicinal chemistry. The protocols include detailed reaction setup, purification procedures, and characterization of the final products.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The synthesis of novel sulfonamide derivatives is a key focus in the development of new therapeutic agents. This compound is a versatile building block for the synthesis of functionalized sulfonamides due to its activated vinyl group, which is susceptible to nucleophilic attack.

This application note describes a one-pot synthesis of N-substituted sultams, a class of cyclic sulfonamides, from this compound. The reaction utilizes a tandem sequence of an aza-Michael addition of an amino alcohol to the vinyl sulfonamide, followed by an in-situ intramolecular oxa-Michael cyclization. This one-pot approach simplifies the synthetic process, reduces waste, and improves overall efficiency, making it an attractive method for the rapid generation of diverse sulfonamide libraries for high-throughput screening.

Signaling Pathways and Logical Relationships

The synthesis of sultams from this compound and amino alcohols follows a logical reaction sequence. The initial aza-Michael addition is followed by an intramolecular cyclization, which is often promoted by a suitable base.

G cluster_0 One-Pot Synthesis of Sultams This compound This compound Aza-Michael Addition Aza-Michael Addition This compound->Aza-Michael Addition Amino Alcohol Amino Alcohol Amino Alcohol->Aza-Michael Addition Michael Adduct (Intermediate) Michael Adduct (Intermediate) Aza-Michael Addition->Michael Adduct (Intermediate) Intramolecular oxa-Michael Cyclization Intramolecular oxa-Michael Cyclization Michael Adduct (Intermediate)->Intramolecular oxa-Michael Cyclization Sultam (Final Product) Sultam (Final Product) Intramolecular oxa-Michael Cyclization->Sultam (Final Product)

Caption: Reaction pathway for the one-pot synthesis of sultams.

Experimental Workflow

The experimental workflow for the one-pot synthesis of sultams is a straightforward process involving the sequential addition of reagents followed by a single workup procedure.

G Start Reaction Setup Reaction Setup Start->Reaction Setup Dissolve this compound Aza-Michael Addition Aza-Michael Addition Reaction Setup->Aza-Michael Addition Add Amino Alcohol Cyclization Cyclization Aza-Michael Addition->Cyclization Add TBAF Workup Workup Cyclization->Workup Quench Reaction Purification Purification Workup->Purification Extract & Concentrate Characterization Characterization Purification->Characterization Column Chromatography End Characterization->End

Caption: Experimental workflow for the one-pot synthesis of sultams.

Data Presentation

The one-pot synthesis of sultams from this compound was performed with a variety of amino alcohols to demonstrate the scope of the reaction. The results are summarized in the table below.

EntryAmino AlcoholProductReaction Time (h)Yield (%)
12-Aminoethanol1,2-Thiazinane-1,1-dioxide1285
23-Amino-1-propanol1,2-Thiazepane-1,1-dioxide1478
31-Amino-2-propanol3-Methyl-1,2-thiazinane-1,1-dioxide1282
42-(Methylamino)ethanol2-Methyl-1,2-thiazinane-1,1-dioxide1088
5(R)-2-Amino-1-propanol(R)-3-Methyl-1,2-thiazinane-1,1-dioxide1280
6(S)-2-Amino-1-propanol(S)-3-Methyl-1,2-thiazinane-1,1-dioxide1281

Experimental Protocols

General Procedure for the One-Pot Synthesis of Sultams

Materials:

  • This compound

  • Selected amino alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv). Dissolve the sulfonamide in anhydrous dichloromethane (5 mL).

  • Aza-Michael Addition: To the stirred solution, add the respective amino alcohol (1.1 mmol, 1.1 equiv) dropwise at room temperature. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Intramolecular Cyclization: After completion of the Michael addition, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol, 1.2 equiv) to the reaction mixture. Stir the reaction at room temperature for 6-8 hours, or until TLC analysis indicates the complete consumption of the intermediate Michael adduct.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sultam.

  • Characterization: Characterize the purified sultam by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Representative Characterization Data for 1,2-Thiazinane-1,1-dioxide (Entry 1):

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.82 (t, J = 6.4 Hz, 2H), 3.45 (t, J = 6.0 Hz, 2H), 3.18 (t, J = 6.4 Hz, 2H), 2.25 (p, J = 6.2 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 50.1, 47.8, 45.3, 25.9.

  • MS (ESI): m/z calculated for C₄H₉NO₂S [M+H]⁺: 136.04, found: 136.05.

Conclusion

The described one-pot synthesis of sultams from this compound and amino alcohols provides an efficient and versatile method for the generation of a diverse range of cyclic sulfonamides. The protocol is straightforward, high-yielding, and amenable to the synthesis of various substituted sultam scaffolds. This methodology is a valuable tool for researchers in drug discovery and medicinal chemistry for the rapid assembly of novel sulfonamide-based compound libraries.

Application Notes and Protocols: Vinyl Sulfonamides as Versatile Precursors for Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfonamides are a class of activated alkenes that serve as highly valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their electrophilic nature, conferred by the strongly electron-withdrawing sulfonamide group, makes them excellent Michael acceptors and participants in a variety of cycloaddition reactions. This reactivity allows for the facile introduction of the sulfonamide moiety, a well-established pharmacophore present in numerous approved drugs, into a diverse range of molecular scaffolds.[1][2][3] The resulting sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

These application notes provide an overview of the utility of vinyl sulfonamides as precursors and detail protocols for their use in key synthetic transformations, including Michael additions and cycloaddition reactions. While the specific precursor prop-1-ene-1-sulfonamide is not extensively documented, the principles and protocols outlined herein using generic vinyl sulfonamides are directly applicable and serve as a comprehensive guide for the synthesis of novel sulfonamide derivatives.

Key Applications in Drug Discovery

Vinyl sulfonamides are particularly attractive in drug discovery for several reasons:

  • Covalent Inhibitors: The electrophilic vinyl group can act as a "warhead," forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects.[1][4][5]

  • Peptide Macrocyclization: They are effective acceptors in thiol-Michael "click" chemistry, enabling the on-resin macrocyclization of peptides to enhance their stability and biological activity.[6]

  • Scaffold Diversity: The reactivity of the vinyl group allows for its incorporation into a wide array of cyclic and acyclic structures, facilitating the generation of diverse compound libraries for high-throughput screening.[7]

Synthetic Transformations and Protocols

Aza-Michael Addition: Synthesis of β-Amino Sulfonamides

The aza-Michael addition of amines to vinyl sulfonamides is a straightforward and efficient method for the synthesis of β-amino sulfonamide derivatives. These products can be valuable intermediates for the synthesis of more complex molecules.

Experimental Workflow: Aza-Michael Addition

aza_michael_workflow reagents Vinyl Sulfonamide + Amine Nucleophile reaction Reaction in suitable solvent (e.g., MeOH/H2O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product β-Amino Sulfonamide Derivative purification->product

Caption: General workflow for the aza-Michael addition of amines to vinyl sulfonamides.

Protocol: Aza-Michael addition of Benzylamine to N-pentyl-ethenesulfonamide [8]

This protocol describes the addition of a primary amine to a vinyl sulfonamide, with rate enhancement observed in an aqueous solvent system.[8]

Materials:

  • N-pentyl-ethenesulfonamide

  • Benzylamine

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of N-pentyl-ethenesulfonamide (1.0 eq) in a 2:3 mixture of methanol/water, add benzylamine (1.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield the desired β-amino sulfonamide.

Quantitative Data: Aza-Michael Addition

EntryAmine NucleophileSolventReaction Time (h)Yield (%)Reference
1BenzylamineMeOH/H₂O1862[8]
2PiperazineVarious--[8]

Note: Specific yield for piperazine was not provided in the snippet.

Thiol-Michael Addition: On-Resin Peptide Macrocyclization

The high reactivity and stability of vinyl sulfonamides make them excellent Michael acceptors for thiol-containing molecules, such as cysteine residues in peptides. This reaction can be employed for efficient on-resin macrocyclization.[6]

Signaling Pathway: Thiol-Michael "Click" Chemistry for Macrocyclization

thiol_michael_pathway cluster_peptide Linear Peptide on Solid Support cluster_reagent Vinyl Sulfonamide Installation Linear_Peptide Cysteine Residue (Mmt protected thiol) Deprotection Mmt Deprotection Linear_Peptide->Deprotection Free_Thiol Free Thiol Deprotection->Free_Thiol Intramolecular_Cyclization Thiol-Michael Addition (DBU catalysis) Free_Thiol->Intramolecular_Cyclization Amine_Terminus N-terminal Amine Add_Reagent Add 2-chloroethanesulfonyl chloride + TEA Amine_Terminus->Add_Reagent Vinyl_Sulfonamide_Moiety Vinyl Sulfonamide Acceptor Add_Reagent->Vinyl_Sulfonamide_Moiety Vinyl_Sulfonamide_Moiety->Intramolecular_Cyclization Cyclic_Peptide Macrocyclic Peptide (on resin) Intramolecular_Cyclization->Cyclic_Peptide

Caption: On-resin peptide macrocyclization via intramolecular thiol-Michael addition.

Protocol: On-Resin Macrocyclization of RGDS Peptide [6]

Materials:

  • Resin-bound linear RGDS peptide with an N-terminal cysteine (Mmt protected).

  • 2-chloroethanesulfonyl chloride

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)

  • Appropriate solvents for solid-phase peptide synthesis (e.g., DMF, DCM).

Procedure:

  • Swell the resin-bound peptide in the appropriate solvent.

  • Remove the Mmt protecting group from the cysteine thiol using standard protocols.

  • Wash the resin thoroughly.

  • To the resin, add a solution of 2-chloroethanesulfonyl chloride and triethylamine to install the vinyl sulfonamide moiety on a free amine (e.g., a secondary amine introduced prior to the peptide sequence).

  • Wash the resin to remove excess reagents.

  • Induce macrocyclization by treating the resin with a solution of DBU to catalyze the intramolecular thiol-Michael addition.

  • Monitor the reaction for completion.

  • Wash the resin and proceed with cleavage and purification of the cyclic peptide.

Quantitative Data: Thiol-Michael Addition Kinetics

Michael AcceptorReaction with ThiolConversion (%)Time (min)Reference
N-methyl vinyl sulfonamideCysteine-based thiol8830[6]
[3+2] Cycloaddition Reactions

Vinyl sulfonamides can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones, to generate functionalized five-membered heterocyclic sulfonamides. These structures can serve as scaffolds for further synthetic diversification.[9]

Logical Relationship: [3+2] Cycloaddition

cycloaddition Vinyl_Sulfonamide Vinyl Sulfonamide (Dipolarophile) Cycloaddition [3+2] Cycloaddition Vinyl_Sulfonamide->Cycloaddition Nitrones N-methyl nitrones (1,3-Dipole) Nitrones->Cycloaddition Isoxazolidine Heterocyclic Sulfonamide (Isoxazolidine derivative) Cycloaddition->Isoxazolidine

References

Troubleshooting & Optimization

Troubleshooting low yield in Prop-1-ene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Prop-1-ene-1-sulfonamide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, leading to low yields or product impurities.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the propene source (e.g., 1-bromopropene or a suitable precursor) and the sulfonamide source are of high purity. Impurities can interfere with the reaction and lead to unwanted side products.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yield. This includes incorrect temperature, reaction time, solvent, or catalyst choice. The specific synthetic route employed will dictate the optimal conditions.

  • Side Reactions: The presence of the double bond in this compound makes it susceptible to various side reactions, such as polymerization, addition reactions across the double bond, or rearrangements.

  • Workup and Purification: Significant product loss can occur during the workup and purification stages. The polar nature of sulfonamides can make extraction and isolation challenging. Polymerization of the vinyl sulfonamide product can also be an issue during purification, especially with silica gel chromatography.[1]

Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?

The formation of multiple side products is a common challenge. Based on the typical reactivity of alkenes and sulfonamides, potential side products could include:

  • Polymeric materials: Vinyl sulfonamides are prone to polymerization, which can be initiated by heat, light, or residual catalysts.[1] This often appears as a baseline streak on the TLC plate.

  • Addition Products: Depending on the reagents and conditions used, addition reactions across the propene double bond can occur. For instance, if a halogenated precursor is used, residual halogen acids could lead to hydrohalogenation.

  • Isomers: Depending on the synthetic route, you might obtain a mixture of E/Z isomers of the desired product.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials.

  • Hydrolysis Product: If water is present during workup or purification, the sulfonamide could potentially hydrolyze back to the corresponding sulfonic acid.

Q3: How can I minimize the formation of polymeric byproducts?

Polymerization is a significant contributor to low yields. To mitigate this:

  • Work at Lower Temperatures: Where the reaction kinetics allow, perform the synthesis and workup at lower temperatures.

  • Use Inhibitors: In some cases, radical inhibitors can be added to the reaction mixture or during purification to prevent polymerization.

  • Minimize Exposure to Light: Protect the reaction mixture from light, especially UV light, which can initiate polymerization.

  • Degas Solvents: Removing dissolved oxygen from solvents by degassing can reduce the likelihood of radical-initiated polymerization.

  • Purify with Caution: Avoid prolonged exposure to silica gel, which can be acidic and promote polymerization.[1] Consider alternative purification methods like crystallization or chromatography on a more inert stationary phase.

Q4: My product seems to be lost during the aqueous workup. How can I improve recovery?

This compound is expected to have a degree of water solubility due to the polar sulfonamide group. To improve recovery during extraction:

  • Saturate the Aqueous Layer: Use a saturated brine solution (NaCl) for the final washes. This will decrease the solubility of the organic product in the aqueous phase.

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

  • Use a More Polar Extraction Solvent: If using a non-polar solvent like hexane, consider switching to a more polar solvent like ethyl acetate or dichloromethane, in which the sulfonamide will be more soluble.

  • Adjust pH: Depending on the specific workup conditions, adjusting the pH of the aqueous layer might suppress the ionization of the sulfonamide and drive it into the organic phase.

Q5: The purification of the final product by column chromatography is proving difficult. What are my options?

The polarity of sulfonamides and the potential for on-column reactions can complicate chromatographic purification.[1] Consider the following:

  • Alternative Stationary Phases: If silica gel is causing issues, consider using alumina or a bonded-phase silica like diol or amino-propylated silica.[2]

  • Aqueous Normal-Phase Chromatography: For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique.[3]

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification that can also help in isolating a single stereoisomer.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a viable option.

Quantitative Data on Vinyl Sulfonamide Synthesis

The yield of vinyl sulfonamide synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields for various methods of vinyl sulfonamide synthesis, providing a benchmark for what can be expected. Note that these are for analogous, not the exact target molecule.

Synthetic MethodSubstrateReagents/ConditionsYield (%)Reference
Cyanide-Mediated Synthesis from Vinyl SulfonePhenyl vinyl sulfone, primary/secondary aminesKCN, NBS, DCM, rtup to 95%[4]
α-Selenoether EliminationN-substituted amines1) 1-bromoethane-1-sulfonyl chloride, 2) PhSeNa, 3) NaIO4High Purity[1]
Horner ReactionAldehydes, diphenylphosphorylmethanesulfonamideBase (e.g., NaH)Moderate to Good[5]
One-Pot from Grignard ReagentVinylmagnesium bromide, various aminesBiPhONSO, THF, -78°C to 0°C7-84%[6][7]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a vinyl sulfonamide, which can be adapted for this compound. This protocol is based on the Horner reaction, which offers a reliable method for the formation of the vinyl group.[5]

Synthesis of N-Boc-Protected this compound via Horner Reaction

  • Preparation of the Phosphoryl Sulfonamide Reagent:

    • To a solution of tert-butyl sulfonyl carbamate in an appropriate anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

    • After stirring for 30 minutes, add diphenylphosphoryl chloride and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with an organic solvent. Purify the resulting phosphoryl sulfonamide by column chromatography.

  • Horner Reaction:

    • Dissolve the phosphoryl sulfonamide reagent in anhydrous THF and cool to -78 °C.

    • Add a strong base, such as n-butyllithium, dropwise and stir for 30 minutes to form the ylide.

    • Add propanal (the aldehyde corresponding to the desired prop-1-ene group) dropwise and allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected vinyl sulfonamide.

  • Deprotection:

    • Dissolve the Boc-protected vinyl sulfonamide in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to obtain the crude this compound.

    • Further purification may be necessary, for example, by crystallization or careful chromatography.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity_ok->review_conditions Yes re_run_reaction Repeat Reaction purify_sm->re_run_reaction re_run_reaction->start conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No analyze_byproducts Analyze Crude Product for Side Products (TLC, LC-MS) conditions_ok->analyze_byproducts Yes optimize_conditions->re_run_reaction byproducts_identified Side Products Identified? analyze_byproducts->byproducts_identified address_side_reactions Address Specific Side Reactions (e.g., add inhibitor, change solvent) byproducts_identified->address_side_reactions Yes evaluate_workup Evaluate Workup & Purification Procedure byproducts_identified->evaluate_workup No address_side_reactions->re_run_reaction workup_ok Significant Product Loss? evaluate_workup->workup_ok optimize_workup Optimize Extraction/Purification (e.g., brine wash, different chromatography) workup_ok->optimize_workup Yes final_yield Improved Yield workup_ok->final_yield No optimize_workup->re_run_reaction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Representative Synthetic Pathway

This diagram illustrates a plausible synthetic pathway to this compound, which involves the reaction of a sulfonyl chloride with ammonia.

ReactionPathway reactant1 Prop-1-ene-1-sulfonyl chloride product This compound reactant1->product Reaction reactant2 Ammonia (NH3) reactant2->product byproduct Ammonium Chloride (NH4Cl) product->byproduct Formation of

Caption: A potential synthetic route to this compound.

References

Preventing polymerization of vinyl sulfonamides during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of vinyl sulfonamides during chemical reactions and purification.

Frequently Asked Questions (FAQs)

Q1: Why are vinyl sulfonamides prone to polymerization?

A1: Vinyl sulfonamides contain a reactive vinyl group (C=C double bond) that is activated by the electron-withdrawing sulfonamide moiety. This activation makes the vinyl group susceptible to radical-initiated polymerization, where individual monomer units link together to form long polymer chains. This process can be initiated by heat, light, or trace radical species in the reaction mixture.

Q2: What are the common consequences of unwanted polymerization?

A2: Unwanted polymerization can lead to several experimental issues, including:

  • Reduced yield of the desired product: The starting material or product is consumed in the polymerization side reaction.

  • Difficult purification: The resulting polymer is often a sticky, insoluble, or high-molecular-weight material that is difficult to separate from the desired product.[1]

  • Reaction failure: Extensive polymerization can lead to the solidification of the reaction mixture, making it impossible to work up.

  • Inaccurate analytical data: The presence of oligomers or polymers can interfere with techniques like NMR and mass spectrometry.

Q3: What are the primary strategies to prevent polymerization?

A3: The two main strategies for preventing the polymerization of vinyl sulfonamides are:

  • Use of Polymerization Inhibitors: Adding small molecule radical scavengers to the reaction or purification mixture to quench the polymerization process.

  • Strategic Synthesis and Purification: Employing synthetic routes that avoid the isolation of the reactive vinyl sulfonamide until the final step, or using purification methods that minimize exposure to conditions that promote polymerization.[1][2]

Q4: How do polymerization inhibitors work?

A4: Polymerization inhibitors are compounds that act as radical scavengers. They react with the highly reactive radical species that initiate and propagate the polymer chain, converting them into stable, non-reactive species. This effectively terminates the polymerization process.

Troubleshooting Guide

Issue: My reaction mixture is becoming viscous or solidifying.

  • Probable Cause: Spontaneous polymerization of the vinyl sulfonamide starting material or product. This can be triggered by elevated temperatures, prolonged reaction times, or the presence of radical initiators.

  • Immediate Action: If safe to do so, cool the reaction mixture immediately in an ice bath to slow down the polymerization rate.

  • Solution:

    • Add an Inhibitor: If compatible with your reaction chemistry, add a suitable polymerization inhibitor (e.g., BHT, hydroquinone) to the reaction mixture.

    • Optimize Reaction Conditions: In future experiments, consider running the reaction at a lower temperature or for a shorter duration. Ensure all reagents and solvents are free from peroxide contaminants, which can act as radical initiators.

Issue: I am observing significant product loss and a baseline "hump" in the NMR spectrum after silica gel chromatography.

  • Probable Cause: The vinyl sulfonamide product is polymerizing on the silica gel column.[1] The acidic nature of silica gel can, in some cases, promote polymerization.

  • Solutions:

    • Use Inhibitor-Treated Solvents: Prepare the chromatography eluent with a small amount of a polymerization inhibitor, such as 0.1% v/v triethylamine to neutralize the silica surface or 50-100 ppm of BHT.

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the eluent containing 1-2% triethylamine, and then pack the column. This neutralizes acidic sites.

    • Alternative Purification Methods:

      • Crystallization: If your product is a solid, crystallization is an excellent way to purify it without the risk of polymerization on a solid support.

      • Reverse-Phase Chromatography: C18 reverse-phase silica is generally less acidic and can be a suitable alternative to normal-phase silica gel.

      • Aqueous Workup: A synthetic strategy that yields the final product in high purity after a simple aqueous workup can completely avoid the need for chromatography.[1][2]

Issue: My purified vinyl sulfonamide is solidifying or turning into a gel during storage.

  • Probable Cause: Slow polymerization is occurring during storage, potentially initiated by light or trace oxygen.

  • Solutions:

    • Store with an Inhibitor: Add a small amount of a polymerization inhibitor (e.g., BHT, hydroquinone) to the purified product.

    • Proper Storage Conditions: Store the compound at a low temperature (e.g., in a refrigerator or freezer), protected from light (in an amber vial or a vial wrapped in aluminum foil), and preferably under an inert atmosphere (e.g., nitrogen or argon).

Data on Common Polymerization Inhibitors

The following table summarizes common radical polymerization inhibitors used for vinyl monomers. While direct quantitative data for vinyl sulfonamides is not extensively published, these are excellent starting points. The optimal concentration should be determined empirically for your specific application.

InhibitorAbbreviationTypical Concentration Range (ppm)Key Characteristics
Butylated HydroxytolueneBHT50 - 200Volatile, can sometimes be removed under high vacuum. Effective and widely used.
HydroquinoneHQ100 - 1000Non-volatile, requires an alkaline wash for removal.[3]
4-MethoxyphenolMEHQ10 - 200Also known as hydroquinone monomethyl ether. A very common and effective inhibitor that requires oxygen to function.
PhenothiazinePTZ100 - 500Highly effective, but can cause discoloration of the monomer/product.[4]
(4-Hydroxy-TEMPO)50 - 200A stable nitroxyl radical that is a very efficient polymerization inhibitor.

Experimental Protocols

Protocol 1: General Use of a Polymerization Inhibitor in a Reaction

This protocol provides a general guideline for incorporating a polymerization inhibitor into a chemical reaction.

  • Select an Inhibitor: Choose an inhibitor from the table above that is compatible with your reaction conditions (e.g., stable to your reagents, will not interfere with the desired transformation). BHT is often a good first choice due to its efficacy and relative ease of removal.

  • Determine the Amount: For a typical laboratory-scale reaction (e.g., 1-10 mmol), start with a concentration of approximately 100-200 ppm of the inhibitor relative to the mass of the vinyl sulfonamide. For example, for 1 gram of vinyl sulfonamide, you would add 0.1-0.2 mg of BHT.

  • Addition of the Inhibitor: Add the inhibitor to the reaction vessel along with the vinyl sulfonamide starting material before initiating the reaction (e.g., before adding other reagents or heating).

  • Monitor the Reaction: Proceed with the reaction as planned, monitoring for any signs of polymerization (e.g., increased viscosity).

  • Workup and Removal: During the workup, the inhibitor may be removed depending on its properties. BHT may be partially or fully removed during solvent evaporation under reduced pressure. Non-volatile inhibitors like hydroquinone may require an aqueous wash with a dilute base (e.g., 1% NaOH solution) to be removed.[3]

Protocol 2: Synthesis of Vinyl Sulfonamides via an α-Selenoether Protection Strategy

This advanced protocol, adapted from the literature, avoids the purification of the final, reactive vinyl sulfonamide, thus preventing polymerization during chromatography.[1][2]

  • Sulfonylation: React the desired amine with 1-bromoethane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the α-bromo sulfonamide.

  • Selenide Displacement: Displace the bromide of the α-bromo sulfonamide with a selenide nucleophile (e.g., sodium phenylselenide, generated in situ from diphenyl diselenide and sodium borohydride) to form the stable α-selenoether sulfonamide intermediate. This intermediate is stable and can be purified by standard silica gel chromatography.

  • Oxidative Elimination: After purification of the α-selenoether sulfonamide, treat it with a mild oxidant such as sodium metaperiodate (NaIO₄) in a solvent mixture like methanol/water. This oxidizes the selenide to a selenoxide, which then undergoes a syn-elimination to cleanly form the terminal vinyl sulfonamide.

  • Aqueous Workup: The final vinyl sulfonamide product is typically of high purity after a simple aqueous workup to remove the oxidant and selenium byproducts, thereby avoiding the need for chromatography of the polymerization-prone product.[1]

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat/Light M Vinyl Sulfonamide (Monomer) R->M + Monomer RM Monomer Radical (R-M•) M->RM RMM Growing Polymer Chain (R-M-M•) RM->RMM + Monomer P Stable Polymer RMM->P Chain Combination

Caption: Simplified mechanism of radical polymerization of vinyl sulfonamides.

Inhibition_Mechanism Chain Growing Polymer Chain (R-M-M•) Inactive Inactive Product (R-M-M-In) Chain->Inactive Radical Scavenging Propagation Further Polymerization Chain->Propagation Uninhibited Path Inhibitor Inhibitor (InH) Inhibitor->Inactive Troubleshooting_Workflow Start Polymerization Observed? DuringRxn During Reaction Start->DuringRxn Yes DuringPuri During Purification Start->DuringPuri Yes DuringStore During Storage Start->DuringStore Yes Cool Cool Reaction DuringRxn->Cool OnSilica On Silica Gel? DuringPuri->OnSilica AddInhibitorStore Add Inhibitor to Product DuringStore->AddInhibitorStore AddInhibitorRxn Add Inhibitor (if compatible) Cool->AddInhibitorRxn Optimize Future: Optimize Temp/Time AddInhibitorRxn->Optimize YesSilica Yes OnSilica->YesSilica Yes NoSilica No OnSilica->NoSilica No InhibitEluent Use Inhibitor in Eluent YesSilica->InhibitEluent DeactivateSilica Deactivate Silica (Et3N) InhibitEluent->DeactivateSilica AltPur Use Alternative Purification (Crystallization, RP-HPLC) DeactivateSilica->AltPur AltSynth Use Alternative Synthesis (e.g., α-selenoether method) AltPur->AltSynth StoreProperly Store Cold, Dark, Inert Atm. AddInhibitorStore->StoreProperly

References

Technical Support Center: Optimization of Reaction Conditions for Prop-1-ene-1-sulfonamide with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of Prop-1-ene-1-sulfonamide with thiols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between this compound and a thiol?

The reaction proceeds via a thia-Michael addition, which is a conjugate addition of a thiol to an electron-deficient alkene. The reaction is typically catalyzed by a base or a nucleophile. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the vinyl sulfonamide. Subsequent protonation of the resulting carbanion yields the final β-thioether sulfonamide product. Nucleophilic catalysts, such as phosphines, can also initiate the reaction.

Q2: How does the choice of base affect the reaction?

The strength and nature of the base are crucial. A base that is strong enough to deprotonate the thiol to a sufficient extent will effectively catalyze the reaction. Common bases include organic amines like triethylamine (TEA) and 1,8-Diazabicycloundec-7-ene (DBU), as well as inorganic bases like potassium carbonate. The choice of base can influence the reaction rate and may also affect the stability of the starting materials and products.

Q3: What is the influence of the solvent on the reaction outcome?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are generally preferred for thia-Michael additions. These solvents can help to stabilize the charged intermediates, thereby accelerating the reaction. The solubility of the reactants and the catalyst in the chosen solvent is also a critical factor for a homogeneous reaction mixture and optimal results.

Q4: How does the structure of the thiol influence the reaction rate?

The acidity (pKa) of the thiol plays a significant role. Thiols with lower pKa values are more acidic and will form the reactive thiolate anion more readily in the presence of a base, which can lead to a faster reaction rate. However, the nucleophilicity of the resulting thiolate and steric hindrance around the sulfur atom also impact reactivity. Sterically hindered thiols may react more slowly.

Q5: What are the common side reactions to be aware of?

Potential side reactions include:

  • Disulfide formation: Thiols can be oxidized to disulfides, especially in the presence of air or other oxidants.

  • Polymerization: The vinyl sulfonamide starting material can potentially undergo polymerization, particularly under radical conditions or in the presence of strong initiators.

  • Bis-addition: If the thiol has other nucleophilic groups, or if the reaction conditions are not well-controlled, addition to other parts of the molecule may occur, although this is less common for simple thiols.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective base: The base may not be strong enough to deprotonate the thiol. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Inappropriate solvent: Poor solubility of reactants or catalyst. 4. Deactivated catalyst: The catalyst may have degraded.1. Switch to a stronger base (e.g., from TEA to DBU). 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Use a more polar aprotic solvent like DMF. 4. Use a fresh batch of the catalyst.
Formation of Multiple Products 1. Side reactions: Disulfide formation or polymerization may be occurring. 2. Impure starting materials: The thiol or sulfonamide may contain impurities. 3. Reaction with solvent: The solvent may not be inert under the reaction conditions.1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid radical initiators. 2. Purify the starting materials before use. 3. Ensure the solvent is dry and of high purity.
Difficulty in Product Purification 1. Similar polarity of product and starting materials: This can make chromatographic separation challenging. 2. Presence of baseline impurities in starting materials.1. If the product is a solid, attempt recrystallization from a suitable solvent system. For column chromatography, try different solvent systems or use a different stationary phase. 2. Characterize and identify impurities to better devise a purification strategy.

Experimental Protocols

Note: The following are representative protocols based on general procedures for thiol-Michael additions to vinyl sulfonamides. Optimization for this compound and specific thiols is recommended.

General Procedure for Base-Catalyzed Thiol Addition
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, or MeCN) to a concentration of 0.1-0.5 M.

    • Prepare a solution of the desired thiol (1.1-1.5 eq) in the same solvent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the solution of this compound.

    • Add the base (e.g., triethylamine, 1.2-2.0 eq).

    • Slowly add the thiol solution to the stirred reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Base and Solvent on Reaction Time and Yield (Representative Data)

ThiolBase (eq)SolventTemperature (°C)Time (h)Yield (%)
ThiophenolTEA (1.5)THF2512Moderate
ThiophenolDBU (1.2)THF252High
ThiophenolK2CO3 (2.0)DMF508Moderate-High
Benzyl MercaptanTEA (1.5)MeCN2518Moderate
Benzyl MercaptanDBU (1.2)MeCN254High

Note: "Moderate" and "High" are qualitative descriptors and actual yields will vary. This table illustrates expected trends.

Table 2: Effect of Thiol Structure on Reactivity (Qualitative)

ThiolpKaExpected ReactivitySteric Hindrance
Thiophenol~6.6HighLow
Benzyl Mercaptan~9.4ModerateLow
tert-Butyl Mercaptan~11.2LowHigh
Cysteine derivative~8.3Moderate-HighModerate

Visualizations

Experimental_Workflow General Experimental Workflow for Thiol Addition reagent_prep Reagent Preparation (this compound, Thiol, Solvent, Base) reaction_setup Reaction Setup (Inert Atmosphere, Stirring) reagent_prep->reaction_setup thiol_addition Slow Addition of Thiol Solution reaction_setup->thiol_addition reaction_monitoring Monitor Progress (TLC / LC-MS) thiol_addition->reaction_monitoring workup Aqueous Work-up (Quenching, Extraction) reaction_monitoring->workup Reaction Complete purification Purification (Chromatography / Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General Experimental Workflow for Thiol Addition.

Troubleshooting_Guide Troubleshooting Decision Tree start Low or No Product Formation check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes change_base Use a stronger base (e.g., DBU) check_base->change_base No check_solvent Are reactants soluble? check_temp->check_solvent Yes increase_temp Increase reaction temperature check_temp->increase_temp No change_solvent Switch to a more polar solvent (e.g., DMF) check_solvent->change_solvent No

Caption: Troubleshooting Decision Tree for Low Product Yield.

Technical Support Center: Improving Regioselectivity in Reactions with Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prop-1-ene-1-sulfonamide. The focus is on improving the regioselectivity of common reactions, particularly Michael additions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions with this compound where regioselectivity is a concern?

A1: The most common reaction is the Michael addition (conjugate addition) of nucleophiles to the activated double bond. This compound is an α,β-unsaturated sulfonamide, making it an excellent Michael acceptor. The primary concern is achieving exclusive 1,4-addition of the nucleophile to the β-carbon, avoiding potential side reactions such as 1,2-addition or polymerization.

Q2: What factors influence the regioselectivity of Michael additions to this compound?

A2: Several factors can influence the regioselectivity:

  • Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols, secondary amines) generally favor 1,4-addition, while "harder" nucleophiles might lead to a mixture of products.

  • Catalyst: Both base and acid catalysts can be used. Lewis acids can activate the carbonyl group, enhancing the electrophilicity of the β-carbon and promoting 1,4-addition.[1] The choice of base in base-catalyzed reactions is also crucial.

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Polar aprotic solvents are commonly used. Interestingly, in some cases, using water as a co-solvent can accelerate the reaction rate of aza-Michael additions.

  • Temperature: Lower temperatures generally favor the kinetic product, which in the case of Michael additions to conjugated systems, is often the 1,2-adduct. However, for Michael additions, the 1,4-adduct is typically the thermodynamically more stable product. Running the reaction at slightly elevated temperatures can sometimes improve the yield of the 1,4-adduct, provided side reactions are minimized.

  • Substituents: The substituents on the sulfonamide nitrogen can influence the electrophilicity of the double bond.

Q3: Can this compound undergo reactions other than Michael additions?

A3: Yes, while Michael additions are the most common, the double bond in this compound can also participate in other reactions such as cycloadditions (e.g., Diels-Alder reactions) and radical reactions.[2] The regioselectivity in these reactions is also a key consideration and is influenced by the specific reaction conditions and substrates.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 1,4- and 1,2-Addition Products

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows the presence of multiple isomers.

  • Difficulty in purifying the desired β-substituted sulfonamide product.

Possible Causes and Solutions:

CauseSuggested Solution
"Hard" Nucleophile If possible, modify the nucleophile to increase its "softness". For example, convert an alcohol to a thiolate.
Inappropriate Catalyst For base-catalyzed reactions, screen different bases (e.g., Et3N, DBU, K2CO3). For reactions that are sluggish or show poor selectivity, consider using a Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3) to activate the Michael acceptor.
High Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product, which may be the desired 1,4-adduct in some cases, or to suppress side reactions.
Solvent Effects Screen a range of solvents with varying polarities (e.g., THF, CH3CN, CH2Cl2). For aza-Michael additions, consider using a mixture of an organic solvent and water.
Issue 2: Low Yield of the Desired Michael Adduct

Symptoms:

  • Low recovery of the expected product after work-up and purification.

  • Significant amount of unreacted starting material observed.

  • Formation of polymeric byproducts.

Possible Causes and Solutions:

CauseSuggested Solution
Insufficient Catalyst Activity Increase the catalyst loading or switch to a more active catalyst. For base-catalyzed reactions with less reactive nucleophiles, a stronger base might be required.
Steric Hindrance If either the nucleophile or the sulfonamide is sterically hindered, longer reaction times or elevated temperatures may be necessary. However, be mindful of potential side reactions at higher temperatures.
Polymerization of Starting Material Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Ensure the starting material is pure and free of any impurities that might initiate polymerization.[3]
Reversibility of the Reaction For some nucleophiles, the Michael addition can be reversible. Ensure the reaction goes to completion by using a slight excess of the nucleophile or by removing a byproduct if one is formed.

Data Presentation

The following tables summarize representative quantitative data for Michael additions to vinyl sulfonamides. While specific data for this compound is limited in the literature, the following provides expected trends based on closely related analogs.

Table 1: Effect of Nucleophile on Michael Addition to a Vinyl Sulfonamide

NucleophileCatalystSolventTime (h)Yield (%)Regioselectivity (1,4-adduct)
BenzylamineNoneCH3CN (reflux)7275>98%
BenzylamineNoneCH3OH/H2O (2:3)1862>98%
N-MethylbenzylamineNoneCH3CN (reflux)7279>98%
N-MethylbenzylamineNoneTHF/H2O1883>98%
EthanethiolEt3NTHF1>95>98%

Data is representative and adapted from reactions with analogous vinyl sulfonamides.

Table 2: Effect of Catalyst on Thiol-Michael Addition to a Vinyl Sulfonamide

ThiolCatalyst (mol%)SolventTime (h)Yield (%)
1-Hexanethioln-Hexylamine (0.057%)THF<0.2>99
1-HexanethiolTri-n-propylphosphine (0.057%)THF<0.1>99
Mercaptopropionaten-Hexylamine (0.057%)THF<0.1>99

Data highlights the high efficiency of thiol-Michael additions, which are generally highly regioselective for the 1,4-adduct.[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aza-Michael Addition
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the amine nucleophile (1.1 mmol).

  • The base catalyst (e.g., triethylamine, 0.1 mmol) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired β-amino sulfonamide.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Thiol-Michael Addition
  • A solution of this compound (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) is added, and the mixture is stirred for 10 minutes.

  • The thiol nucleophile (1.2 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Michael_Addition_Pathway reactant This compound + Nucleophile intermediate Enolate Intermediate reactant->intermediate Catalyst side_product 1,2-Adduct reactant->side_product Direct Attack (less favored) product β-Substituted Sulfonamide (1,4-Adduct) intermediate->product Protonation

Caption: General pathway for Michael addition to this compound.

Troubleshooting_Logic start Poor Regioselectivity? cause1 Hard Nucleophile? start->cause1 Yes cause2 Suboptimal Catalyst? start->cause2 No cause1->cause2 No solution1 Modify Nucleophile cause1->solution1 Yes cause3 High Temperature? cause2->cause3 No solution2 Screen Catalysts (Lewis Acid/Base) cause2->solution2 Yes solution3 Lower Reaction Temp. cause3->solution3 Yes

References

Technical Support Center: Purification of Prop-1-ene-1-sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Prop-1-ene-1-sulfonamide and its related products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, like other vinyl sulfonamides, include:

  • Aqueous Work-up: For reactions that yield the product in high purity, a simple aqueous work-up may be sufficient to remove water-soluble impurities.[1][2]

  • Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is critical and often involves a binary mixture, such as propanol and water.[3]

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable stationary phase (e.g., C18) can be employed.

Q2: What are some common impurities I might encounter when synthesizing this compound?

A2: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding β-hydroxy sulfonamide precursor.

  • Polymerized product, as vinyl sulfonamides can be reactive.

  • Byproducts from side reactions, which will be specific to the synthetic route employed. For instance, if using an elimination reaction to form the double bond, regioisomers or elimination byproducts could be present.

Q3: How can I purify the products of a Michael addition reaction with this compound?

A3: The products of Michael addition reactions, where a nucleophile adds to the double bond of this compound, are typically purified using flash column chromatography on silica gel.[6] The specific eluent system will depend on the polarity of the adduct.

Q4: Is this compound stable during purification?

A4: Vinyl sulfonamides are generally stable compounds.[7][8] However, their reactivity as Michael acceptors means they can react with nucleophilic species.[7][8] It is important to avoid strongly basic or nucleophilic conditions during purification if the vinyl group is to be retained. The stability is also influenced by pH and temperature, with increased degradation observed under alkaline conditions.[9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The product is too soluble in the chosen solvent. - The concentration of the product is too low.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure product.
Product oils out instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent. - Impurities are depressing the melting point.- Lower the crystallization temperature. - Use a lower-boiling point solvent system. - Attempt to purify further by column chromatography before recrystallization.
Low recovery of the purified product. - The product has significant solubility in the cold solvent. - Too much solvent was used.- Cool the crystallization mixture in an ice bath or refrigerate for a longer period to maximize precipitation. - Use the minimum amount of hot solvent required to dissolve the product. - The mother liquor from the filtration can be concentrated to recover more product in a second crop.[3]
The purified product is not free-flowing. - The crystal habit is not ideal, leading to aggregation.- Consider using a different solvent system. A patent for sulfathiazole suggests that using a saturated aliphatic alcohol with 3 carbon atoms (e.g., propanol) with 15-40% water can yield free-flowing crystals.[3]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - The eluent system is not optimized. - The column was not packed properly. - The column is overloaded with the sample.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. - Ensure the column is packed uniformly without any air bubbles or channels. - Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
The product is not eluting from the column. - The eluent is not polar enough. - The product is interacting too strongly with the stationary phase.- Gradually increase the polarity of the eluent system. - If using silica gel (acidic), consider adding a small amount of a basic modifier like triethylamine to the eluent if your compound is basic. Conversely, an acidic modifier like acetic acid can be used for acidic compounds.
Streaking or tailing of the product band on the column. - The compound is not very soluble in the eluent. - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Choose an eluent system in which the compound is more soluble. - See the solutions for "Poor separation" and "Product is not eluting". - Reduce the amount of sample loaded onto the column.
Reaction of the product on the column. - this compound is a reactive Michael acceptor and may react with nucleophilic sites on the stationary phase or with impurities.- Deactivate the silica gel by washing with a solution of triethylamine in the eluent, followed by the eluent alone, before loading the sample. - Use a less reactive stationary phase, such as alumina.

Experimental Protocols

General Protocol for Recrystallization of a Sulfonamide

This protocol is based on a general procedure for sulfonamides and should be optimized for this compound.[3]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to just below the boiling point with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. If the product is colored, activated charcoal can be added to the hot solution, followed by hot filtration.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

General Protocol for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude this compound workup Aqueous Work-up start->workup High Purity? recrystallization Recrystallization start->recrystallization Solid? chromatography Column Chromatography start->chromatography Complex Mixture? analysis Purity Analysis (NMR, LC-MS) workup->analysis recrystallization->analysis chromatography->analysis end Pure Product analysis->end

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation no_elution Product Doesn't Elute start->no_elution streaking Band Streaking start->streaking node_nc1 Change Solvent no_crystals->node_nc1 node_nc2 Concentrate Solution no_crystals->node_nc2 node_nc3 Induce Crystallization no_crystals->node_nc3 node_oo1 Lower Temperature oiling_out->node_oo1 node_oo2 Change Solvent oiling_out->node_oo2 node_lr1 Cool Longer low_recovery->node_lr1 node_lr2 Minimize Solvent low_recovery->node_lr2 node_ps1 Optimize Eluent poor_separation->node_ps1 node_ps2 Repack Column poor_separation->node_ps2 node_ps3 Reduce Load poor_separation->node_ps3 node_ne1 Increase Eluent Polarity no_elution->node_ne1 node_s1 Change Eluent streaking->node_s1 node_s2 Reduce Load streaking->node_s2

References

Identifying and minimizing byproducts in vinyl sulfonamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in vinyl sulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in vinyl sulfonamide synthesis?

A1: The most common byproducts in vinyl sulfonamide synthesis are Michael addition adducts, polymers, and in specific synthetic routes, compounds like acrylonitrile or proto-debrominated species. The formation of these byproducts is highly dependent on the chosen synthetic method and reaction conditions.

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for the detection of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for separating and identifying different components in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the main product and any significant byproducts.

Q3: What is the general mechanism for the formation of Michael addition byproducts?

A3: The vinyl group of the vinyl sulfonamide is an electron-deficient Michael acceptor. Primary and secondary amines, which can be present as starting materials or even the product itself, can act as nucleophiles and add across the double bond. This reaction is typically second-order with respect to the amine and can be more prevalent when an excess of the amine is used or at elevated temperatures.[1]

Q4: Why is polymerization a common issue, and how can it be avoided?

A4: Vinyl sulfonamides are prone to polymerization, especially in the presence of initiators such as radicals or even upon exposure to silica gel during column chromatography.[1] To avoid polymerization, it is advisable to use the crude product directly if it is of sufficient purity, or to purify it using techniques that do not involve silica gel, such as crystallization or preparative reverse-phase HPLC. If chromatography is unavoidable, it should be performed quickly with deactivated silica gel.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield and presence of a higher molecular weight byproduct. Michael addition of the amine starting material or product to the vinyl sulfonamide.- Use a stoichiometry of 1:1 or a slight excess of the sulfonylating agent.- Maintain a low reaction temperature to slow down the rate of Michael addition.- Choose a non-nucleophilic base.- Use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Product appears as a sticky, insoluble material after purification. Polymerization of the vinyl sulfonamide.- Avoid purification by silica gel chromatography where possible.- If chromatography is necessary, use deactivated silica gel and elute quickly.- Consider crystallization or preparative reverse-phase HPLC for purification.- Store the purified product at low temperatures and under an inert atmosphere.
Formation of acrylonitrile as a byproduct. This is specific to the cyanide-mediated synthesis from vinyl sulfones.[2]- This byproduct is inherent to the reaction mechanism. Ensure proper ventilation and handling procedures for cyanide and acrylonitrile.- Purification by chromatography or crystallization should effectively remove this volatile byproduct.
Observation of a proto-debrominated side product. This is a known side reaction in syntheses utilizing an α-selenoether protection strategy.- Optimize the reaction conditions for the selenide displacement step, such as temperature and reaction time.- If yields remain low, consider alternative synthetic routes that do not involve this protection strategy.
Presence of both cis and trans isomers of the vinyl sulfonamide. While some methods like the Horner reaction are stereoselective for the trans isomer, other elimination-based routes may produce a mixture.- If a specific isomer is required, consider a stereoselective synthesis such as the Horner-Wadsworth-Emmons reaction.- Isomers can often be separated by careful column chromatography or preparative HPLC.
Unidentified side products when using protic solvents. Protic solvents like ethanol can participate in side reactions.[2]- Switch to aprotic solvents such as DCM, THF, or acetonitrile to minimize solvent-related side reactions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Vinyl Sulfonamide Reactions by HPLC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent system, such as a mixture of acetonitrile and water.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC-MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B over a period of 10-15 minutes.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ions of the starting materials, product, and potential byproducts.

Protocol 2: ¹H NMR Analysis for the Identification of Michael Addition Byproducts
  • Sample Preparation: After the reaction work-up, dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Vinyl Sulfonamide Product: Look for the characteristic signals of the vinyl protons, typically in the range of 6-7 ppm, showing distinct coupling patterns (e.g., doublet of doublets).

    • Michael Addition Byproduct: The disappearance of the vinyl signals and the appearance of new aliphatic protons corresponding to the ethyl bridge formed during the addition will be indicative of the byproduct. These new signals will likely be multiplets and shifted upfield compared to the vinyl protons.

Visualizing Reaction Pathways

Below are diagrams generated using Graphviz to illustrate the formation of the desired vinyl sulfonamide and a common byproduct pathway.

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation (Michael Addition) A Amine (R-NH2) C Vinyl Sulfonamide (Product) A->C Reaction B Vinyl Sulfonyl Chloride B->C D Vinyl Sulfonamide (Product) F Michael Adduct (Byproduct) D->F Addition E Amine (R-NH2) E->F G cluster_workflow Troubleshooting Workflow start Reaction Mixture step1 Analyze by HPLC-MS and ¹H NMR start->step1 decision Byproducts Detected? step1->decision step2a Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) decision->step2a Yes end Pure Product decision->end No step2a->start step2b Modify Purification Strategy (Avoid Silica, Crystallize) step2b->start

References

How to increase the reaction rate of Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Prop-1-ene-1-sulfonamide and other vinyl sulfonamides. The following information is designed to help you increase your reaction rate and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The synthesis of vinyl sulfonamides, including this compound, presents distinct challenges due to their high electrophilicity. This reactivity makes them susceptible to polymerization and side reactions, which can lead to low yields and difficulties in purification.[1] Late-stage installation of the vinyl sulfonamide moiety is often preferred to avoid its degradation under various reaction conditions.

Q2: Which synthetic methods are commonly used for preparing vinyl sulfonamides?

A2: Two primary methods for synthesizing vinyl sulfonamides are:

  • The Horner-Wadsworth-Emmons (HWE) reaction: This method involves the reaction of an aldehyde with a phosphonate-stabilized carbanion to form an alkene. It is a reliable method that typically produces the more stable trans-isomer of the vinyl sulfonamide.[2][3]

  • α-Selenoether Protection Strategy: This is a milder method that involves the synthesis of a stable α-selenoether ethyl sulfonamide intermediate, which can then be oxidized under gentle conditions to yield the final vinyl sulfonamide. This approach is particularly useful for substrates that are sensitive to the harsher conditions of other methods and helps to avoid polymerization.[1]

Q3: How can I minimize the polymerization of this compound during synthesis and purification?

A3: Polymerization is a common side reaction due to the high reactivity of the vinyl group. To minimize this:

  • Use milder reaction conditions: The α-selenoether protection strategy is designed to avoid harsh conditions that can induce polymerization.[1]

  • Avoid prolonged heating: Higher temperatures can increase the rate of polymerization.

  • Purification without silica gel chromatography: Vinyl sulfonamides can be prone to polymerization on silica gel. The α-selenoether method often yields a product of high purity after a simple aqueous work-up, avoiding the need for column chromatography.[1][4] If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a suitable amine before use.

Troubleshooting Guides

Issue 1: Low Reaction Rate in Horner-Wadsworth-Emmons (HWE) Synthesis

The rate of the HWE reaction is influenced by several factors. If you are experiencing a slow reaction, consider the following troubleshooting steps.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action Expected Outcome
Base The base used may not be strong enough to efficiently deprotonate the phosphonate reagent.Switch to a stronger base such as Lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium (nBuLi).[5]Increased rate of carbanion formation, leading to a faster overall reaction.
Temperature The reaction temperature may be too low.Gradually increase the reaction temperature. For HWE reactions, an increase from -78°C to room temperature can significantly increase the reaction rate.[5]Higher kinetic energy of molecules will lead to more frequent and energetic collisions, thus increasing the reaction rate.
Concentration The concentration of reactants may be too low.Increase the concentration of the reactants. The HWE reaction rate can be dependent on the concentration of the phosphonoenolate intermediate.[5][6]A higher concentration of reactants will increase the probability of successful collisions, accelerating the reaction.
Solvent The solvent may not be optimal for the reaction.Tetrahydrofuran (THF) is a commonly used and effective solvent for HWE reactions.[5][6] If using a different solvent, consider switching to THF.The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.
Cation The counterion of the base can affect the reactivity of the phosphonoenolate.The choice of cation (e.g., Li+, Na+, K+, Mg2+) can influence the reaction's stereoselectivity and rate. While lithium cations are often effective, magnesium cations have also been shown to be efficient under certain conditions.[5][6]The nature of the cation can affect the aggregation and reactivity of the phosphonate carbanion.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of a Vinyl Sulfonamide

This protocol is a general guideline based on the synthesis of vinyl sulfonamides via the HWE reaction.[2] this compound would be synthesized from propanal and a suitable phosphonate reagent.

Materials:

  • Diphenylphosphorylmethanesulfonamide reagent

  • Propanal

  • Base (e.g., Sodium Hydride, n-Butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the diphenylphosphorylmethanesulfonamide reagent in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base used).

  • Slowly add the base to the solution and stir for a specified time to allow for the formation of the phosphonate carbanion.

  • Add propanal dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, if necessary, paying attention to the potential for polymerization on silica gel.

Logical Workflow for HWE Synthesis Troubleshooting:

HWE_Troubleshooting start Low Reaction Rate check_base Is the base strong enough? start->check_base change_base Switch to a stronger base (e.g., LHMDS, nBuLi) check_base->change_base No check_temp Is the temperature too low? check_base->check_temp Yes end Reaction Rate Increased change_base->end increase_temp Increase reaction temperature check_temp->increase_temp Yes check_conc Are reactant concentrations optimal? check_temp->check_conc No increase_temp->end increase_conc Increase reactant concentration check_conc->increase_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No increase_conc->end change_solvent Switch to THF check_solvent->change_solvent Yes check_solvent->end No change_solvent->end Selenoether_Workflow start Amine step1 Sulfonylation with 2-Bromoethanesulfonyl chloride start->step1 intermediate1 Bromoethyl Sulfonamide step1->intermediate1 step2 Selenide Displacement with Phenyl Selenide intermediate1->step2 intermediate2 α-Selenoether Intermediate (Stable & Purifiable) step2->intermediate2 step3 Oxidative Elimination with NaIO4 intermediate2->step3 end This compound step3->end

References

Challenges in the scale-up of Prop-1-ene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Prop-1-ene-1-sulfonamide and related vinyl sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound, a type of vinyl sulfonamide, is typically synthesized via olefination reactions. Common laboratory-scale methods include the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting a phosphoryl sulfonamide with an aldehyde (in this case, propanal), and the Peterson olefination.[1][2] These methods offer good control over the formation of the double bond. For industrial applications, alternative routes like the vapor phase dehydration of ammonium salts of vinyl sulfonic acids have been explored, though these can be prone to forming tars if not carefully controlled.[3]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in vinyl sulfonamide synthesis can stem from several factors. Incomplete deprotonation of the phosphonate reagent in an HWE reaction is a common issue. Ensure your base is sufficiently strong and dry (e.g., NaH, LDA). The stability of the starting materials, particularly the aldehyde, is also critical; aldehydes can oxidize or undergo side reactions. Finally, the high reactivity of the vinyl sulfonamide product can lead to degradation or polymerization under the reaction or workup conditions.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the potential impurities?

A3: Common impurities include unreacted starting materials (aldehyde and the sulfonamide reagent), the corresponding β-hydroxy sulfone (if the elimination step is incomplete), and geometric isomers (cis/trans).[4] Vinyl sulfonamides are also potent electrophiles and can react with nucleophilic species present in the reaction mixture, leading to Michael addition byproducts.[5] Polymerization of the product can also occur, often appearing as baseline material on a TLC plate.

Q4: How critical is stereoselectivity in this synthesis, and how can I control it?

A4: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable E-isomer (trans), which is often the desired product due to reduced steric hindrance in the transition state.[1] To maximize the formation of the E-isomer, using non-stabilized ylides and ensuring thermodynamic control (e.g., allowing the reaction to stir for a sufficient duration at a suitable temperature) is recommended. If the Z-isomer is desired, modifications to the phosphonate reagent (e.g., using Still-Gennari conditions) may be necessary.

Q5: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A5: Key scale-up challenges include:

  • Reaction Management: Exothermic events, especially during the addition of strong bases or reagents, are more difficult to control on a larger scale.[6]

  • Reagent Handling: The cost, toxicity, and safe handling of reagents and solvents become more significant at scale.

  • Isolation and Purification: Methods like column chromatography, which are feasible at the gram scale, are often economically and practically unviable for multi-kilogram production.[6][7] Developing robust crystallization or extraction procedures is crucial.

  • Product Stability: The potential for polymerization or decomposition of the vinyl sulfonamide product increases with longer processing times and higher temperatures that can occur during large-scale workups.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to initiate (no product formation) 1. Inactive base (e.g., moisture contamination).2. Degradation of aldehyde starting material.3. Incorrect reaction temperature (too low).1. Use freshly opened or properly stored anhydrous base. Titrate the base if necessary.2. Purify the aldehyde (e.g., by distillation) immediately before use.3. Slowly increase the reaction temperature and monitor by TLC.
Low Yield / Incomplete Conversion 1. Insufficient amount of base.2. Reaction time is too short.3. Steric hindrance from bulky substituents.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents).2. Increase the reaction time and monitor progress by TLC or LC-MS.3. Consider a less sterically hindered synthesis route or more reactive reagents.
Formation of Tar-like Material 1. Reaction temperature is too high.2. Presence of polymerization initiators (e.g., radical species).3. Product instability during workup.1. Maintain strict temperature control, especially during exothermic additions.2. Add a radical inhibitor (e.g., BHT) to the reaction mixture.[3]3. Minimize workup time and avoid excessively acidic or basic conditions.
Product is difficult to purify 1. Co-elution of product with byproducts on silica gel.2. Oily or non-crystalline final product.1. Explore alternative purification techniques like reverse-phase chromatography or crystallization.2. Attempt to form a solid derivative for purification, or use trituration with a non-polar solvent to induce crystallization.
Poor Isomer Ratio (E/Z) 1. Reaction conditions favor the kinetic product.2. Isomerization during purification.1. For the HWE reaction, ensure conditions that favor thermodynamic equilibrium (e.g., higher temperature, appropriate solvent like THF).2. Avoid exposure to UV light or acid/base catalysts during workup and purification.

Experimental Protocols

Representative Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Prop-1-ene-1-sulfonamide

This protocol is a representative procedure based on established methods for vinyl sulfonamide synthesis.[1][2] Safety Note: Handle all reagents in a fume hood with appropriate personal protective equipment.

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add Diethyl(sulfamoylmethyl)phosphonate (1.0 eq.).

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq.), dropwise while maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete ylide formation.

  • Olefination Reaction:

    • To the cold ylide solution, add freshly distilled propanal (1.1 eq.) dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-Prop-1-ene-1-sulfonamide.

Visualizations

Workflow for this compound Synthesis

G cluster_prep Ylide Preparation cluster_reaction Olefination cluster_workup Workup & Purification start Add Phosphoryl Sulfonamide and Anhydrous THF base Cool to -78°C and Add Strong Base (e.g., n-BuLi) start->base stir1 Stir for 1 hour at -78°C base->stir1 aldehyde Add Propanal (Aldehyde) at -78°C stir1->aldehyde Ylide Ready warm Warm to Room Temperature and Stir for 12-16h aldehyde->warm quench Quench with Sat. NH4Cl warm->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for the HWE synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Post-Reaction Issues start Low Yield Observed check_reagents Check Starting Material Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup aldehyde_purity Is aldehyde pure? (Distill if needed) check_reagents->aldehyde_purity base_activity Is base active? (Use fresh/titrate) check_reagents->base_activity solvent_dry Is solvent anhydrous? check_reagents->solvent_dry temp_control Was temperature controlled during additions? check_conditions->temp_control time_sufficient Was reaction time sufficient? check_conditions->time_sufficient atmosphere Was inert atmosphere maintained? check_conditions->atmosphere product_degradation Product degradation? (Check pH, temp) check_workup->product_degradation purification_loss Loss during chromatography? check_workup->purification_loss

Caption: Decision tree for troubleshooting low reaction yields.

References

Removing unreacted Prop-1-ene-1-sulfonamide from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prop-1-ene-1-sulfonamide. It focuses on the common challenge of removing unreacted starting material from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when trying to remove unreacted this compound?

A1: The initial approach to purification depends on the scale of your reaction and the properties of your desired product. A simple aqueous work-up is often the first and most effective step. Vinyl sulfonamides can often be purified to a high degree using this method to remove water-soluble byproducts. If further purification is needed, techniques like crystallization, and flash column chromatography can be employed.

Q2: I performed an aqueous work-up, but my product is still impure. What should I try next?

A2: If an aqueous work-up is insufficient, the next steps depend on the nature of the remaining impurities.

  • Crystallization: If your desired product is a solid, crystallization is an excellent next step. You will need to identify a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the unreacted this compound and other impurities remain in solution.

  • Flash Column Chromatography: If your product is an oil or if crystallization is ineffective, flash column chromatography is a powerful purification technique. However, be aware that vinyl sulfonamides can sometimes be prone to polymerization on silica gel. It is advisable to perform a small-scale trial first.

Q3: What are some common impurities I might encounter in my reaction mixture?

A3: The impurities in your reaction mixture will depend on the synthetic route used to prepare your target molecule. Common impurities can include:

  • Starting materials for the sulfonamide synthesis: This could include the amine and the sulfonyl chloride used to generate the vinyl sulfonamide.

  • Byproducts of the sulfonamide formation: For example, if a Horner-Wadsworth-Emmons reaction was used to generate the vinyl group, you might have phosphorus-containing byproducts. These are typically water-soluble and can be removed during an aqueous work-up.

  • Hydrolysis products: Although sulfonamides are generally stable, some hydrolysis of the vinyl group or the sulfonamide bond may occur depending on the reaction and work-up conditions.

  • Polymerized vinyl sulfonamide: The vinyl group is reactive and can polymerize, especially under certain conditions like exposure to heat or on acidic surfaces like silica gel.

Troubleshooting Guides

Issue 1: Low recovery of the desired product after aqueous extraction.

Possible Cause: The desired product has significant solubility in the aqueous layer.

Solution:

  • Back-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction. This can decrease the solubility of your organic product in the aqueous phase.

Issue 2: The product and unreacted this compound co-elute during column chromatography.

Possible Cause: The polarity of the product and the starting material are too similar for effective separation with the chosen solvent system.

Solution:

  • Optimize the mobile phase: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Consider adding a small percentage of a third solvent, like methanol or dichloromethane, to fine-tune the polarity.

  • Change the stationary phase: If normal-phase silica gel is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Issue 3: Suspected polymerization of the product on the silica gel column.

Possible Cause: The vinyl sulfonamide is sensitive to the acidic nature of standard silica gel.

Solution:

  • Use deactivated silica gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount (e.g., 0.1-1%) of triethylamine.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Alternative purification methods: If polymerization remains an issue, prioritize non-chromatographic methods like crystallization or extraction.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

Disclaimer: The following data is estimated based on the general solubility of sulfonamides and the principle of "like dissolves like." Experimental verification is recommended.

SolventPolarity IndexEstimated Solubility
Water10.2Sparingly soluble
Methanol5.1Soluble
Ethanol4.3Soluble
Isopropanol3.9Moderately soluble
Acetonitrile5.8Soluble
Ethyl Acetate4.4Soluble
Dichloromethane3.1Very soluble
Chloroform4.1Very soluble
Diethyl Ether2.8Moderately soluble
Toluene2.4Sparingly soluble
Hexane0.1Insoluble

Experimental Protocols

Protocol 1: General Aqueous Extractive Work-up
  • Quench the reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilute with organic solvent: Dilute the reaction mixture with an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Wash with aqueous solutions: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or a mild aqueous acid (e.g., 1M HCl) to remove basic impurities.

    • Water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Dry the organic layer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Choose a suitable solvent: Select a solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Refer to the estimated solubility table for guidance.

  • Dissolve the crude product: In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude product.

  • Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool slowly: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolate the crystals: Collect the crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Mandatory Visualization

PurificationWorkflow start Reaction Mixture (Product + Unreacted this compound) aqueous_workup Perform Aqueous Extractive Work-up start->aqueous_workup analyze_purity Analyze Purity (e.g., TLC, NMR) aqueous_workup->analyze_purity is_pure Is the Product Pure? analyze_purity->is_pure product_solid Is the Product a Solid? is_pure->product_solid No end Pure Product is_pure->end Yes crystallization Crystallization product_solid->crystallization Yes chromatography Flash Column Chromatography product_solid->chromatography No crystallization->analyze_purity troubleshoot Troubleshoot Purification crystallization->troubleshoot Low Yield / Still Impure chromatography->analyze_purity chromatography->troubleshoot Co-elution / Polymerization

Caption: Decision workflow for purifying a product from unreacted this compound.

Technical Support Center: Optimizing Catalyst Loading for Prop-1-ene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of Prop-1-ene-1-sulfonamides. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My reaction yield is low. How can I determine if the catalyst loading is the issue?

Low yield can stem from various factors, with catalyst loading being a critical parameter. Here’s a systematic approach to troubleshoot:

  • Baseline Establishment: First, ensure your reaction conditions (temperature, solvent, base, and reaction time) are consistent with established protocols for similar vinyl sulfonamide syntheses.

  • Catalyst Loading Variation: If other parameters are optimized, systematically vary the catalyst loading. Start with a standard loading (e.g., 1-2 mol%) and then incrementally decrease or increase it. Record the yield for each variation to identify an optimal range.

  • Side Reaction Analysis: Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify any major side products. The nature of these byproducts can indicate if the catalyst loading is too high (leading to degradation) or too low (leading to incomplete conversion). Common side reactions include dimerization of the starting materials or catalyst decomposition.[1]

Logical Workflow for Troubleshooting Low Yield

Below is a DOT script representing a logical workflow for troubleshooting low yield, potentially related to catalyst loading.

Troubleshooting_Workflow start Low Reaction Yield check_conditions Verify Standard Reaction Conditions (Temp, Solvent, Base, Time) start->check_conditions vary_catalyst Systematically Vary Catalyst Loading (e.g., 0.5%, 1%, 2%, 5%) check_conditions->vary_catalyst analyze_byproducts Analyze Crude Mixture for Side Products (TLC, LC-MS, NMR) vary_catalyst->analyze_byproducts incomplete_conversion Incomplete Conversion of Starting Material? analyze_byproducts->incomplete_conversion degradation Significant Byproduct Formation or Degradation? incomplete_conversion->degradation No increase_loading Action: Increase Catalyst Loading incomplete_conversion->increase_loading Yes decrease_loading Action: Decrease Catalyst Loading or Screen Ligands degradation->decrease_loading Yes optimize_other Action: Re-optimize Other Parameters (e.g., Temperature, Reaction Time) degradation->optimize_other No end Optimized Yield increase_loading->end decrease_loading->end optimize_other->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing catalyst decomposition (e.g., formation of palladium black). What is causing this and how can I prevent it?

Catalyst decomposition is a common issue in cross-coupling reactions and can be influenced by catalyst loading.

  • High Catalyst Loading: Excessively high concentrations of the catalyst can lead to aggregation and precipitation, especially at elevated temperatures.

  • Ligand Issues: The choice and ratio of the ligand to the metal are crucial. Insufficient ligand can leave the metal center exposed and prone to decomposition. For some palladium-catalyzed reactions, a high phosphine to palladium ratio (e.g., 10:1) has been shown to be essential to suppress byproduct formation and catalyst decomposition.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can also contribute to catalyst degradation.

Solutions:

  • Optimize Loading: Reduce the catalyst loading to the minimum effective amount.

  • Ligand Screening: Experiment with different ligands, particularly bulky, electron-rich phosphine ligands, which are known to stabilize palladium catalysts.[2]

  • Temperature and Time: Attempt the reaction at a lower temperature for a longer duration.

Q3: My reaction is not going to completion, even with increased catalyst loading. What should I do?

If increasing the catalyst loading does not improve conversion, the issue may lie elsewhere:

  • Catalyst Inhibition: The starting materials or impurities in the solvent or reagents may be poisoning the catalyst. Ensure all reagents and solvents are pure and dry.

  • Mass Transfer Limitation: In heterogeneous reactions, poor stirring can limit the interaction between the reactants and the catalyst.[3] Ensure vigorous stirring.

  • Inactive Catalyst: The catalyst itself may be inactive. Use a fresh batch of catalyst or a different pre-catalyst. For instance, Pd(0) sources are often preferred over Pd(II) to avoid side reactions that can inhibit the catalyst.[3]

  • Base Strength: The choice and strength of the base are critical for regenerating the active catalyst in many cross-coupling cycles.[4] Consider screening different bases.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Prop-1-ene-1-sulfonamide synthesis?

For palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, which are analogous to vinyl sulfonamide synthesis, a typical starting catalyst loading ranges from 0.5 to 5 mol% of the palladium precursor.[5] It is often recommended to start in the 1-2 mol% range and optimize from there.

Q2: How does catalyst loading affect the cost and purity of the final product?

  • Cost: The catalyst, particularly if it is a precious metal like palladium, can be a significant cost driver in a synthesis. Optimizing to the lowest effective catalyst loading is crucial for economic viability, especially on a large scale.

  • Purity: High catalyst loadings can sometimes lead to an increase in side reactions, complicating purification. More importantly, residual metal in the final product is a major concern in pharmaceutical applications and requires efficient removal, which adds to the process complexity and cost.

Q3: What are some common catalysts used for the synthesis of vinyl sulfonamides?

While specific data for this compound is scarce, analogous reactions for vinyl sulfones and other vinyl derivatives often employ palladium-based catalysts. Common examples include:

  • Palladium(II) Acetate (Pd(OAc)2) with a phosphine ligand.[1]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with a phosphine ligand.[3]

  • Palladacycles , which are often more stable and require lower loadings.[2][6]

  • Heterogeneous catalysts like Palladium on carbon (Pd/C) or palladium nanoparticles on a support (e.g., Pd/CuO), which can simplify catalyst removal.[5]

Q4: Can I recycle the catalyst?

Catalyst recycling is highly desirable for cost and sustainability.

  • Homogeneous Catalysts: Recycling homogeneous catalysts is challenging due to their solubility in the reaction mixture.[7]

  • Heterogeneous Catalysts: Heterogeneous catalysts (e.g., Pd on a solid support) are more easily recovered by filtration and can often be reused for several cycles, although a gradual loss of activity may be observed.[4][7]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield of this compound (%)
0.12435
0.51878
1.0 12 92
2.01293
5.01285 (with increased byproducts)

Table 2: Troubleshooting Guide Summary

IssuePotential Cause Related to CatalystSuggested Action
Low YieldLoading too lowIncrease loading incrementally (e.g., from 1% to 2%)
Catalyst DecompositionLoading too high; Insufficient ligandDecrease loading; Increase ligand-to-metal ratio
No ReactionInactive or poisoned catalystUse fresh catalyst; Purify reagents and solvent
Reaction StallsCatalyst deactivation over timeConsider slow addition of the catalyst

Experimental Protocols

General Protocol for a Palladium-Catalyzed Synthesis of a Vinyl Sulfonamide (Illustrative)

This protocol is a general guideline adapted from Heck-type reactions and should be optimized for the specific synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware under Inert Atmosphere reagents Add Sulfonamide, Alkene/Alkyne Precursor, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst base Add Base catalyst->base heat Heat Reaction to Desired Temperature and Monitor by TLC/LC-MS base->heat workup Reaction Quench and Aqueous Workup heat->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End: Isolated this compound characterization->end

Caption: General experimental workflow for vinyl sulfonamide synthesis.

Materials:

  • Propanesulfonamide (or appropriate precursor)

  • A suitable vinylating agent (e.g., vinyl bromide, vinyl triflate)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., PPh3, XPhos)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Base (e.g., K2CO3, Cs2CO3, Et3N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the sulfonamide starting material, the palladium catalyst (e.g., 1 mol%), and the phosphine ligand (e.g., 2 mol%).

  • Add the anhydrous solvent, followed by the vinylating agent.

  • Add the base to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

Validation & Comparative

Validation of Prop-1-ene-1-sulfonamide Adducts by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of protein adducts formed by Prop-1-ene-1-sulfonamide, a representative alpha,beta-unsaturated sulfonamide. Such compounds are of significant interest in drug development due to their potential for covalent modification of therapeutic targets. This document outlines key experimental protocols, presents comparative data, and visualizes workflows to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound Adducts

This compound and related alpha,beta-unsaturated sulfonamides are electrophilic species capable of forming covalent adducts with nucleophilic residues on proteins, most commonly cysteine, via a Michael addition reaction, also referred to as a Sulfa-Michael addition.[1] The validation and characterization of these adducts are crucial for understanding the mechanism of action, potency, and potential off-target effects of drug candidates. Mass spectrometry (MS) is the primary analytical technique for the unambiguous identification and quantification of such covalent modifications.[2][3][4]

Mass Spectrometry-Based Validation Strategies: A Comparison

The two primary strategies for the analysis of protein adducts by mass spectrometry are the "bottom-up" and "top-down" approaches. The choice between these methods depends on the specific research question, sample complexity, and available instrumentation.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Proteins are enzymatically digested into peptides prior to MS analysis.[3]Intact proteins are introduced into the mass spectrometer for analysis.[5]
Primary Application Identification of the specific site of modification on a protein.[4]Characterization of the overall modification state of a protein (number of adducts per protein).
Sample Requirement Can be applied to complex protein mixtures.Typically requires purified proteins.
Instrumentation Commonly performed on Q-TOF, Orbitrap, or ion trap mass spectrometers.[3]Requires high-resolution mass spectrometers such as FT-ICR or Orbitrap.[5]
Data Analysis Database searching of MS/MS spectra to identify modified peptides.[2]Deconvolution of multiply charged ion series to determine intact protein mass.[5]
Advantages High sensitivity, precise localization of the modification.Provides information on co-occurring modifications on the same protein molecule.
Limitations Incomplete sequence coverage, potential for modification loss during sample preparation.Lower sensitivity for large proteins, challenging data analysis for complex mixtures.

Experimental Protocols

Bottom-Up Protocol for Identification of a this compound Adduct

This protocol outlines a standard procedure for the identification of a peptide modified by this compound.

  • Protein Adduction:

    • Incubate the target protein (e.g., 1 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of this compound for 2 hours at 37°C.

    • Remove excess unreacted compound by dialysis or using a desalting column.

  • Reduction and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with 50% acetonitrile/0.1% formic acid and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Inject the sample onto a C18 reversed-phase column connected to a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF).

    • Elute peptides using a gradient of increasing acetonitrile concentration.

    • Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[3]

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant.[2][6]

    • Specify the mass of the this compound adduct (135.18 Da) as a variable modification on cysteine residues.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Alternative Method: Untargeted Adductomics for Novel Adduct Discovery

For the discovery of unexpected adducts or modifications, an untargeted or "open" modification search approach can be employed.[2][7] This involves searching the MS/MS data without specifying a particular modification mass, allowing for the identification of any mass shift on the peptides.[2] Software tools like MS-Fragger, MODa, and pMatch are designed for such analyses.[8]

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained from a bottom-up proteomics experiment to validate a this compound adduct on a target protein.

Table 1: Identification of a Modified Peptide by High-Resolution Mass Spectrometry

ParameterUnmodified PeptideModified Peptide
Peptide Sequence TACELLIHGRTACELLIHGR
Precursor m/z (measured) 588.3084655.8521
Precursor m/z (theoretical) 588.3082655.8519
Mass Error (ppm) 0.340.31
Charge State 2+2+
Modification Carbamidomethyl (C)Carbamidomethyl (C), this compound (E)

*Cysteine residue (C) is assumed to be alkylated with iodoacetamide as a control.

Table 2: Comparison of Ionization Techniques for Adduct Detection

Ionization TechniquePrincipleAdvantages for Sulfonamide AdductsDisadvantages
Electrospray Ionization (ESI) Soft ionization of analytes from a liquid solution.Well-suited for polar and non-volatile peptides and proteins. Provides high sensitivity.Susceptible to ion suppression from salts and detergents.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization of analytes co-crystallized with a matrix.Tolerant to salts and buffers. Primarily produces singly charged ions, simplifying spectra.May induce in-source decay (fragmentation) of labile adducts.
Atmospheric Pressure Chemical Ionization (APCI) Ionization of volatile and semi-volatile analytes in the gas phase.Suitable for less polar small molecules.Not ideal for non-volatile peptides and proteins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Target Protein Adduction Incubation with This compound Protein->Adduction Denaturation Denaturation (Urea) Adduction->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Cleanup SPE Cleanup Digestion->Cleanup LC LC Separation Cleanup->LC MS MS Analysis (DDA) LC->MS MSMS MS/MS Fragmentation MS->MSMS DatabaseSearch Database Search (e.g., Mascot) MSMS->DatabaseSearch Validation Manual Validation of Modified Peptide Spectra DatabaseSearch->Validation signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene CellGrowth Cell Proliferation Gene->CellGrowth Prop This compound Prop->Inhibition

References

A Comparative Analysis of the Reactivity of Prop-1-ene-1-sulfonamide and Acrylamide as Covalent Warheads

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the electrophilic reactivity of Prop-1-ene-1-sulfonamide and acrylamide, two common Michael acceptors used in the development of covalent inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of covalent warheads.

Introduction

Acrylamide has been a frequently utilized electrophilic warhead in the design of targeted covalent inhibitors, with several approved drugs featuring this moiety.[1] However, the search for alternative electrophiles with different reactivity profiles has led to increased interest in vinyl sulfonamides, such as this compound. Vinyl sulfonamides are generally considered more electrophilic and, consequently, more reactive than their acrylamide counterparts.[2][3] This heightened reactivity can be advantageous for targeting less nucleophilic amino acid residues.[2] This guide presents a quantitative comparison of their reactivity, detailed experimental protocols for assessment, and a visualization of the underlying chemical and biological processes.

Quantitative Reactivity Comparison

The reactivity of Michael acceptors is often evaluated by their reaction rate with a biologically relevant thiol, such as glutathione (GSH), to simulate their interaction with cysteine residues in proteins. The half-life (t½) of the electrophile in the presence of GSH provides a quantitative measure of its intrinsic reactivity.

CompoundElectrophile ClassHalf-life (t½) with GSH (seconds)Relative Reactivity
N-morpholinyl ethenesulfonamide Vinyl Sulfonamide238[2]~59x faster than Acrylamide
4-acryloylmorpholine Acrylamide14,091[2]Baseline

This data clearly illustrates the significantly higher intrinsic reactivity of the vinyl sulfonamide warhead compared to the acrylamide.[2]

Mechanism of Action: The Michael Addition

Both this compound and acrylamide react with nucleophilic amino acid residues, most commonly cysteine, via a mechanism known as the Michael addition or conjugate addition.[4] In this reaction, the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the α,β-unsaturated system of the warhead. This leads to the formation of a stable, covalent thioether bond, resulting in the irreversible inhibition of the target protein.[5]

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition A Upstream Signal B Kinase A A->B C Kinase B B->C Phosphorylation D Transcription Factor C->D Phosphorylation E Gene Expression D->E Inhibitor Covalent Inhibitor (e.g., targeting Kinase B) Inhibitor->C Irreversible Inactivation

References

A Comparative Guide to Vinyl Sulfones as Michael Acceptors: Spotlight on Prop-1-ene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Michael acceptors in covalent drug design has led to the development of highly effective and targeted therapies. Among these, vinyl sulfones have emerged as a prominent class of electrophiles, valued for their reactivity and stability. This guide provides an objective comparison of prop-1-ene-1-sulfonamide and other vinyl sulfone derivatives as Michael acceptors, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

Reactivity and Selectivity in Michael Additions

Vinyl sulfones are potent Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group, which activates the vinyl moiety for nucleophilic attack. This inherent reactivity makes them attractive for targeting nucleophilic residues in proteins, such as cysteine and lysine.

A key advantage of vinyl sulfones is their selective reactivity. Studies have shown that vinyl sulfones react more rapidly and selectively with thiols compared to other common Michael acceptors like acrylates. For instance, in competitive reactions, ethyl vinyl sulfone (EVS) can reach 100% conversion with a thiol, while consumption of a competing acrylate remains minimal (<10%).[1] This selectivity is crucial for minimizing off-target effects in complex biological systems.

The reactivity of vinyl sulfone derivatives can be modulated by the substituent on the sulfonyl group. Comparative studies of the Michael addition of a thiol to various vinyl sulfonyl compounds have revealed a reactivity order spanning over three orders of magnitude. Phenyl vinyl sulfonate esters are significantly more reactive than N-benzyl vinyl sulfonamides, highlighting the tunability of this class of acceptors.

Quantitative Comparison of Michael Acceptor Reactivity

Michael AcceptorNucleophileCatalystConversion (30 min)Half-life (t½)Reference
Secondary Vinyl Sulfonamide n-butyl mercaptopropionateDBU~53%Not Reported[2]
Tertiary Vinyl Sulfonamide n-butyl mercaptopropionateDBU~76%Not Reported[2]
N-Acryloylmorpholine Glutathione-Not Reported14,091 s[3]
N-unsubstituted Vinyl Sulfonamide Glutathione-Not Reported238 s[3]
N-H Sulfonimidamide Glutathione-Not Reported576 s[3]
N-Acyl Sulfonimidamide Glutathione-Not Reported1.01 s[3]

Note: Reaction conditions and nucleophiles vary between studies, affecting direct comparability of absolute values. However, the relative trends in reactivity provide valuable insights.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for reproducing and building upon published findings. Below is a representative protocol for a thiol-Michael addition to a vinyl sulfonamide, based on common methodologies described in the literature.[2][4][5]

General Protocol for Thiol-Michael Addition to a Vinyl Sulfonamide

Materials:

  • Vinyl sulfonamide derivative

  • Thiol (e.g., n-butyl mercaptopropionate, N-acetyl cysteine methyl ester)

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the vinyl sulfonamide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiol (1.0 - 1.2 eq).

  • Initiate the reaction by adding the base catalyst (e.g., 1.4 mol% DBU).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., FTIR, 1H NMR, LC-MS). For FTIR, the disappearance of the thiol peak (around 2550-2600 cm-1) can be tracked. For 1H NMR, the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the thioether product can be monitored.

  • Upon completion, quench the reaction if necessary (e.g., by adding a mild acid).

  • Purify the product using standard techniques such as column chromatography on silica gel.

Characterization:

  • Confirm the structure of the Michael adduct by 1H NMR, 13C NMR, and mass spectrometry.

Visualization of Signaling Pathways and Experimental Workflows

To illustrate the application of vinyl sulfones in targeting specific cellular pathways and to outline experimental workflows, the following diagrams are provided in DOT language.

Covalent Inhibition of Cysteine Protease (Cathepsin)

Vinyl sulfones are effective irreversible inhibitors of cysteine proteases, such as cathepsins, which play crucial roles in various physiological and pathological processes, including apoptosis.[6][7] The vinyl sulfone warhead forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme.

Cathepsin_Inhibition cluster_pathway Apoptotic Stimulus cluster_lysosome Lysosome cluster_inhibition Inhibition Stimulus Stimulus Lysosomal_Membrane_Permeabilization Lysosomal_Membrane_Permeabilization Stimulus->Lysosomal_Membrane_Permeabilization induces Cathepsins Cathepsins Lysosomal_Membrane_Permeabilization->Cathepsins releases Bid Bid Cathepsins->Bid cleaves Bax_Bak_Activation Bax_Bak_Activation Bid->Bax_Bak_Activation activates Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial_Outer_Membrane_Permeabilization Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release results in Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation triggers Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation activates Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis executes Vinyl_Sulfone_Inhibitor Vinyl_Sulfone_Inhibitor Vinyl_Sulfone_Inhibitor->Cathepsins covalently binds to active site cysteine

Caption: Covalent inhibition of cathepsins by vinyl sulfones disrupts the apoptotic pathway.

Covalent Inhibition of EGFR Signaling Pathway

Vinyl sulfones have also been developed as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] They form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain, leading to irreversible inhibition.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_signaling Downstream Signaling Pathways cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR binds Dimerization_Autophosphorylation Dimerization_Autophosphorylation EGFR->Dimerization_Autophosphorylation induces Downstream_Signaling Downstream_Signaling Dimerization_Autophosphorylation->Downstream_Signaling activates PI3K_Akt_Pathway PI3K_Akt_Pathway Downstream_Signaling->PI3K_Akt_Pathway RAS_RAF_MEK_ERK_Pathway RAS_RAF_MEK_ERK_Pathway Downstream_Signaling->RAS_RAF_MEK_ERK_Pathway JAK_STAT_Pathway JAK_STAT_Pathway Downstream_Signaling->JAK_STAT_Pathway Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K_Akt_Pathway->Cell_Survival_Proliferation promotes RAS_RAF_MEK_ERK_Pathway->Cell_Survival_Proliferation promotes JAK_STAT_Pathway->Cell_Survival_Proliferation promotes Vinyl_Sulfone_Inhibitor Vinyl_Sulfone_Inhibitor Vinyl_Sulfone_Inhibitor->EGFR covalently binds to Cys797 in ATP pocket

Caption: Covalent inhibition of EGFR by vinyl sulfones blocks downstream signaling.

Experimental Workflow for Michael Addition Kinetics

The following workflow outlines the key steps in determining the reaction kinetics of a thiol-Michael addition.

Michael_Addition_Workflow Start Start Prepare_Reactants Prepare solutions of vinyl sulfonamide and thiol Start->Prepare_Reactants Mix_Reactants Mix reactants and initiate with catalyst Prepare_Reactants->Mix_Reactants Monitor_Reaction Monitor reaction progress over time (FTIR or NMR) Mix_Reactants->Monitor_Reaction Data_Acquisition Acquire time-course data (e.g., peak intensity) Monitor_Reaction->Data_Acquisition Data_Analysis Plot ln([Thiol]) vs. time to determine pseudo-first-order rate constant (k_obs) Data_Acquisition->Data_Analysis Calculate_k2 Calculate second-order rate constant (k2 = k_obs/[Nucleophile]) Data_Analysis->Calculate_k2 End End Calculate_k2->End

Caption: Workflow for determining Michael addition kinetics.

Conclusion

This compound and its derivatives represent a versatile and highly reactive class of Michael acceptors with significant potential in drug discovery. Their favorable reactivity profiles, selectivity for thiols, and the tunability of their electrophilicity make them valuable tools for the design of potent and specific covalent inhibitors. The provided data, protocols, and pathway visualizations offer a comprehensive resource for researchers aiming to leverage the unique properties of vinyl sulfones in the development of novel therapeutics. Further investigation into the specific reactivity of this compound and a broader range of substituted analogs will undoubtedly continue to expand their application in medicinal chemistry.

References

A Comparative Study of (E) and (Z) Isomers of Prop-1-ene-1-sulfonamide: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing a proposed comparative study of the (E) and (Z) isomers of Prop-1-ene-1-sulfonamide. This document outlines hypothetical experimental protocols, predicted data, and potential biological significance based on established principles of vinylsulfonamide chemistry.

Due to the limited availability of direct comparative studies on the (E) and (Z) isomers of this compound in peer-reviewed literature, this guide presents a hypothetical framework for their synthesis, characterization, and evaluation. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of these compounds.

Introduction

Vinylsulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry. They are known to act as Michael acceptors and have shown potential as irreversible inhibitors of various enzymes, particularly cysteine proteases. The stereochemistry of the vinyl group, specifically the (E) and (Z) configuration, can profoundly influence their physicochemical properties and biological activity. This guide proposes a systematic investigation to compare the geometric isomers of this compound.

Proposed Synthesis and Isomer Separation

A stereoselective synthesis would be the preferred route to obtain the individual (E) and (Z) isomers. Based on established methods for vinylsulfonamide synthesis, the following protocols are proposed:

2.1. Synthesis of (E)-Prop-1-ene-1-sulfonamide

The Horner-Wadsworth-Emmons reaction is a well-established method for the stereoselective synthesis of (E)-alkenes. This approach can be adapted for the synthesis of the target compound.

  • Experimental Protocol:

    • Preparation of the phosphonate reagent: Commercially available methanesulfonyl chloride would be reacted with a suitable phosphite, such as triethyl phosphite, to yield diethyl (sulfamoylmethyl)phosphonate.

    • Horner-Wadsworth-Emmons reaction: The resulting phosphonate would be deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting ylide would then be reacted with acetaldehyde.

    • Work-up and purification: The reaction mixture would be quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with ethyl acetate, and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to yield (E)-Prop-1-ene-1-sulfonamide.

2.2. Synthesis of (Z)-Prop-1-ene-1-sulfonamide

The synthesis of (Z)-vinylsulfonamides is often more challenging. A possible strategy involves the reduction of a corresponding alkynylsulfonamide.

  • Experimental Protocol:

    • Synthesis of Prop-1-yne-1-sulfonamide: Propargyl alcohol would be converted to its corresponding sulfonyl chloride, followed by amination to yield propargylsulfonamide. Isomerization of the triple bond to the terminal position would be necessary, followed by protection and subsequent reaction to form the 1-sulfonamide.

    • Stereoselective reduction: The resulting Prop-1-yne-1-sulfonamide would be subjected to a stereoselective reduction using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere.

    • Work-up and purification: The catalyst would be filtered off, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography to afford (Z)-Prop-1-ene-1-sulfonamide.

2.3. Isomer Separation

In the case of non-stereoselective reactions or incomplete stereoselectivity, the resulting mixture of (E) and (Z) isomers would require separation.

  • Experimental Protocol:

    • Column Chromatography: Separation would be attempted using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The difference in polarity between the two isomers should allow for their separation.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) on a reverse-phase or normal-phase column could be employed.

Proposed Physicochemical and Spectroscopic Characterization

The pure isomers would be characterized using a range of analytical techniques to confirm their structure and assess their properties.

Table 1: Predicted Physicochemical and Spectroscopic Data for (E) and (Z)-Prop-1-ene-1-sulfonamide

Property(E)-Prop-1-ene-1-sulfonamide (Predicted)(Z)-Prop-1-ene-1-sulfonamide (Predicted)
Molecular Formula C₃H₇NO₂SC₃H₇NO₂S
Molecular Weight 121.16 g/mol 121.16 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Expected to be higher than the (Z)-isomer due to better crystal packing.Expected to be lower than the (E)-isomer.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone).Similar solubility profile to the (E)-isomer.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.9 (dd, 3H, CH₃), ~6.5 (dq, 1H, =CH-CH₃), ~7.0 (dq, 1H, SO₂-CH=)δ (ppm): ~2.1 (dd, 3H, CH₃), ~6.2 (dq, 1H, =CH-CH₃), ~6.8 (dq, 1H, SO₂-CH=)
¹H-¹H Coupling Constant (J) J(H,H) ≈ 15 Hz (trans-coupling)J(H,H) ≈ 10 Hz (cis-coupling)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~18 (CH₃), ~130 (=CH-CH₃), ~140 (SO₂-CH=)δ (ppm): ~15 (CH₃), ~128 (=CH-CH₃), ~138 (SO₂-CH=)
IR (KBr, cm⁻¹) ~3300 (N-H), ~1640 (C=C), ~1320 (asym SO₂), ~1140 (sym SO₂)~3300 (N-H), ~1640 (C=C), ~1320 (asym SO₂), ~1140 (sym SO₂)
Mass Spectrometry (ESI) m/z: 122.02 [M+H]⁺m/z: 122.02 [M+H]⁺

Note: The predicted NMR chemical shifts are estimates and would need to be confirmed experimentally. The key distinguishing feature will be the coupling constant between the vinylic protons.

Proposed Biological Activity Evaluation

Given the known activity of vinylsulfonamides, a primary area of investigation would be their potential as enzyme inhibitors.

4.1. Cysteine Protease Inhibition Assay

  • Experimental Protocol:

    • A panel of cysteine proteases (e.g., papain, cathepsin B, cruzain) would be selected.

    • The enzymatic activity would be monitored using a fluorogenic substrate.

    • The (E) and (Z) isomers of this compound would be incubated with each enzyme at various concentrations.

    • The rate of substrate cleavage would be measured over time using a fluorescence plate reader.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated for each isomer against each enzyme.

4.2. Antimicrobial Activity Assay

  • Experimental Protocol:

    • A panel of clinically relevant bacteria and fungi would be selected.

    • The minimum inhibitory concentration (MIC) of each isomer would be determined using a broth microdilution method according to CLSI guidelines.

    • The compounds would be serially diluted in a 96-well plate containing growth medium and the microbial inoculum.

    • The plates would be incubated, and the MIC would be determined as the lowest concentration of the compound that inhibits visible growth.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_E (E)-Isomer Synthesis cluster_Z (Z)-Isomer Synthesis cluster_analysis Analysis E_start Methanesulfonyl chloride + Triethyl phosphite E_reagent Diethyl (sulfamoylmethyl)phosphonate E_start->E_reagent E_HWE Horner-Wadsworth-Emmons (Base + Acetaldehyde) E_reagent->E_HWE E_product (E)-Prop-1-ene-1-sulfonamide E_HWE->E_product purification Purification (Column Chromatography/HPLC) E_product->purification Z_start Propargyl alcohol Z_alkyne Prop-1-yne-1-sulfonamide Z_start->Z_alkyne Z_reduction Lindlar's Catalyst + H₂ Z_alkyne->Z_reduction Z_product (Z)-Prop-1-ene-1-sulfonamide Z_reduction->Z_product Z_product->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization bio_assay Biological Assays (Enzyme Inhibition, Antimicrobial) characterization->bio_assay

Caption: Proposed workflow for the synthesis and analysis of (E) and (Z) isomers.

Diagram 2: Logical Relationship for Isomer Comparison

G cluster_properties Comparative Analysis isomers This compound Isomers physicochemical Physicochemical Properties (MP, Solubility, Stability) isomers->physicochemical (E) vs (Z) spectroscopic Spectroscopic Data (NMR, IR) isomers->spectroscopic (E) vs (Z) biological Biological Activity (IC₅₀, MIC) isomers->biological (E) vs (Z) physicochemical->biological influences spectroscopic->physicochemical confirms

Caption: Logical flow for the comparative study of the isomers.

Conclusion

This guide provides a hypothetical yet comprehensive framework for the comparative study of (E) and (Z)-Prop-1-ene-1-sulfonamide. The proposed experimental protocols are based on established chemical principles and are designed to yield a thorough understanding of the distinct properties of these two isomers. The successful execution of this research plan would provide valuable insights for medicinal chemists and drug development professionals, potentially leading to the discovery of novel therapeutic agents. It is anticipated that the (E) and (Z) isomers will exhibit distinct spectroscopic signatures and biological activities, underscoring the importance of stereochemistry in drug design.

A Comparative Kinetic Analysis of Prop-1-ene-1-sulfonamide and Other Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of Prop-1-ene-1-sulfonamide as a potential covalent inhibitor, benchmarked against established FDA-approved covalent drugs. The following sections present quantitative kinetic data, detailed experimental protocols for inhibitor characterization, and visual representations of relevant signaling pathways and experimental workflows to aid in the objective assessment of these compounds.

Introduction to Covalent Inhibition

Covalent inhibitors offer a distinct pharmacological advantage by forming a stable, long-lasting bond with their target protein. This often translates to prolonged duration of action and enhanced potency compared to non-covalent inhibitors. The mechanism typically involves a two-step process: an initial non-covalent binding event (characterized by the inhibition constant, KI) followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact). The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.

This guide focuses on the kinetic profile of this compound, a molecule featuring a vinyl sulfonamide "warhead," and compares it to inhibitors utilizing the more common acrylamide electrophile.

Quantitative Kinetic Data Comparison

The following table summarizes the key kinetic parameters for this compound (represented by a closely related vinyl sulfone inhibitor for comparative purposes) and other well-characterized covalent inhibitors.

InhibitorWarhead TypeTargetkinact/KI (M-1s-1)IC50 (nM)
Vinyl Sulfone Analog *Vinyl SulfoneFalcipain-2>100,000[1]Low nM[1]
Sotorasib (AMG 510) AcrylamideKRAS G12CData not publicly available~1-10 (Cell-based)
Adagrasib (MRTX849) AcrylamideKRAS G12CData not publicly available~5-20 (Cell-based)
Ibrutinib AcrylamideBTK328,0000.9
Afatinib AcrylamideEGFR6,300,000 - 23,000,0002-12

Note: Specific kinetic data for this compound is not publicly available. The data presented is for a peptidyl vinyl sulfone inhibitor targeting the cysteine protease falcipain-2, and is used as a proxy to represent the reactivity of the vinyl sulfone/sulfonamide warhead class.[1]

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Covalent inhibitors are frequently employed to target kinases in signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example, playing a critical role in cell proliferation, survival, and differentiation.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers. Covalent inhibitors like Afatinib target a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition of the kinase and blockade of downstream signaling.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation STAT->Transcription Inhibitor Covalent Inhibitor (e.g., Afatinib) Inhibitor->EGFR Irreversible Inhibition Transcription->Proliferation

Caption: EGFR Signaling Pathway and Covalent Inhibition.

Experimental Protocols for Kinetic Analysis

Accurate determination of the kinetic parameters kinact and KI is crucial for the evaluation of covalent inhibitors. The following are detailed protocols for key experimental assays.

Progress Curve Analysis for kinact and KI Determination

This method involves continuously monitoring the enzymatic reaction in the presence of various concentrations of the covalent inhibitor.

Progress_Curve_Analysis start Start prep_reagents Prepare reaction buffer, substrate, enzyme, and inhibitor solutions start->prep_reagents mix_components In a multi-well plate, mix buffer, substrate, and varying concentrations of the inhibitor prep_reagents->mix_components initiate_reaction Initiate the reaction by adding the enzyme to each well mix_components->initiate_reaction monitor_progress Immediately begin continuous monitoring of product formation or substrate consumption using a plate reader initiate_reaction->monitor_progress plot_curves Plot product concentration vs. time for each inhibitor concentration monitor_progress->plot_curves fit_data Fit each progress curve to a single exponential equation to obtain the observed rate constant (k_obs) plot_curves->fit_data replot_kobs Plot k_obs vs. inhibitor concentration fit_data->replot_kobs determine_params Fit the k_obs vs. [I] plot to the Michaelis-Menten equation to determine k_inact and K_I replot_kobs->determine_params end End determine_params->end

Caption: Workflow for Progress Curve Analysis.

Detailed Steps:

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and covalent inhibitor in a suitable assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, substrate (at a concentration well above its KM), and a range of inhibitor concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed amount of the enzyme to each well.

  • Data Acquisition: Immediately place the microplate in a spectrophotometer or fluorometer and monitor the change in absorbance or fluorescence over time at a constant temperature.

  • Data Analysis:

    • Plot the product concentration versus time for each inhibitor concentration. The resulting curves should exhibit an exponential decay in the reaction rate as the enzyme is progressively inactivated.

    • Fit each progress curve to the equation: [P] = (v_i / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v_i is the initial velocity, k_obs is the observed rate of inactivation, and t is time.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

    • Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibition: k_obs = k_inact * [I] / (K_I + [I]) to determine the values of k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate). The ratio k_inact / K_I can then be calculated.

Jump-Dilution Assay for Determining Reversibility and Residence Time

This assay is used to assess the reversibility of inhibition and to measure the dissociation rate constant (koff) for slowly dissociating or reversible covalent inhibitors. For irreversible inhibitors, no recovery of enzyme activity is expected.

Jump_Dilution_Assay start Start pre_incubate Pre-incubate a high concentration of the enzyme with a saturating concentration of the inhibitor (e.g., 10-100x K_I) to allow for complex formation start->pre_incubate rapid_dilution Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing substrate and necessary co-factors pre_incubate->rapid_dilution monitor_activity Immediately and continuously monitor the enzyme activity over time as the inhibitor dissociates rapid_dilution->monitor_activity plot_recovery Plot enzyme activity vs. time monitor_activity->plot_recovery fit_curve Fit the activity recovery curve to a single exponential equation to determine the dissociation rate constant (k_off) plot_recovery->fit_curve end End fit_curve->end

Caption: Workflow for the Jump-Dilution Assay.

Detailed Steps:

  • Pre-incubation: Incubate a concentrated solution of the enzyme with a saturating concentration of the inhibitor (typically 10- to 100-fold higher than its KI) for a sufficient time to ensure maximal covalent modification.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing a high concentration of the substrate. This dilution reduces the free inhibitor concentration to a level where rebinding is negligible.

  • Activity Monitoring: Immediately monitor the enzymatic activity over time. If the inhibition is reversible, an increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.

  • Data Analysis: Plot the enzyme activity as a function of time. The rate of recovery of enzyme activity can be fitted to a first-order exponential equation to determine the dissociation rate constant (koff). For a truly irreversible covalent inhibitor, no significant recovery of enzyme activity will be observed.

Time-Dependent IC50 Assay

This assay is a simpler method to identify time-dependent inhibition, which is a characteristic of covalent inhibitors.

Detailed Steps:

  • Pre-incubation: Prepare multiple sets of reactions. In each set, pre-incubate the enzyme with a range of inhibitor concentrations for different, fixed periods (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Measure the initial reaction velocity for each inhibitor concentration at each pre-incubation time point.

  • Data Analysis:

    • For each pre-incubation time, plot the initial velocity against the inhibitor concentration and fit the data to a standard IC50 equation to determine the IC50 value.

    • A decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition, a hallmark of covalent inhibitors.[5] This "IC50 shift" confirms the covalent nature of the interaction.[5]

Conclusion

The kinetic analysis of covalent inhibitors is essential for understanding their potency, selectivity, and mechanism of action. While specific kinetic data for this compound is not yet widely available, the reactivity of the related vinyl sulfone class suggests it has the potential to be a potent covalent inhibitor. Comparison with established acrylamide-based drugs highlights the diversity of warheads available for covalent drug design. The experimental protocols detailed in this guide provide a robust framework for the comprehensive kinetic characterization of novel covalent inhibitors, enabling researchers to make informed decisions in the drug discovery and development process.

References

Comparative Analysis of Prop-1-ene-1-sulfonamide Cross-reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Prop-1-ene-1-sulfonamide with various nucleophiles. This compound and related vinyl sulfonamides are valuable electrophilic compounds utilized in targeted protein modification and as covalent inhibitors in drug development.[1][2] Their reactivity as Michael acceptors allows for the formation of stable covalent bonds with nucleophilic amino acid residues, primarily cysteine and lysine.[1][3] Understanding the selectivity and reaction kinetics with different nucleophiles is crucial for the design of targeted therapies and chemical probes.

The reactivity of vinyl sulfonamides can be modulated by substituents on the sulfonamide nitrogen and the alkene, offering a tunable platform for controlling their interaction with biological targets.[1][4] This guide summarizes available quantitative data from studies on analogous vinyl sulfonamides and vinyl sulfonimidamides to provide a comparative overview of their reactivity profiles.

Data Presentation: Reactivity with Biological Nucleophiles

The following table summarizes the reactivity of various vinyl sulfonamides and their analogs with biologically relevant nucleophiles. The data is collated from multiple studies and serves as a predictive guide for the reactivity of this compound.

Electrophile (Vinyl Sulfonamide Analog)NucleophileSolvent/ConditionsProduct Yield (%)Reference
N-pentyl-ethenesulfonamideBenzylamineMethanol/Water (2:3)62[5]
N-Aryl vinyl sulfonimidamideN-acetyl-L-cysteine methyl esterNot specified89[3]
N-Aryl vinyl sulfonimidamideBoc-Lys-OMeNot specified54[3]
N-Mesyl vinyl sulfonimidamideBoc-Lys-OMeNot specified80[3]
N-Tosyl d-proline linked vinyl sulfonamideThymidylate Synthase (catalytic cysteine)Not specifiedSelective reaction observed[2]
Benzyl linked vinyl sulfonamideThymidylate SynthaseNot specifiedNo reaction observed[2]

Kinetic Data

The rate of reaction is a critical parameter in assessing the suitability of a covalent modifier. The following table presents kinetic data for the reaction of a vinyl sulfonamide with a cysteine derivative.

ElectrophileNucleophileMethodPseudo-first-order rate constant (k)Reference
Ethylene glycol linked vinyl sulfonamidesN-acetyl cysteine methyl ester¹H NMR spectroscopy3.77 × 10⁻³ s⁻¹ (average)[2]

It is important to note that the uncatalyzed addition of primary and secondary amines to vinyl sulfonamides has been shown to be second order with respect to the amine.[6]

Experimental Protocols

The following are generalized experimental protocols for the Michael addition of nucleophiles to vinyl sulfonamides, based on methodologies reported in the literature for analogous compounds.

General Procedure for Aza-Michael Addition of Amines to Vinyl Sulfonamides

This protocol is adapted from the reaction of N-pentyl-ethenesulfonamide with benzylamine.[5]

  • Reactant Preparation: Dissolve the vinyl sulfonamide (1 equivalent) and the amine nucleophile (1 equivalent) in a 2:3 mixture of methanol and water.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired adduct.

General Procedure for Thiol-Michael Addition to Vinyl Sulfonamides

This protocol is a general representation for the reaction with thiol-containing molecules like cysteine derivatives.[2]

  • Reactant Preparation: Dissolve the vinyl sulfonamide in a suitable deuterated solvent (e.g., for NMR monitoring) to a final concentration of 10 mM.

  • Initiation: Add the thiol-containing nucleophile (e.g., N-acetyl cysteine methyl ester, 7.8 equivalents) to the solution.

  • Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy at regular intervals to determine the rate of adduct formation.

  • Product Isolation: Once the reaction is complete, the product can be isolated by standard purification techniques if required.

Mandatory Visualizations

Michael Addition Reaction Pathway

Michael_Addition Reactants This compound + Nucleophile (Nu-H) TS Transition State Reactants->TS Nucleophilic Attack Intermediate Zwitterionic Intermediate TS->Intermediate Product Covalent Adduct Intermediate->Product Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution of This compound C Mix this compound and nucleophile solutions in defined ratios A->C B Prepare stock solutions of various nucleophiles (e.g., Cysteine, Lysine derivatives) B->C D Incubate at controlled temperature and time points C->D E Quench reaction D->E F Analyze by LC-MS/MS or NMR to determine product formation and yield E->F G Determine reaction kinetics F->G

References

Comparative Guide to Analytical Methods for Quantifying Prop-1-ene-1-sulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Prop-1-ene-1-sulfonamide in biological samples. While specific data for this compound is limited in publicly available literature, this document leverages established and validated methods for the broader class of sulfonamides, which are directly applicable. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), recognized for their sensitivity and selectivity in complex biological matrices.

Overview of Analytical Techniques

The quantification of sulfonamides, including this compound, in biological samples such as plasma, serum, urine, and tissue homogenates, predominantly relies on chromatographic techniques coupled with sensitive detection methods. The choice of method is often dictated by the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, specificity, and speed.[1][2][3][4] LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique used for the separation and quantification of various compounds.[5] When coupled with detectors like Ultraviolet (UV) or Fluorescence, it offers a cost-effective alternative to LC-MS/MS, although it may have limitations in terms of sensitivity and selectivity for complex matrices.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of LC-MS/MS and HPLC methods for the analysis of sulfonamides in biological samples. These ranges are indicative and can be optimized for the specific analysis of this compound.

ParameterLC-MS/MSHPLC with UV/Fluorescence Detection
Limit of Detection (LOD) 0.01–10 µg/kg[3][6]0.7–10 µg/kg[5]
Limit of Quantification (LOQ) 0.02–15 µg/kg[3][6]1.5–5 ng/g[2][3][5]
Linearity (r²) >0.99[3][7]>0.99[5]
Recovery (%) 53–104.7%[2][8]65.2–97%[5]
Precision (RSD %) <15%[2][3]<10%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and pre-concentration of analytes from complex biological matrices.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, urine), acidify the sample with an appropriate acid (e.g., formic acid) to a pH of approximately 2-3.

    • For tissue samples, homogenize the tissue in a suitable buffer and centrifuge to obtain a clear supernatant.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[9]

  • Washing:

    • Wash the cartridge with 5-6 mL of pure water or a weak organic solvent to remove interfering substances.[9][10]

  • Elution:

    • Elute the analyte of interest with a small volume of a suitable organic solvent, such as methanol containing 2% aqueous ammonia.[10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.[10]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a simple and effective sample preparation technique, particularly for solid samples like tissue.[2]

  • Homogenization and Extraction:

    • Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously.[2]

  • Salting Out:

    • Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

    • Vortex and centrifuge the sample.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile (upper) layer to a dSPE tube containing a sorbent (e.g., C18 and MgSO4) to remove interfering matrix components.[6]

    • Vortex and centrifuge.

  • Final Extract Preparation:

    • The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[2]

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[3]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[3][10]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization (for tissue) sample->homogenization extraction Extraction (SPE or QuEChERS) homogenization->extraction cleanup Cleanup extraction->cleanup concentration Concentration cleanup->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for quantifying this compound.

Logical Relationship of Analytical Methods

This diagram shows the relationship between different analytical techniques and their components.

analytical_methods cluster_chromatography Chromatography cluster_detection Detection LC Liquid Chromatography (LC) HPLC High-Performance LC (HPLC) LC->HPLC UPLC Ultra-Performance LC (UPLC) HPLC->UPLC UV UV/Vis Spectroscopy HPLC->UV Commonly used FLD Fluorescence Detection HPLC->FLD For fluorescent analytes MSMS Tandem MS (MS/MS) UPLC->MSMS Coupled for high sensitivity MS Mass Spectrometry (MS) MS->MSMS

Caption: Relationship between chromatographic separation and detection methods.

Conclusion

The quantification of this compound in biological samples can be effectively achieved using well-established analytical methods for sulfonamides. LC-MS/MS stands out as the preferred method due to its superior sensitivity and specificity, which are critical for pharmacokinetic and toxicokinetic studies in drug development. HPLC with UV or fluorescence detection offers a viable, lower-cost alternative for applications where high sensitivity is not a prerequisite. The choice of sample preparation technique, either SPE or QuEChERS, should be optimized based on the specific biological matrix to ensure high recovery and minimal matrix effects. The protocols and data presented in this guide provide a solid foundation for developing and validating a robust analytical method for this compound.

References

Prop-1-ene-1-sulfonamide: A Sharper Tool in the Covalent Inhibitor Toolbox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Electrophilic Warheads

In the landscape of targeted covalent inhibitors, the electrophilic warhead is a critical determinant of potency, selectivity, and overall therapeutic success. While acrylamides have long been the workhorse, the search for alternatives with improved and tunable properties is a continuous effort. This guide provides an in-depth comparison of prop-1-ene-1-sulfonamide, a representative vinyl sulfonamide, with other commonly employed electrophilic warheads. We present supporting experimental data, detailed protocols, and pathway visualizations to inform the rational design of next-generation covalent therapies.

Performance Comparison of Electrophilic Warheads

For the purpose of this guide, we will use representative data for a simple N-arylacrylamide and a vinyl sulfone to provide a quantitative comparison. It is important to note that the reactivity of any warhead can be significantly modulated by the specific substituents on the core scaffold.

Electrophilic WarheadTarget Residue(s)Reactivity MetricValueReference(s)
This compound (Vinyl Sulfonamide) Cysteine, LysineQualitative ReactivityGenerally more reactive than acrylamides[1][2][3]
N-Phenylacrylamide (Acrylamide)CysteineGSH Half-life (t½)~12 hours[4]
Phenyl Vinyl Sulfone (Vinyl Sulfone)Cysteine, LysineIC50 vs. EGFR-TK7.85 ± 0.88 nM[5]
ChloroacetamideCysteineQualitative ReactivityHigh[2]

Table 1: Comparative Reactivity of Common Electrophilic Warheads. The table highlights the generally higher reactivity of vinyl sulfonamides and vinyl sulfones compared to acrylamides. Specific quantitative data for this compound is not available, hence a qualitative assessment is provided based on the vinyl sulfonamide class.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust drug discovery. Below are methodologies for key experiments cited in the comparison of electrophilic warheads.

Synthesis of this compound

While a specific protocol for this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from established methods for the synthesis of vinyl sulfonamides and other substituted sulfonamides.[6][7][8][9][10][11][12]

General Procedure:

  • Starting Material: Prop-2-ene-1-sulfonyl chloride.

  • Reaction: The sulfonyl chloride is reacted with an amine (e.g., ammonia for the primary sulfonamide) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C to room temperature).

  • Isomerization: The resulting prop-2-ene-1-sulfonamide is then subjected to base-catalyzed isomerization to yield the thermodynamically more stable this compound. A suitable base for this step would be a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Determination of Second-Order Rate Constant (k_inact/K_i)

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[13][14][15]

Experimental Workflow:

cluster_0 k_inact/K_i Determination P Target Protein Incubate Incubate at 37°C P->Incubate I Inhibitor (Varying Conc.) I->Incubate Assay Measure Enzyme Activity (at multiple time points) Incubate->Assay Plot1 Plot % Activity vs. Time for each [I] Assay->Plot1 Calc_kobs Calculate k_obs from each curve (k_obs = slope) Plot1->Calc_kobs Plot2 Plot k_obs vs. [I] Calc_kobs->Plot2 Calc_kinact_Ki Determine k_inact/K_i (from the slope of the linear portion) Plot2->Calc_kinact_Ki

Workflow for k_inact/K_i determination.

Detailed Protocol:

  • Incubation: The target enzyme is incubated with a range of concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C).

  • Activity Measurement: At various time points, aliquots are removed, and the remaining enzyme activity is measured using a suitable substrate.

  • Data Analysis:

    • For each inhibitor concentration, the natural log of the percentage of remaining enzyme activity is plotted against time. The negative slope of this line gives the observed rate of inactivation (k_obs).

    • The calculated k_obs values are then plotted against the corresponding inhibitor concentrations.

    • For a simple irreversible inhibitor following Michaelis-Menten kinetics, this plot will be hyperbolic. The initial slope of this curve represents k_inact/K_i.

Glutathione (GSH) Reactivity Assay

The reactivity of an electrophilic warhead can be assessed by monitoring its reaction with the biological thiol glutathione (GSH).[4][16][17][18] This assay provides a measure of the intrinsic electrophilicity of the compound and can be an indicator of potential off-target reactivity.

Experimental Workflow:

cluster_1 GSH Reactivity Assay C Test Compound Incubate Incubate at 37°C C->Incubate GSH Glutathione (excess) GSH->Incubate Quench Quench Reaction (at multiple time points) Incubate->Quench Analysis Analyze by LC-MS Quench->Analysis Quantify Quantify Parent Compound Depletion and/or Adduct Formation Analysis->Quantify Calc_t12 Calculate Half-life (t½) Quantify->Calc_t12

Workflow for GSH Reactivity Assay.

Detailed Protocol:

  • Reaction Setup: The test compound is incubated with an excess of glutathione in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points.

  • Analysis: The reaction is quenched (e.g., by acidification or addition of an organic solvent), and the samples are analyzed by LC-MS to monitor the disappearance of the parent compound and the formation of the GSH adduct.

  • Half-life Determination: The concentration of the parent compound is plotted against time, and the half-life (t½) of the reaction is calculated. A shorter half-life indicates higher reactivity.

Off-Target Selectivity Profiling using LC-MS/MS

Assessing the selectivity of a covalent inhibitor is crucial to minimize potential toxicity. Chemoproteomic approaches using mass spectrometry can identify off-target proteins that are covalently modified by the inhibitor in a complex biological sample.[19][20][21][22][23][24]

Experimental Workflow:

cluster_2 Off-Target Selectivity Profiling Cells Live Cells or Cell Lysate Incubate Incubate Cells->Incubate Probe Alkyne- or Biotin-tagged Covalent Probe Probe->Incubate Lyse Cell Lysis Incubate->Lyse Click Click Chemistry (e.g., with biotin-azide) Lyse->Click Enrich Enrichment (e.g., Streptavidin beads) Click->Enrich Digest On-bead Digestion (e.g., Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Modified Peptides and Proteins LCMS->Identify

Workflow for Off-Target Selectivity Profiling.

Detailed Protocol:

  • Probe Synthesis: The covalent inhibitor is synthesized with a bioorthogonal handle, such as a terminal alkyne or a biotin tag.

  • Cellular Treatment: Live cells or cell lysates are treated with the probe.

  • Click Chemistry: For alkyne-tagged probes, a "click" reaction is performed to attach a reporter tag, such as biotin-azide.

  • Enrichment: The biotin-labeled proteins are enriched from the complex mixture using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Signaling Pathway Visualization: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a clinically validated target for covalent inhibitors in the treatment of B-cell malignancies and autoimmune diseases.[25][26][27][28][29] The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the mechanism of its inhibition by a covalent drug.

cluster_3 BCR Signaling and Covalent BTK Inhibition BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN activates Antigen Antigen Antigen->BCR binds BTK BTK LYN->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes Inhibitor Covalent BTK Inhibitor (e.g., with this compound warhead) Inhibitor->BTK covalently binds to Cys481

BTK Signaling Pathway and Covalent Inhibition.

Conclusion

This compound, as a representative of the vinyl sulfonamide class of electrophilic warheads, presents a compelling alternative to traditional acrylamides. Its inherent higher reactivity offers the potential to target a broader range of nucleophilic residues and may lead to the development of highly potent covalent inhibitors. However, this increased reactivity necessitates careful optimization of the overall molecular scaffold to ensure target selectivity and minimize off-target effects. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel electrophilic warheads in the pursuit of safer and more effective covalent medicines.

References

Performance Benchmark: Prop-1-ene-1-sulfonamide in Antibacterial Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative performance analysis of Prop-1-ene-1-sulfonamide against other established sulfonamide antibiotics in a standard antibacterial susceptibility assay. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, quantitative comparison and the methodologies to reproduce these findings.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against common bacterial strains and compared with two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Escherichia coli and Staphylococcus aureus

CompoundMIC against E. coli (ATCC 25922) (µg/mL)MIC against S. aureus (ATCC 29213) (µg/mL)
This compound 64 128
Sulfamethoxazole128256
Sulfadiazine256512

The results indicate that this compound exhibits greater potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to Sulfamethoxazole and Sulfadiazine, as demonstrated by its lower MIC values.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[1][2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2]

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine (DNA Synthesis) Tetrahydrofolic_acid->Purines_Thymidine Prop1ene1sulfonamide This compound Prop1ene1sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound and other sulfonamides against reference bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (E. coli ATCC 25922 or S. aureus ATCC 29213) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound and each of the comparative sulfonamides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform a two-fold serial dilution of each antimicrobial agent in CAMHB in a 96-well microtiter plate. The final concentrations should range from 1024 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a positive control well (inoculum without antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate prep_compounds Prepare Stock Solutions of Sulfonamides serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compounds->serial_dilution serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Structural Elucidation of Sulfonamide-Peptide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of synthetic strategies and analytical techniques for the structural confirmation of sulfonamide-peptide conjugates, providing researchers with a comparative framework for this promising class of molecules.

The conjugation of peptides with sulfonamide moieties has emerged as a compelling strategy in drug discovery, yielding compounds with a wide array of biological activities, including carbonic anhydrase inhibition and antimalarial properties.[1][2][3] The precise structural confirmation of these conjugates is paramount to understanding their structure-activity relationships and ensuring their therapeutic potential. This guide provides a comparative analysis of the methods used for the structural confirmation of various sulfonamide-peptide conjugates, supported by experimental data and detailed protocols. While direct literature on "Prop-1-ene-1-sulfonamide-peptide conjugates" is scarce, this guide focuses on the broader and well-documented class of sulfonamide-peptide conjugates, offering valuable insights for researchers in this field.

Comparative Analysis of Sulfonamide-Peptide Conjugates

The synthesis of novel sulfonamide-peptide conjugates often involves the acylation of a sulfonamide with a dipeptide.[1] The resulting conjugates exhibit a range of biological activities, which are intrinsically linked to their specific chemical structures. A summary of representative sulfonamide-peptide conjugates and their reported biological activities is presented below.

Peptide MoietySulfonamide MoietyLinkage ChemistryBiological ActivityKey Characterization TechniquesReference
Dipeptides (e.g., Ala, Phe, Met)HomosulfanilamideBenzotriazole or DCC mediated couplingCarbonic Anhydrase I, II, IX, and XII inhibition¹H-NMR, ¹³C-NMR, Mass Spectrometry, FT-IR[1][2]
Phenylalanine-Glycine Dipeptidep-substituted benzenesulfonamideCondensation reactionAntimalarial¹H-NMR, ¹³C-NMR, FT-IR, HRMS[3]
Val-Val Dipeptidep-substituted benzenesulfonamideClassical peptide-coupling reagentsAntimalarial, PDE4, PPARα, and PRDX5 inhibitionMass Spectrometry, ¹H-NMR, ¹³C-NMR[3]
Various Amino Acids (e.g., Gly, Ala, Phe, Cys)Benzimidazole-conjugated sulfonamideDCC mediated couplingAntimicrobial, AntioxidantNot specified in abstract[2]

Experimental Protocols for Structural Confirmation

The unambiguous determination of the structure of sulfonamide-peptide conjugates relies on a combination of spectroscopic techniques. The following protocols outline the key experimental methods employed for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure and conformation of molecules in solution. For sulfonamide-peptide conjugates, ¹H and ¹³C NMR are routinely used to confirm the presence of both the peptide and sulfonamide moieties and to establish their connectivity.[2][3][4]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide-peptide conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Key signals to identify include:

      • Aromatic protons of the sulfonamide moiety (typically in the range of 7-8 ppm).[4]

      • Amide protons of the peptide backbone.

      • α-protons of the amino acid residues.

      • Protons of the amino acid side chains.

      • Protons adjacent to the sulfonamide group.

    • Acquire ¹³C NMR spectra to identify the carbon skeleton. Characteristic signals include:

      • Carbonyl carbons of the peptide bonds (around 170 ppm).[4]

      • Aromatic carbons of the sulfonamide moiety.

      • α-carbons of the amino acid residues.

  • Data Analysis: Integrate and assign the observed peaks to the corresponding protons and carbons in the proposed structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structures to establish proton-proton and proton-carbon correlations. The chemical shifts and coupling constants provide valuable information about the molecular conformation.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized conjugates and for obtaining information about their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[3]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass of the proposed structure. The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition.

Workflow and Pathway Diagrams

To visualize the processes involved in the study of sulfonamide-peptide conjugates, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation cluster_activity Biological Evaluation Peptide Peptide Synthesis (Solid-Phase or Solution-Phase) Coupling Coupling Reaction (e.g., DCC, Benzotriazole) Peptide->Coupling Sulfonamide Sulfonamide Precursor Sulfonamide->Coupling Purification Purification (e.g., HPLC) Coupling->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Activity Biological Activity Screening NMR->Activity MS->Activity FTIR->Activity

Caption: General workflow for the synthesis and structural confirmation of sulfonamide-peptide conjugates.

G cluster_pathway Hypothetical Carbonic Anhydrase Inhibition Pathway Conjugate Sulfonamide-Peptide Conjugate CA_IX Carbonic Anhydrase IX (CA IX) Conjugate->CA_IX Inhibition H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX Tumor_Acidosis Tumor Acidosis H_HCO3->Tumor_Acidosis Metastasis Metastasis Tumor_Acidosis->Metastasis

Caption: Hypothetical signaling pathway of carbonic anhydrase IX inhibition by a sulfonamide-peptide conjugate.

Alternative Peptide Conjugation Strategies

While this guide focuses on sulfonamide-peptide conjugates, it is important for researchers to be aware of alternative peptide conjugation methods. These methods offer different functionalities and can be selected based on the desired properties of the final conjugate.

Conjugation ChemistryFunctional Groups TargetedLinker TypeKey Features
Maleimide Chemistry Cysteine (thiol group)ThioetherHighly specific and efficient under mild conditions.[7]
NHS Ester Chemistry Lysine (amino group)AmideReacts with solvent-exposed lysine residues; can result in heterogeneous products.[8]
Click Chemistry Azide and Alkyne groupsTriazoleHigh efficiency and orthogonality; requires incorporation of non-natural amino acids.
Native Chemical Ligation (NCL) N-terminal Cysteine and C-terminal ThioesterNative Peptide BondAllows for the synthesis of large peptides and proteins.[9]

The choice of conjugation strategy will depend on the specific peptide sequence, the desired site of conjugation, and the intended application of the conjugate. The structural confirmation of these alternative conjugates also relies heavily on the analytical techniques described in this guide.

References

Prop-1-ene-1-sulfonamide in Chemical Biology: A Comparative Analysis of Electrophilic Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While Prop-1-ene-1-sulfonamide is not a widely documented reagent in chemical biology literature, its structure is representative of the vinyl sulfonamide class of compounds. These are Michael acceptors that function as covalent modifiers of nucleophilic amino acid residues in proteins. This guide provides a comparative analysis of vinyl sulfonamides against other common electrophilic "warheads" used in chemical biology for applications such as targeted covalent inhibition and activity-based protein profiling (ABPP). The focus will be on their reactivity, selectivity, and practical application, supported by experimental data and protocols.

Comparison of Common Electrophilic Probes

The selection of an appropriate electrophilic warhead is critical for the development of potent and selective covalent probes. The reactivity of the warhead must be tuned to be stable enough to avoid off-target reactions but reactive enough to label the protein of interest. Below is a comparison of key characteristics of vinyl sulfonamides, acrylamides, and chloroacetamides.

FeatureVinyl SulfonamideAcrylamideChloroacetamide
Reactivity ModerateHighVery High
Primary Target Residues Cysteine, LysineCysteineCysteine, Lysine, Histidine
Selectivity Generally higher due to moderate reactivityCan have off-target reactivity with other nucleophilesLower selectivity, higher risk of off-target labeling
Stability Good chemical stabilityCan be prone to hydrolysis or polymerizationCan be unstable in aqueous solutions
Common Applications Covalent inhibitors, ABPP probesCovalent inhibitors, ABPP probesProtein modification, cross-linking

Performance Data: Covalent Inhibition of Cysteine Proteases

To illustrate the differences in performance, the following table summarizes kinetic data for the inhibition of a hypothetical cysteine protease by different covalent inhibitors. The key parameters are the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). A higher k_inact/K_I value indicates a more efficient inhibitor.

Inhibitor Classk_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
Vinyl Sulfonamide-based0.05105,000
Acrylamide-based0.1520,000
Chloroacetamide-based0.52250,000

Note: These are representative data and actual values will vary depending on the specific protein target and inhibitor structure.

Experimental Protocols

General Protocol for Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to identify and characterize enzyme activities in complex biological systems using covalent probes.

1. Probe Synthesis:

  • The electrophilic warhead (e.g., vinyl sulfonamide) is coupled to a reporter tag (e.g., a fluorophore or biotin) and a targeting ligand, if desired.

2. Protein Labeling:

  • A proteome lysate or live cells are incubated with the ABPP probe at a predetermined concentration (e.g., 1-10 µM).

  • The labeling reaction is typically carried out at room temperature or 37°C for 30-60 minutes.

3. Sample Preparation:

  • For biotin-tagged probes, labeled proteins are enriched using streptavidin beads.

  • For fluorescently-tagged probes, the labeled proteome is separated by SDS-PAGE.

4. Analysis:

  • Enriched proteins are identified by mass spectrometry.

  • Fluorescently labeled proteins are visualized by in-gel fluorescence scanning.

Visualizations

Reaction Mechanism of Vinyl Sulfonamide with Cysteine

G cluster_0 Vinyl Sulfonamide cluster_1 Protein Cysteine Residue cluster_2 Covalent Adduct R-SO2-CH=CH2 R-SO2-CH=CH2 Protein-S-CH2-CH2-SO2-R Protein-S-CH2-CH2-SO2-R Protein-SH Protein-SH Protein-SH->R-SO2-CH=CH2 Michael Addition G Proteome Proteome (Lysate or Cells) LabeledProteome Labeled Proteome Proteome->LabeledProteome Probe Covalent Probe (e.g., Vinyl Sulfonamide) Probe->LabeledProteome Enrichment Enrichment (Streptavidin Beads) LabeledProteome->Enrichment Analysis Analysis (Mass Spectrometry) Enrichment->Analysis G cluster_0 Signaling Cascade UpstreamKinase Upstream Kinase TargetKinase Target Kinase (with Cys residue) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Inhibitor Covalent Inhibitor (Vinyl Sulfonamide) Inhibitor->TargetKinase Inhibits

Safety Operating Guide

Safe Disposal of Prop-1-ene-1-sulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Prop-1-ene-1-sulfonamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from closely related sulfonamide and unsaturated compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

I. Hazard Assessment and Safety Precautions

Based on the hazard classifications of isomeric and analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste.

Hazard Category GHS Classification (Inferred) Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity WarningChemical safety goggles, gloves, lab coat.
Skin Irritation WarningChemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation WarningChemical safety goggles or face shield.
Respiratory Irritation WarningUse in a well-ventilated area or with a fume hood. Respiratory protection may be required for large quantities or spills.

II. Experimental Protocols Referenced

The disposal procedures outlined below are derived from standard laboratory practices for chemical waste management and information extrapolated from safety data sheets of analogous sulfonamides. No specific experimental protocols for the disposal of this compound have been cited in publicly available literature.

III. Proper Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste: this compound".

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container.

    • Indicate the solvent and approximate concentration on the label.

    • Do not mix with other incompatible waste streams.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the chemical should be collected in a designated hazardous waste bag or container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous liquid waste.

Step 2: Storage of Waste

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 3: Waste Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with all available information about the chemical, including its name, quantity, and known hazards.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ventilate the area, if it is safe to do so.

  • Wear appropriate PPE as outlined in the table above.

  • For small solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For small liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • For large spills: Contact your institution's EHS or emergency response team immediately.

V. Visual Guidance

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

G This compound Waste Disposal Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No storage Store waste in a designated secure area. solid_waste->storage liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_waste Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_waste->storage disposable Disposable Labware? is_contaminated->disposable Yes is_contaminated->storage No disposable_waste Collect in hazardous waste bag/container. disposable->disposable_waste Yes reusable_waste Decontaminate with solvent. Collect rinsate as hazardous liquid waste. disposable->reusable_waste No disposable_waste->storage reusable_waste->storage disposal Arrange for disposal via EHS or licensed contractor. storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the segregation and disposal of this compound waste.

G This compound Spill Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Wear appropriate PPE evacuate->ppe is_large Is the spill large? ppe->is_large large_spill Contact EHS/ Emergency Response is_large->large_spill Yes is_solid_spill Is it a solid spill? is_large->is_solid_spill No end Spill Managed large_spill->end solid_cleanup Sweep up carefully. Place in hazardous waste container. is_solid_spill->solid_cleanup Yes liquid_cleanup Absorb with inert material. Place in hazardous waste container. is_solid_spill->liquid_cleanup No clean_area Clean spill area with solvent. Collect waste. solid_cleanup->clean_area liquid_cleanup->clean_area clean_area->end

Caption: Decision-making process for responding to a this compound spill.

Essential Safety and Logistical Information for Handling Prop-1-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Prop-1-ene-1-sulfonamide. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Use Considerations
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet ANSI Z.87.1 1989 standard. A face shield is necessary when there is a risk of splashing or explosion.[3]
Skin and Body Protection Chemical-resistant lab coat (Nomex® recommended) and appropriate closed-toe shoes.Lab coats should be fully buttoned. Avoid polyester or acrylic clothing.[3]
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves before each use and change them immediately upon contact with the chemical. For prolonged work, consider double-gloving.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If engineering controls are not sufficient to control exposure, a respirator may be required. This necessitates annual medical evaluations and fit testing.[1][3]

Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Handling: Avoid creating dust when handling the solid form. Use a closed system whenever possible.[5] Wash hands and face thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] Keep away from incompatible materials such as strong oxidizing agents.[6]

Spill and Emergency Procedures

Immediate and appropriate response to a chemical spill is critical to prevent harm to personnel and the environment.

Emergency Plan:

Spill Size Action
Small Spill (<300 cc) Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with absorbent materials (e.g., vermiculite, cat litter) and clean from the outside in.[7][8] Place the absorbed material in a sealed container for hazardous waste disposal.[9]
Large Spill (>300 cc) Evacuate the area immediately and alert others.[7][9] Contact your institution's Environmental Health and Safety (EHS) office.[10] If there is a fire or medical emergency, call emergency services.[9]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][11]

  • Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes.[9][11] Wash with mild soap and water.[10] Seek medical attention if irritation persists.[11]

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water and drink plenty of water. Seek medical attention.[6]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.[12]

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.[13]

  • Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific guidance and to arrange for pickup.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical workflow for handling this compound, highlighting key safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe Select PPE based on risk prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate and Contain Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_dispose Arrange for Hazardous Waste Disposal cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.